molecular formula NiCO3<br>CNiO3 B3432777 Nickel carbonate CAS No. 39380-74-0

Nickel carbonate

Cat. No.: B3432777
CAS No.: 39380-74-0
M. Wt: 118.702 g/mol
InChI Key: ZULUUIKRFGGGTL-UHFFFAOYSA-L
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Description

Nickel Carbonate is a light green, crystalline inorganic compound that produces toxic gases upon heating. This compound is used in electroplating, to prepare nickel monoxide, to make colored glass and as a catalyst in the treatment of wastewater. Exposure to this substance can cause severe dermatitis, skin and asthma-like allergies and affects the lungs, kidneys, gastrointestinal tract and neurological system. This compound is a known carcinogen and is associated with an increased risk of developing lung and nasal cancers. (NCI05)

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

nickel(2+);carbonate
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InChI

InChI=1S/CH2O3.Ni/c2-1(3)4;/h(H2,2,3,4);/q;+2/p-2
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InChI Key

ZULUUIKRFGGGTL-UHFFFAOYSA-L
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Canonical SMILES

C(=O)([O-])[O-].[Ni+2]
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Molecular Formula

NiCO3, CNiO3
Record name NICKEL CARBONATE
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Molecular Weight

118.702 g/mol
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Physical Description

Dry Powder; Liquid; Other Solid; Water or Solvent Wet Solid, Green crystals; [HSDB] Nearly insoluble in water; [Ullmann], LIGHT GREEN CRYSTALS.
Record name Carbonic acid, nickel(2+) salt (1:1)
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Record name Nickel(II) carbonate
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Solubility

93 mg/l water @ 25 °C, Soluble in dilute acids, Solubility in water, mg/l at 25 °C: 93 (practically insoluble)
Record name NICKEL CARBONATE
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Density

4.39 g/cu m, 2.6 g/cm³
Record name NICKEL CARBONATE
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Color/Form

Green rhombohedral crystals

CAS No.

3333-67-3, 16337-84-1, 18195-55-6, 39380-74-0
Record name Nickel carbonate
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Melting Point

DECOMPOSES BEFORE REACHING MELTING POINT., No melting point; decomposes on heating
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Foundational & Exploratory

A Deep Dive into the Synthesis of Nickel Carbonate Nanoparticles: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of nickel carbonate (NiCO₃) nanoparticles, a material of growing interest in various scientific fields, including catalysis, energy storage, and biomedical applications. This document details established synthesis methodologies, presents quantitative data in a structured format for comparative analysis, and offers visual representations of experimental workflows to facilitate understanding and replication.

Introduction to this compound Nanoparticles

This compound nanoparticles are inorganic compounds that have garnered significant attention due to their unique physicochemical properties at the nanoscale. These properties, including high surface area-to-volume ratio and distinct electronic characteristics, make them promising candidates for a range of applications. In the biomedical field, nanoparticles are being explored for drug delivery systems, as contrast agents in imaging, and in therapeutic applications. The synthesis method plays a crucial role in determining the size, morphology, and, consequently, the functionality of these nanoparticles.

Synthesis Methodologies

Several methods have been successfully employed for the synthesis of this compound nanoparticles. The choice of method influences key characteristics of the resulting nanoparticles, such as particle size, crystallinity, and purity. This section outlines the most common and effective synthesis routes.

Chemical Co-precipitation Method

Chemical co-precipitation is a widely used, straightforward, and cost-effective method for synthesizing this compound nanoparticles.[1] This technique involves the precipitation of nickel ions (Ni²⁺) from a solution by introducing a carbonate source.

Experimental Protocol:

A typical chemical co-precipitation synthesis involves the following steps:

  • Precursor Preparation: A solution of a nickel salt, such as nickel chloride (NiCl₂) or nickel nitrate (Ni(NO₃)₂), is prepared in a solvent, typically deionized water.[1]

  • Precipitating Agent: A solution of a carbonate salt, commonly sodium carbonate (Na₂CO₃) or ammonium carbonate ((NH₄)₂CO₃), is prepared separately.[1][2]

  • Reaction: The carbonate solution is added dropwise to the nickel salt solution under constant stirring. This leads to the formation of a this compound precipitate.

  • Washing: The precipitate is then washed several times with deionized water and ethanol to remove any unreacted precursors and byproducts.

  • Drying: The final product is dried, often in an oven at a controlled temperature (e.g., 60-80°C), to obtain the this compound nanoparticles in powder form.[3]

Logical Relationship of Co-Precipitation Synthesis:

cluster_precursors Precursor Solutions cluster_reaction Precipitation cluster_purification Purification & Isolation cluster_product Final Product Nickel Salt Solution (e.g., NiCl₂) Nickel Salt Solution (e.g., NiCl₂) Mixing & Stirring Mixing & Stirring Nickel Salt Solution (e.g., NiCl₂)->Mixing & Stirring Carbonate Solution (e.g., Na₂CO₃) Carbonate Solution (e.g., Na₂CO₃) Carbonate Solution (e.g., Na₂CO₃)->Mixing & Stirring Washing Washing Mixing & Stirring->Washing Precipitate Formation Drying Drying Washing->Drying NiCO₃ Nanoparticles NiCO₃ Nanoparticles Drying->NiCO₃ Nanoparticles

Caption: Workflow of the chemical co-precipitation method for this compound nanoparticle synthesis.

Hydrothermal Method

The hydrothermal method involves a chemical reaction in a sealed, heated aqueous solution above the boiling point of water. This technique allows for precise control over the size, morphology, and crystallinity of the nanoparticles.

Experimental Protocol:

A representative hydrothermal synthesis protocol is as follows:

  • Precursor Solution: A nickel salt (e.g., nickel nitrate hexahydrate) and a carbonate source (e.g., urea) are dissolved in deionized water.[4]

  • Autoclave Treatment: The solution is transferred to a Teflon-lined stainless-steel autoclave and heated to a specific temperature (e.g., 80-140°C) for a set duration (e.g., 12-48 hours).[4][5] During this process, the urea slowly decomposes, providing a gradual release of carbonate ions for a more controlled precipitation.

  • Cooling and Collection: The autoclave is allowed to cool down to room temperature naturally. The resulting precipitate is collected by centrifugation or filtration.

  • Washing and Drying: The product is washed with deionized water and ethanol and then dried to obtain the final this compound nanoparticles.

Experimental Workflow for Hydrothermal Synthesis:

A Prepare Precursor Solution (Nickel Salt + Urea in Water) B Transfer to Teflon-lined Autoclave A->B C Hydrothermal Treatment (e.g., 120°C for 24h) B->C D Cool to Room Temperature C->D E Collect Precipitate (Centrifugation/Filtration) D->E F Wash with DI Water & Ethanol E->F G Dry the Product F->G H This compound Nanoparticles G->H

Caption: Step-by-step workflow of the hydrothermal synthesis of this compound nanoparticles.

Solvothermal Method

Similar to the hydrothermal method, the solvothermal method uses a sealed vessel at elevated temperatures. However, it employs non-aqueous solvents, which can influence the morphology and properties of the resulting nanoparticles.

Experimental Protocol:

  • Precursor and Solvent: A nickel precursor, such as nickel chloride, is dissolved in a non-aqueous solvent like ethylene glycol.[6]

  • Reaction Conditions: The solution is placed in an autoclave and heated to a specific temperature (e.g., 190°C) for a defined period (e.g., 24 hours). The pH of the precursor solution can also be adjusted.[6]

  • Product Recovery: After cooling, the product is collected, washed with a suitable solvent (e.g., ethanol), and dried.

Microwave-Assisted Method

Microwave-assisted synthesis is a rapid and energy-efficient method that utilizes microwave irradiation to heat the reaction mixture. This can lead to faster reaction rates and potentially different nanoparticle morphologies compared to conventional heating methods.

Experimental Protocol:

  • Reaction Mixture: A nickel precursor (e.g., nickel chloride) and a reducing agent (e.g., hydrazine hydrate) are dissolved in a solvent like ethylene glycol, often in the presence of a stabilizing agent such as polyvinylpyrrolidone (PVP). An appropriate amount of a carbonate source (e.g., Na₂CO₃) is also added.[7][8]

  • Microwave Irradiation: The reaction mixture is subjected to microwave irradiation at a specific power and for a short duration.

  • Purification: The resulting nanoparticles are collected, washed, and dried.

Quantitative Data Summary

The following table summarizes key quantitative data from various synthesis methods reported in the literature. This allows for a direct comparison of how different synthesis parameters can affect the final product.

Synthesis MethodNickel PrecursorCarbonate SourceTemperature (°C)Time (h)Average Particle Size (nm)MorphologyReference
Chemical Co-precipitationNickel ChlorideSodium CarbonateRoom Temperature-2.3 ± 2.8Spherical[1]
HydrothermalNickel NitrateUrea12024-Caterpillar-like 1D nanosheet arrays[4][9]
SolvothermalNickel Chloride-19024~49-[6]
Microwave-AssistedNickel ChlorideSodium Carbonate--~6.3Flower-like[7]

Note: The solvothermal and some microwave-assisted methods described in the literature often focus on the synthesis of metallic nickel or nickel oxide nanoparticles, with this compound sometimes being an intermediate or precursor. The provided data is for the final nickel-based nanoparticle product as reported in the respective studies.

Characterization of this compound Nanoparticles

To ascertain the properties of the synthesized this compound nanoparticles, a suite of characterization techniques is employed:

  • Transmission Electron Microscopy (TEM): Used to visualize the morphology, size, and size distribution of the nanoparticles.[1]

  • X-ray Diffraction (XRD): Confirms the crystalline structure and phase purity of the this compound.[1]

  • Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA): Provide information on the thermal stability and decomposition of the nanoparticles.[1]

  • Fourier-Transform Infrared Spectroscopy (FTIR): Identifies the functional groups present in the sample, confirming the presence of carbonate ions.

Applications in Drug Development and Research

Nickel-based nanoparticles, including this compound, are being investigated for various biomedical applications. Their magnetic properties make them potential candidates for:

  • Targeted Drug Delivery: Nanoparticles can be functionalized with drugs and guided to a specific site in the body using an external magnetic field.[10]

  • Hyperthermia Treatment: Magnetic nanoparticles can generate heat when subjected to an alternating magnetic field, which can be used to selectively destroy cancer cells.

  • Contrast Agents for MRI: Their magnetic properties can enhance the contrast in Magnetic Resonance Imaging.

Furthermore, the catalytic properties of nickel-based nanoparticles are of interest in various chemical transformations relevant to pharmaceutical synthesis.[10]

Conclusion

The synthesis of this compound nanoparticles can be achieved through various methods, with each offering distinct advantages in terms of control over particle size, morphology, and reaction conditions. The chemical co-precipitation method stands out for its simplicity, while hydrothermal and solvothermal routes provide greater control over the final product's characteristics. Microwave-assisted synthesis offers a rapid and efficient alternative. The choice of synthesis method will ultimately depend on the desired properties of the nanoparticles for their intended application, whether in catalysis, energy storage, or the promising field of drug development. Further research into the surface functionalization and biocompatibility of these nanoparticles will be crucial for their successful translation into clinical applications.

References

crystal structure of basic nickel carbonate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Crystal Structure of Basic Nickel Carbonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Basic this compound is an inorganic compound of significant industrial importance, primarily serving as a precursor in the synthesis of nickel-based catalysts, pigments, and materials for batteries. It is not a single, stoichiometric compound but rather a mixed salt containing nickel(II) carbonate (NiCO₃), nickel(II) hydroxide (Ni(OH)₂), and water of hydration. Its general formula is often represented as xNiCO₃·yNi(OH)₂·zH₂O. The most frequently cited compositions in industrial contexts are Ni₄CO₃(OH)₆(H₂O)₄ and NiCO₃·2Ni(OH)₂·xH₂O.[1][2][3][4] The variable composition and degree of hydration significantly influence its physical and chemical properties, including its crystal structure.

This technical guide provides a comprehensive overview of the , addressing both its amorphous nature in synthetic preparations and the well-defined crystal structures of its naturally occurring mineral analogs.

The Amorphous Nature of Synthetic Basic this compound

Commercially produced basic this compound is typically a pale green, amorphous powder.[5] The precipitation methods used for its synthesis often result in a product that lacks long-range crystalline order. X-ray diffraction (XRD) patterns of such synthetic basic this compound typically show broad, diffuse peaks rather than the sharp, well-defined reflections characteristic of a crystalline material. These patterns confirm the presence of both NiCO₃ and Ni(OH)₂ components within the composite material.[5]

The amorphous nature arises from the rapid precipitation process, which does not allow for the formation of a regular, repeating atomic arrangement. The precise ratio of carbonate to hydroxide and the amount of incorporated water can vary depending on the synthesis conditions, further contributing to the lack of crystallinity.

Crystal Structures of Basic this compound Minerals

In contrast to synthetic variants, several naturally occurring minerals are chemically analogous to basic this compound and possess well-defined crystal structures. These minerals provide valuable insights into the possible atomic arrangements in crystalline forms of basic this compound. The crystallographic data for these minerals are summarized in the following tables.

Zaratite: A Hydrated Nickel Hydroxycarbonate

Zaratite is a bright emerald-green mineral with the chemical formula Ni₃(CO₃)(OH)₄·4H₂O.[6][7] It is found as a secondary mineral in serpentinized ultramafic rocks.[7] Zaratite crystallizes in the isometric (cubic) crystal system.[6][7]

Table 1: Crystallographic Data for Zaratite
Chemical Formula Ni₃(CO₃)(OH)₄·4H₂O[6]
Crystal System Isometric[6]
Space Group Not determined
Lattice Parameter (a) 6.16 Å[6]
Unit Cell Volume 233.74 ų[6]
Color Emerald-green[6]
Luster Vitreous, Greasy[6]
Hardness (Mohs) 3.5[6]
Specific Gravity 2.57 - 2.649[6]
Nullaginite: An Anhydrous Basic this compound

Nullaginite, with the formula Ni₂(CO₃)(OH)₂, is a green mineral that belongs to the malachite-rosasite group.[8] It crystallizes in the monoclinic system.[8]

Table 2: Crystallographic Data for Nullaginite
Chemical Formula Ni₂(CO₃)(OH)₂[8]
Crystal System Monoclinic[8]
Space Group P2₁/b[8]
Lattice Parameters a = 9.2363 Å[8]
b = 12.0016 Å[8]
c = 3.0912 Å[8]
β = 90.48°[8]
Unit Cell Volume 342.65 ų[8]
Color Green[8]
Luster Waxy, Dull[8]
Hardness (Mohs) 1.5 - 2[8]
Specific Gravity 3.56 (measured), 4.10 (calculated)[8][9]
Otwayite: A Hydrated Basic this compound

Otwayite is a green, hydrated this compound mineral with the formula Ni₂(CO₃)(OH)₂·H₂O.[10][11] It crystallizes in the orthorhombic system.[10][11]

Table 3: Crystallographic Data for Otwayite
Chemical Formula Ni₂(CO₃)(OH)₂·H₂O[10]
Crystal System Orthorhombic[10]
Space Group Not determined
Lattice Parameters a = 10.18 Å[10]
b = 27.4 Å[10]
c = 3.22 Å[10]
Unit Cell Volume 898.2 ų[10]
Color Bright green[10]
Luster Waxy, Silky[10]
Hardness (Mohs) 4[11]
Specific Gravity 3.41[10][11]
Recently Synthesized Crystalline Basic this compound

Recent research has led to the hydrothermal synthesis of a new crystalline basic this compound with the formula Ni₁₂(CO₃)₈(OH)₈·(x – 1)H₂O (where x = 6–8). This compound exhibits a cubic crystal structure.[12]

Table 4: Crystallographic Data for a Synthetic Crystalline Basic this compound
Chemical Formula Ni₁₂(CO₃)₈(OH)₈·(x – 1)H₂O (x = 6–8)[12]
Crystal System Cubic[12]
Space Group P-43m[12]
Lattice Parameter (a) 8.3814(2) Å[12]
Structural Feature The crystal structure is composed of edge-linked [NiO₆] octahedra and carbonate units that form cages. These interconnected cages create channels filled with disordered water molecules, leading to zeolite-like behavior.[12]

Experimental Protocols

The synthesis of basic this compound is typically achieved through precipitation from an aqueous solution. The specific protocol significantly impacts the composition and crystallinity of the final product.

General Precipitation Method

A common method for synthesizing basic this compound involves the reaction of a soluble nickel salt (e.g., nickel sulfate, nickel nitrate) with a carbonate source (e.g., sodium carbonate, sodium bicarbonate).[5][13]

Protocol:

  • Solution Preparation: Prepare an aqueous solution of a nickel salt (e.g., nickel sulfate, NiSO₄) and a separate aqueous solution of a carbonate source (e.g., sodium carbonate, Na₂CO₃).

  • Precipitation: Add the carbonate solution to the nickel salt solution under controlled conditions of temperature and pH. The pH is a critical parameter, with more alkaline conditions favoring the formation of a higher proportion of nickel hydroxide.[5] A typical pH range for the synthesis is between 7 and 9.[5]

  • Aging: The resulting precipitate slurry is often aged (stirred for a period) to allow for the stabilization of the product.

  • Washing and Filtration: The precipitate is then washed thoroughly with deionized water to remove soluble byproducts (e.g., sodium sulfate) and subsequently filtered.

  • Drying: The final product is dried at a relatively low temperature (e.g., 40-60 °C) to obtain the basic this compound powder.[5]

Hydrothermal Synthesis of Crystalline Basic this compound

To obtain a more crystalline product, hydrothermal synthesis methods can be employed. These methods involve carrying out the precipitation reaction at elevated temperatures and pressures.[12][14][15]

Protocol:

  • Reactant Mixture: A solution containing a nickel source (e.g., nickel nitrate) and a precipitating agent that also acts as a hydrolysis agent (e.g., urea) is prepared.

  • Hydrothermal Reaction: The mixture is sealed in an autoclave and heated to a specific temperature (e.g., 120-180 °C) for a defined period (e.g., 12-24 hours). Under these conditions, urea decomposes to generate carbonate and ammonia in situ, leading to a more controlled precipitation and crystallization process.

  • Product Recovery: After the reaction, the autoclave is cooled to room temperature. The resulting crystalline product is collected by filtration, washed with deionized water and ethanol, and dried.

Visualizations

Logical Relationship of Basic this compound Forms

G Logical Relationship of Basic this compound Forms cluster_0 Synthetic Basic this compound cluster_1 Crystalline Analogs (Minerals & Synthetic) Amorphous/Poorly Crystalline Amorphous/Poorly Crystalline Zaratite Zaratite Nullaginite Nullaginite Otwayite Otwayite Synthetic Crystalline Synthetic Crystalline Basic this compound Basic this compound Basic this compound->Amorphous/Poorly Crystalline Commonly Synthesized Basic this compound->Zaratite Natural Occurrence Basic this compound->Nullaginite Natural Occurrence Basic this compound->Otwayite Natural Occurrence Basic this compound->Synthetic Crystalline Specialized Synthesis

Caption: Relationship between amorphous and crystalline forms of basic this compound.

Experimental Workflow for Basic this compound Synthesis

G General Experimental Workflow for Basic this compound Synthesis start Start prep Prepare Aqueous Solutions (Nickel Salt & Carbonate Source) start->prep precip Precipitation (Controlled pH & Temperature) prep->precip age Aging of Slurry precip->age wash Washing & Filtration age->wash dry Drying wash->dry product Basic this compound Powder dry->product

Caption: Workflow for the synthesis of basic this compound via precipitation.

Conclusion

The term "basic this compound" encompasses a range of compositions rather than a single, well-defined compound. While synthetic routes typically yield an amorphous or poorly crystalline material, the study of its naturally occurring mineral analogs—zaratite, nullaginite, and otwayite—provides crucial crystallographic data and insight into the potential ordered structures. Recent advances in hydrothermal synthesis have also demonstrated the possibility of producing crystalline basic this compound with novel cage-like structures. For researchers and professionals in drug development and materials science, understanding the dependence of the crystal structure on the synthesis conditions is paramount for controlling the physicochemical properties of the final product.

References

thermodynamic properties of nickel carbonate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Thermodynamic Properties of Nickel Carbonate

Introduction

Nickel(II) carbonate (NiCO₃) and its basic forms are inorganic compounds of significant industrial interest. They serve as crucial precursors in the synthesis of nickel catalysts, pigments, and specialty nickel compounds.[1][2] The thermal processing of these carbonates, particularly their decomposition to nickel(II) oxide (NiO), is a common step in many applications.[2] A thorough understanding of the is therefore essential for optimizing these processes, ensuring product quality, and developing new applications.

This guide provides a comprehensive overview of the core , details the experimental methodologies used for their determination, and illustrates key processes through logical diagrams. The information is intended for researchers, scientists, and professionals in drug development and materials science who require a detailed technical understanding of this compound.

Thermodynamic Properties

The thermodynamic stability and decomposition behavior of this compound are defined by its enthalpy of formation, entropy, and Gibbs free energy. These values can vary depending on the specific form of the carbonate, whether it is the simple anhydrous form (NiCO₃) or a basic this compound, which is a complex of this compound and nickel hydroxide.[2][3]

Quantitative Data Summary

The standard thermodynamic properties for anhydrous nickel(II) carbonate and a common form of basic this compound are summarized in the table below for easy comparison.

Thermodynamic PropertySymbolValue (NiCO₃)Value (Basic this compound - Ni₃(CO₃)(OH)₄·3H₂O)UnitsReference
Standard Molar Enthalpy of Formation (at 298.15 K)ΔfH⁰-694-1798 ± 9kJ/mol
Standard Molar Gibbs Free Energy of Formation (at 298.15 K)ΔfG⁰Value not directly cited, can be calculated-1554 ± 6kJ/mol[4][5][6]
Standard Molar Entropy (at 298.15 K)S⁰86.2260.6 ± 7.8J/(mol·K)
Molar Heat Capacity at Constant Pressure (at 298.15 K)Cp86.2Not availableJ/(mol·K)
Decomposition TemperatureTd~300Multi-stage decomposition (see below)°C

Note: Basic nickel carbonates can have various stoichiometries (e.g., Ni₄CO₃(OH)₆(H₂O)₄), which will affect their thermodynamic properties.[2]

Experimental Protocols

The determination of thermodynamic properties is reliant on precise experimental techniques. The primary methods used for characterizing this compound are thermal analysis and calorimetry.

Thermal Analysis: TGA, DTA, and DSC

Thermal analysis techniques are central to understanding the decomposition behavior and thermal stability of this compound.[7][8]

  • Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. For basic nickel carbonates, TGA reveals a multi-step decomposition process. The initial mass loss corresponds to the removal of water of hydration, followed by the simultaneous evolution of water and carbon dioxide from the decomposition of the hydroxide and carbonate components to form nickel oxide.[1][9]

    • Methodology: A small, precisely weighed sample (typically 10-20 mg) of this compound is placed in a crucible (e.g., alumina or platinum). The sample is heated at a constant rate (e.g., 10-20 °C/min) under a controlled atmosphere (e.g., nitrogen for inert conditions or air for oxidative conditions). The instrument continuously records the sample's mass, generating a thermogram that plots mass loss versus temperature.[1]

  • Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC): These methods measure the temperature difference (DTA) or heat flow difference (DSC) between a sample and an inert reference as a function of temperature. They are used to identify phase transitions, such as melting and decomposition, and to quantify the enthalpy changes associated with these processes.[7] The decomposition of this compound is an endothermic process, which is observable as a distinct peak in the DTA or DSC curve.[1][9]

    • Methodology: Similar to TGA, a small sample is placed in a crucible alongside an empty reference crucible. As the furnace temperature is ramped up, the instrument records the differential heat flow. An endothermic event, like decomposition, requires more energy to heat the sample compared to the reference, resulting in a measurable peak. The area under this peak is proportional to the enthalpy change of the reaction.[1]

Hydrothermal Synthesis of Basic this compound

The properties of this compound are highly dependent on its synthesis method. Hydrothermal synthesis is a common technique for producing crystalline basic this compound.

  • Methodology: A sample of basic this compound can be prepared by dissolving a nickel salt, such as nickel ammonium sulfate, in water. Ammonium bicarbonate is then added as a precipitating agent. The solution is sealed in a high-pressure reaction kettle with a polytetrafluoroethylene lining and heated to temperatures between 210-250 °C for several hours (e.g., 2-8 hours).[10] The resulting precipitate is then filtered, washed repeatedly with deionized water to remove soluble impurities, and dried to yield the final product.[10] The structure of the synthesized compound is typically verified using X-ray diffraction (XRD) and infrared (IR) spectroscopy.[4][5]

Determination of Gibbs Free Energy via Solubility

The Gibbs free energy of formation for compounds like basic this compound can be determined by measuring their solubility constant (Ksp).

  • Methodology: Experiments are conducted to measure the equilibrium concentration of nickel ions in solution after dissolving a sample of synthesized basic this compound.[4][5][6] By determining the Ksp from these equilibrium concentrations, the standard Gibbs free energy of the dissolution reaction (ΔrG°) can be calculated using the equation: ΔrG° = -RT ln(Ksp) From this, and with known thermodynamic data for the constituent ions in solution, the standard Gibbs free energy of formation (ΔfG°) of the solid compound can be derived.[4][5][6]

Visualizations: Pathways and Workflows

Diagrams are provided below to illustrate key processes related to this compound.

Thermal_Decomposition_Pathway cluster_0 Dehydration cluster_1 Decomposition A Basic this compound Ni₄CO₃(OH)₆(H₂O)₄(s) B Anhydrous Intermediate Ni₄CO₃(OH)₆(s) A->B Heat (Step 1) D Water Vapor 4H₂O(g) A->D C Nickel(II) Oxide NiO(s) B->C Heat (Step 2) E Water Vapor 3H₂O(g) B->E F Carbon Dioxide CO₂(g) B->F

Caption: Thermal decomposition pathway of basic this compound.

TGA_DSC_Workflow A Sample Preparation (Weighing ~10-20mg) B Instrument Setup (TGA/DSC, Controlled Atmosphere) A->B C Heating Program (Constant Rate, e.g., 20°C/min) B->C D Data Acquisition (Mass Loss vs. Temp / Heat Flow vs. Temp) C->D E Data Analysis D->E F Decomposition Temperatures (from TGA curve) E->F TGA G Enthalpy of Decomposition (from DSC peak area) E->G DSC

Caption: Experimental workflow for thermal analysis of this compound.

Synthesis_Pathway cluster_reactants Aqueous Reactants A Nickel Sulfate Solution (e.g., NiSO₄) C Precipitation Reaction (Controlled pH) A->C B Sodium Carbonate Solution (Na₂CO₃) B->C D Basic this compound Slurry (xNiCO₃·yNi(OH)₂·zH₂O) C->D E Washing & Filtration D->E F Drying E->F G Final Product (Pure Basic this compound) F->G

References

An In-depth Technical Guide to the Solubility of Nickel Carbonate in Acidic Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nickel carbonate (NiCO₃), a light green, crystalline solid, is sparingly soluble in water but exhibits significantly enhanced solubility in acidic environments. This guide provides a comprehensive overview of the principles governing the dissolution of this compound in acidic solutions, including the underlying chemical reactions, influencing factors, and detailed experimental protocols for its quantification. Understanding these solubility characteristics is crucial for various applications, including catalyst preparation, electroplating, and in the context of drug development, where nickel compounds may be encountered.

Introduction

This compound's interaction with acidic solutions is a fundamental acid-base reaction. The carbonate anion (CO₃²⁻) reacts with hydrogen ions (H⁺) from the acid, leading to the formation of carbonic acid (H₂CO₃), which is unstable and readily decomposes into carbon dioxide (CO₂) and water (H₂O). This consumption of carbonate ions shifts the solubility equilibrium of this compound, promoting its dissolution to release nickel ions (Ni²⁺) into the solution.

Dissolution Chemistry

The dissolution of this compound in acidic solutions is primarily driven by the neutralization of the carbonate ion. The overall reactions with common strong acids such as hydrochloric acid (HCl) and sulfuric acid (H₂SO₄) are as follows:

Reaction with Hydrochloric Acid: NiCO₃(s) + 2HCl(aq) → NiCl₂(aq) + H₂O(l) + CO₂(g)[1][2]

Reaction with Sulfuric Acid: NiCO₃(s) + H₂SO₄(aq) → NiSO₄(aq) + H₂O(l) + CO₂(g)

In these reactions, the solid this compound reacts with the aqueous acid to form a soluble nickel salt (nickel chloride or nickel sulfate), water, and carbon dioxide gas.[1][2]

Signaling Pathway of Dissolution

The dissolution process can be visualized as a multi-step pathway involving the protonation of the carbonate ion, leading to the breakdown of the crystal lattice.

DissolutionPathway NiCO3_solid Solid NiCO₃ (Crystal Lattice) CO3_surface Surface CO₃²⁻ Ni_ion Ni²⁺(aq) (Solvated) NiCO3_solid->Ni_ion Lattice Dissociation H_ion H⁺ (from acid) H_ion->CO3_surface Protonation HCO3_intermediate HCO₃⁻ (Bicarbonate) CO3_surface->HCO3_intermediate Protonation H2CO3_intermediate H₂CO₃ (Carbonic Acid) HCO3_intermediate->H2CO3_intermediate Further Protonation H2O H₂O H2CO3_intermediate->H2O CO2 CO₂ (gas) H2CO3_intermediate->CO2

Dissolution pathway of this compound in acid.

Quantitative Solubility Data

While specific experimental data on the solubility of this compound in various acid concentrations is not extensively published in readily available literature, the solubility can be understood qualitatively and estimated based on chemical principles. The solubility will increase with increasing acid concentration (decreasing pH) and is also affected by temperature.

Solubility Product Constant (Ksp)

The solubility of this compound in pure water is governed by its solubility product constant (Ksp). Several values have been reported in the literature.

ParameterReported Value(s)
Ksp of NiCO₃ at 25°C6.6 x 10⁻⁹, 1.4 x 10⁻⁷

The molar solubility (S) in pure water can be calculated as S = √Ksp. Using the more common Ksp value of 6.6 x 10⁻⁹, the molar solubility is approximately 8.12 x 10⁻⁵ mol/L.

Effect of pH and Acid Concentration

The solubility of this compound increases significantly as the pH decreases (i.e., as acid concentration increases). This is due to the reaction of H⁺ ions with the carbonate ions, which removes them from the solution and shifts the dissolution equilibrium to the right, according to Le Chatelier's principle.

Table 1: Expected Qualitative Effect of Acid Concentration on this compound Solubility

Acid ConcentrationpHExpected Ni²⁺ Concentration
LowHighLow
MediumMediumMedium
HighLowHigh
Effect of Temperature

Generally, the dissolution of solids in liquids is an endothermic process, meaning that solubility tends to increase with an increase in temperature.[3] This is expected to hold true for the dissolution of this compound in acidic solutions.

Table 2: Expected Qualitative Effect of Temperature on this compound Solubility in Acid

TemperatureExpected Ni²⁺ Concentration
LowLow
MediumMedium
HighHigh

Experimental Protocols

This section outlines a detailed methodology for the experimental determination of this compound solubility in an acidic solution.

Experimental Workflow

The overall workflow involves preparing acidic solutions of known concentrations, equilibrating them with an excess of this compound, separating the solid and aqueous phases, and analyzing the concentration of dissolved nickel ions.

ExperimentalWorkflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_acid Prepare Acid Solutions (e.g., 0.1M, 0.5M, 1.0M H₂SO₄) add_nico3 Add NiCO₃ to Acid Solutions prep_acid->add_nico3 weigh_nico3 Weigh Excess NiCO₃ weigh_nico3->add_nico3 stir Stir at Constant Temperature (e.g., 24 hours) add_nico3->stir centrifuge Centrifuge or Filter stir->centrifuge collect_supernatant Collect Aqueous Supernatant centrifuge->collect_supernatant dilute Dilute Sample if Necessary collect_supernatant->dilute aas_analysis Analyze [Ni²⁺] by AAS dilute->aas_analysis

Workflow for determining NiCO₃ solubility.

Detailed Methodologies

5.2.1 Preparation of Acidic Solutions

  • Prepare a series of acidic solutions of desired concentrations (e.g., 0.01 M, 0.1 M, 0.5 M, and 1.0 M) of a strong acid like H₂SO₄ or HCl using standard dilution techniques from a concentrated stock solution.

  • Use deionized water for all dilutions.

  • Standardize the acid solutions by titrating against a primary standard like sodium carbonate to accurately determine their concentrations.

5.2.2 Solubility Determination

  • For each acid concentration, add an excess amount of solid this compound to a known volume of the acid solution in a sealed container. The excess is to ensure that the solution becomes saturated with respect to the nickel salt formed.

  • Agitate the mixtures at a constant temperature (e.g., 25°C, 40°C, 60°C) using a magnetic stirrer or a shaker bath for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the solid to settle.

  • Separate the aqueous phase from the undissolved solid by filtration or centrifugation. If filtering, use a filter paper that does not react with the acid.

  • Carefully collect the clear supernatant for analysis.

5.2.3 Analysis of Nickel Ion Concentration

The concentration of dissolved nickel ions in the acidic solution can be accurately determined using Atomic Absorption Spectrometry (AAS).[4][5][6][7][8]

Instrumentation and Parameters:

  • Instrument: Atomic Absorption Spectrophotometer with a graphite furnace.[5][7]

  • Wavelength: 232.0 nm for nickel.[4][7]

  • Lamp: Nickel hollow-cathode lamp.[4]

  • Slit Width: 0.2 nm.[4]

  • Background Correction: Deuterium or Zeeman background correction is recommended.[5][7]

Procedure:

  • Preparation of Standards: Prepare a series of nickel standard solutions of known concentrations by diluting a certified nickel standard solution with the same acid matrix as the samples.[4][6]

  • Sample Preparation: The collected supernatant may need to be diluted with the corresponding acid solution to bring the nickel concentration within the linear working range of the AAS instrument.

  • Calibration: Aspirate the blank and the series of nickel standards into the AAS to generate a calibration curve of absorbance versus concentration.

  • Sample Measurement: Aspirate the prepared samples into the AAS and record their absorbance.

  • Concentration Calculation: Determine the concentration of nickel in the samples by comparing their absorbance to the calibration curve. Account for any dilutions made during sample preparation.

Conclusion

The solubility of this compound is fundamentally dependent on the acidity of the solution. While sparingly soluble in water, its dissolution is significantly enhanced in the presence of acids due to the protonation of the carbonate ion and the subsequent decomposition of carbonic acid. The extent of solubility is directly related to the acid concentration and is also influenced by temperature. The experimental protocols outlined in this guide provide a robust framework for researchers to quantitatively determine the solubility of this compound under various acidic conditions, which is essential for optimizing processes where this interaction is critical.

References

An In-depth Technical Guide to the Thermal Decomposition Behavior of Nickel Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the thermal decomposition of nickel carbonate, focusing on the chemical transformations, quantitative analysis, and the experimental protocols used for its characterization. The information is intended to support research and development activities where nickel oxide, a primary product of this decomposition, is utilized.

Introduction to this compound Decomposition

The thermal decomposition of this compound is a crucial process for the synthesis of nickel(II) oxide (NiO), a material with wide applications in catalysis, battery materials, and ceramics.[1][2] The nature of the starting material, whether it is anhydrous this compound (NiCO₃) or a form of basic this compound (e.g., Ni₄CO₃(OH)₆(H₂O)₄), significantly influences the decomposition pathway and the properties of the resulting nickel oxide.[2]

The general decomposition reaction for anhydrous this compound is a single-step process where it breaks down into solid nickel oxide and carbon dioxide gas upon heating.[3]

Equation 1: Decomposition of Anhydrous this compound NiCO₃(s) → NiO(s) + CO₂(g)[3]

Basic this compound, which contains hydroxide and water molecules, undergoes a more complex, multi-stage decomposition. This process involves the initial loss of water of crystallization, followed by the simultaneous removal of water from the dehydroxylation and carbon dioxide from the decarbonation.[1][4]

Equation 2: General Decomposition of Basic this compound NiCO₃·2Ni(OH)₂·xH₂O → 3NiO + CO₂↑ + (x + 2)H₂O↑[1]

The decomposition typically begins at temperatures around 200-300°C and proceeds through various stages until the final formation of nickel oxide at higher temperatures.[1]

Quantitative Decomposition Data

The thermal decomposition of this compound has been characterized by various thermal analysis techniques. The key quantitative data from these studies are summarized below for comparative analysis.

Table 1: Thermal Decomposition Temperatures and Weight Loss of this compound

Starting Material Analysis Method Temperature Range (°C) Peak Temperature(s) (°C) Total Weight Loss (%) Atmosphere Heating Rate (°C/min) Reference
This compound Nanoparticles TGA/DTA 40 - 830 90.01, 269.18 24 - 20 [5]
Basic this compound (NiCO₃·2Ni(OH)₂·4H₂O) DTA - - - N₂, CO₂ (0-50 atm) - [4]
Pure this compound - - 250 - - - [6]
This compound - 240 - 320 - - - - [6]
Basic this compound - Starts at 200 - 300 - - - - [1]

| Nickel(II) Carbonate | - | ~400 | - | - | - | - |[3] |

Table 2: Enthalpy Changes during Decomposition

Starting Material Analysis Method Peak Temperature (°C) Enthalpy Change (ΔH) Notes Reference

| this compound Nanoparticles | DSC | 271.93 | 99.3585 J/g | Endothermic process |[5] |

Experimental Protocols

The characterization of the thermal decomposition of this compound relies on several key analytical techniques. The methodologies for these experiments are detailed below.

3.1 Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis is used to measure the change in mass of a sample as a function of temperature or time. This provides precise information about the decomposition stages and the total weight loss.

  • Sample Preparation: A small, precisely weighed amount of the this compound sample (e.g., 10-15 mg) is placed in an inert crucible (e.g., alumina or platinum).[5]

  • Instrumentation: A TGA instrument is used, which consists of a high-precision balance and a furnace.

  • Experimental Conditions:

    • Heating Rate: A controlled, linear heating rate is applied. Common rates are 10°C/min or 20°C/min.[5][7]

    • Temperature Program: The sample is heated from ambient temperature (e.g., 20-40°C) to a final temperature sufficient to ensure complete decomposition (e.g., 600-830°C).[5][7]

    • Atmosphere: The experiment is conducted under a controlled atmosphere, typically a continuous flow of an inert gas like nitrogen or helium, or in a reactive atmosphere like air, to study oxidative effects.[8][9]

  • Data Analysis: The output is a thermogram, a plot of mass percentage versus temperature. From this curve, the onset temperature of decomposition, the temperatures of maximum decomposition rate (from the derivative curve, DTG), and the percentage weight loss for each step are determined.[5]

3.2 Differential Scanning Calorimetry (DSC) and Differential Thermal Analysis (DTA)

DSC and DTA are used to measure the heat flow associated with thermal transitions in a material. They can distinguish between endothermic processes (heat absorption), such as decomposition, and exothermic processes (heat release).

  • Sample Preparation: A few milligrams of the sample are hermetically sealed in a sample pan (e.g., aluminum). An empty, sealed pan is used as a reference.

  • Instrumentation: A DSC or DTA instrument measures the temperature difference between the sample and a reference as a function of temperature.

  • Experimental Conditions: The sample and reference are subjected to the same controlled temperature program as in TGA (e.g., heating from 30°C to 300°C).[5]

  • Data Analysis: The output is a curve showing heat flow versus temperature. Peaks on the curve indicate thermal events. The direction of the peak indicates whether the process is endothermic or exothermic. The area under the peak is proportional to the enthalpy change (ΔH) of the reaction.[5]

3.3 Coupled Techniques: TGA-FTIR / TGA-MS

To identify the gaseous products evolved during decomposition, TGA is often coupled with Fourier-Transform Infrared Spectroscopy (TGA-FTIR) or Mass Spectrometry (TGA-MS).[8][10]

  • Methodology: The gas stream exiting the TGA furnace is directed into the FTIR gas cell or the MS inlet.

  • Data Analysis: As weight loss occurs in the TGA, corresponding IR spectra or mass spectra of the evolved gases are recorded simultaneously. This allows for the unambiguous identification of gaseous products like H₂O and CO₂ at specific decomposition temperatures.[8][10]

3.4 X-ray Diffraction (XRD)

XRD is used to identify the crystalline phases of the solid material before and after decomposition.

  • Methodology: Powdered samples of the initial this compound and the final calcined product are analyzed. In-situ or temperature-programmed XRD (TP-XRD) can also be performed to track the structural changes as the sample is heated.[8]

  • Data Analysis: The resulting diffraction pattern is a plot of intensity versus diffraction angle (2θ). The peak positions are compared to standard diffraction patterns in a database (e.g., JCPDS) to identify the crystalline structures, confirming the conversion of this compound to nickel oxide.[5]

Visualized Pathways and Workflows

4.1 Experimental Analysis Workflow

The logical flow for investigating the thermal decomposition of this compound is depicted below. It outlines the path from sample preparation through various analytical techniques to the final characterization of both solid and gaseous products.

G cluster_start Sample Preparation cluster_analysis Thermal & Structural Analysis cluster_coupling Evolved Gas Analysis (EGA) cluster_results Data Interpretation & Characterization Sample This compound Sample TGA Thermogravimetric Analysis (TGA) Sample->TGA DSC Differential Scanning Calorimetry (DSC/DTA) Sample->DSC XRD In-situ X-ray Diffraction (XRD) Sample->XRD EGA TGA-FTIR / TGA-MS TGA->EGA Evolved Gas Stream MassLoss Mass Loss vs. Temp (Decomposition Stages) TGA->MassLoss HeatFlow Heat Flow vs. Temp (Endo/Exothermic Events) DSC->HeatFlow PhaseID Solid Phase Identification (NiCO₃ → NiO) XRD->PhaseID GasID Identification of Evolved Gases (CO₂, H₂O) EGA->GasID

Caption: Experimental workflow for analyzing this compound decomposition.

4.2 Chemical Transformation Pathway

The decomposition of basic this compound is a sequential process involving dehydration and decarbonation to yield the final nickel oxide product.

G cluster_reactants Reactant cluster_intermediates Intermediates cluster_products Products Reactant Basic this compound NiCO₃·2Ni(OH)₂·xH₂O Intermediate1 Anhydrous Basic Carbonate NiCO₃·2Ni(OH)₂ Reactant->Intermediate1 Step 1: Dehydration (Loss of H₂O of crystallization) Product_Gas1 Water Vapor xH₂O Reactant->Product_Gas1 Product_Solid Nickel Oxide NiO Intermediate1->Product_Solid Step 2: Decomposition (Dehydroxylation & Decarbonation) Product_Gas2 Water Vapor 2H₂O Intermediate1->Product_Gas2 Product_Gas3 Carbon Dioxide CO₂ Intermediate1->Product_Gas3

Caption: Chemical pathway for basic this compound thermal decomposition.

References

An In-depth Technical Guide to Nickel Carbonate: Properties, Analysis, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of nickel carbonate, with a focus on its chemical formula and molecular weight. It details the experimental protocols for its characterization and synthesis and illustrates a key chemical pathway involving its production and thermal decomposition.

Chemical Properties and Data

This compound exists in two primary forms: the simple, anhydrous salt (NiCO₃) and various basic nickel carbonates. Basic nickel carbonates are complexes that contain hydroxide and water molecules in addition to the carbonate. The most significant of these from an industrial standpoint is often represented by the formula Ni₄CO₃(OH)₆(H₂O)₄.[1][2] The properties of these forms are summarized below for easy comparison.

PropertyThis compound (NiCO₃)Basic this compound (NiCO₃ · 2Ni(OH)₂ · xH₂O)
Chemical Formula NiCO₃[3][4][5][6][7]NiCO₃ · 2Ni(OH)₂ · xH₂O[1][8] (hydrated) or Ni₄CO₃(OH)₆(H₂O)₄[2]
Molecular Weight 118.70 g/mol [3][5][6][9]~304.12 g/mol (anhydrous basis for NiCO₃ · 2Ni(OH)₂)[8]
Appearance Light green crystalline powder[1][7]Light green powder
CAS Number 3333-67-3[3][6][7]958638-02-3[8] (for a specific hydrated form)

Experimental Protocols

Synthesis of this compound via Chemical Precipitation

This protocol describes a common laboratory method for synthesizing this compound nanoparticles.

Objective: To synthesize this compound by reacting a soluble nickel salt with a carbonate source.

Materials:

  • Nickel(II) chloride (NiCl₂) or Nickel(II) sulfate (NiSO₄)

  • Sodium carbonate (Na₂CO₃)

  • Deionized water

  • Beakers

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Büchner funnel and filter paper)

  • Drying oven

Procedure:

  • Prepare Reactant Solutions: Prepare an aqueous solution of a soluble nickel salt, such as nickel(II) chloride or nickel(II) sulfate. Prepare a separate aqueous solution of sodium carbonate.

  • Precipitation: While vigorously stirring the nickel salt solution, slowly add the sodium carbonate solution. A light green precipitate of this compound will form immediately.[3] The reaction for the formation of basic this compound from nickel sulfate is: 4 Ni²⁺ + CO₃²⁻ + 6 OH⁻ + 4 H₂O → Ni₄CO₃(OH)₆(H₂O)₄.[2]

  • Digestion: Continue stirring the mixture for a period to allow the precipitate to fully form and age.

  • Filtration and Washing: Separate the precipitate from the solution by filtration. Wash the collected solid several times with deionized water to remove any soluble impurities.

  • Drying: Dry the purified this compound precipitate in an oven at a low temperature (e.g., 80-100 °C) to remove water without inducing thermal decomposition.

Characterization by Thermogravimetric Analysis (TGA)

TGA is employed to study the thermal decomposition of this compound, which can confirm its composition and purity.

Objective: To determine the thermal stability and decomposition pathway of synthesized this compound.

Apparatus:

  • Thermogravimetric Analyzer

Procedure:

  • Sample Preparation: Place a small, accurately weighed amount (e.g., 10-20 mg) of the dried this compound sample into the TGA sample pan.[3]

  • Instrument Setup: Place the sample pan in the TGA furnace.

  • Thermal Program: Heat the sample from ambient temperature to a higher temperature (e.g., 830 °C) at a controlled heating rate (e.g., 20 °C/minute) under a controlled atmosphere (e.g., nitrogen or air).[3]

  • Data Acquisition: Continuously monitor and record the sample's weight as a function of temperature.

  • Analysis: The resulting TGA curve will show weight loss at specific temperatures corresponding to the loss of water (for basic this compound) and the decomposition of carbonate to nickel oxide (NiO) and carbon dioxide (CO₂).[3] The decomposition reaction is: NiCO₃ → NiO + CO₂.[2] The percentage of weight loss can be used to verify the stoichiometry of the original sample.

Synthesis and Decomposition Pathway

The following diagram illustrates the workflow for the synthesis of this compound via precipitation, followed by its thermal decomposition to produce nickel oxide. This is a fundamental process in the production of nickel-based catalysts and materials.

Synthesis_and_Decomposition_of_Nickel_Carbonate cluster_synthesis Synthesis Stage cluster_decomposition Decomposition Stage Ni_Salt Aqueous Ni(II) Salt (e.g., NiSO₄) Precipitation Chemical Precipitation Ni_Salt->Precipitation Reactant Na2CO3 Aqueous Na₂CO₃ Na2CO3->Precipitation Reactant NiCO3_precipitate NiCO₃ Precipitate (Basic or Simple) Precipitation->NiCO3_precipitate Forms Heating Thermal Decomposition (Calcination) NiCO3_precipitate->Heating Input NiO Nickel Oxide (NiO) Product Heating->NiO CO2 Carbon Dioxide (CO₂) Byproduct Heating->CO2

Caption: Synthesis of this compound and its Decomposition.

References

The Enigmatic Emerald-Green Carbonate: A Technical Guide to the Natural Occurrence of Zaratite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of zaratite, a hydrated nickel carbonate of significant interest due to its unique natural occurrences and potential applications. This document summarizes its mineralogical properties, formation environment, and provides hypothetical experimental protocols for its synthesis and characterization, tailored for a scientific audience.

Physicochemical and Mineralogical Properties of Zaratite

Zaratite is a secondary mineral, typically found as an alteration product of primary nickel-bearing minerals.[1] Its vibrant emerald-green color is a key characteristic, owing to its high nickel content.[2] While visually striking, its variable composition and often amorphous nature have led to some debate regarding its status as a distinct mineral species.[3]

Quantitative Mineralogical Data

The following table summarizes the key quantitative data for zaratite, compiled from various mineralogical databases.

PropertyValueReferences
Chemical Formula Ni₃(CO₃)(OH)₄·4H₂O[1][4]
Crystal System Isometric[3][4]
Mohs Hardness 3 to 3.5[3][4][5]
Specific Gravity 2.57 - 2.649 g/cm³[3][6]
Refractive Index 1.560 to 1.620[6]
Unit Cell Parameter (a) 6.16 Å[3][4]
Chemical Composition

The idealized chemical composition of zaratite is presented below. It is important to note that natural samples may contain impurities, most commonly magnesium.[3]

ElementPercentage by Weight
Nickel (Ni)46.81%
Oxygen (O)46.78%
Hydrogen (H)3.22%
Carbon (C)3.19%
Source: [3]

Natural Occurrence and Geological Environment

Zaratite is a product of the weathering and alteration of nickel-bearing rocks, particularly ultramafic rocks that have undergone serpentinization.[4][5] Its formation is a secondary process, meaning it develops from the chemical breakdown of pre-existing primary minerals.

Formation Pathway

The formation of zaratite is intrinsically linked to the alteration of primary nickel sulfide and arsenide minerals within serpentinites and other ultramafic bodies. The logical progression of its formation is outlined in the diagram below.

Zaratite_Formation_Pathway cluster_primary Primary Geological Setting cluster_alteration Alteration Processes cluster_secondary Secondary Mineral Formation Ultramafic_Rocks Ultramafic Rocks (e.g., Peridotite, Dunite) Serpentinization Serpentinization Ultramafic_Rocks->Serpentinization Hydration Primary_Minerals Primary Ni-Fe Minerals (e.g., Pentlandite, Millerite, Heazlewoodite) Weathering Weathering & Hydration Primary_Minerals->Weathering Oxidation Ni_Leaching Leaching of Ni²⁺ ions Weathering->Ni_Leaching Zaratite_Precipitation Precipitation of Zaratite Ni₃(CO₃)(OH)₄·4H₂O Ni_Leaching->Zaratite_Precipitation Carbonate_Source Presence of Carbonated Water (H₂O + CO₂) Carbonate_Source->Zaratite_Precipitation

Geological formation pathway of zaratite.
Associated Minerals

Zaratite is frequently found in association with a suite of other secondary minerals, which can serve as indicators of its presence. These include:

  • Garnierite[2]

  • Annabergite[2]

  • Brucite[1]

  • Hydromagnesite[1]

  • Calcite[1]

  • Aragonite[1]

  • Dolomite[1]

Experimental Protocols for Synthesis and Characterization

While detailed experimental protocols for the synthesis of crystalline zaratite are not abundant in the literature, a plausible methodology can be derived from the synthesis of analogous basic nickel carbonates.

Proposed Synthesis of Synthetic Zaratite (Nickel Hydroxycarbonate)

This protocol outlines a precipitation method to synthesize a compound chemically analogous to zaratite.

Objective: To precipitate nickel hydroxycarbonate from an aqueous solution.

Materials:

  • Nickel (II) sulfate hexahydrate (NiSO₄·6H₂O) or Nickel (II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O)

  • Sodium carbonate (Na₂CO₃) or Ammonium bicarbonate (NH₄HCO₃)

  • Deionized water

  • 0.1 M Sodium hydroxide (NaOH) solution (for pH adjustment)

  • 0.1 M Hydrochloric acid (HCl) solution (for pH adjustment)

Equipment:

  • Glass beakers

  • Magnetic stirrer and stir bars

  • pH meter

  • Heating mantle or hot plate

  • Buchner funnel and filter paper

  • Drying oven

Methodology:

  • Preparation of Precursor Solutions:

    • Prepare a 0.5 M solution of the chosen nickel salt in deionized water.

    • Prepare a 0.5 M solution of the carbonate source in deionized water.

  • Precipitation:

    • Gently heat the nickel salt solution to approximately 40-50°C while stirring.

    • Slowly add the carbonate solution dropwise to the nickel salt solution. A pale green precipitate should form.

    • Continuously monitor the pH of the mixture. Maintain a pH between 7 and 9 by adding small volumes of 0.1 M NaOH or 0.1 M HCl as needed.

  • Aging of the Precipitate:

    • Once all the carbonate solution has been added, continue stirring the mixture at a constant temperature for 1-2 hours to allow the precipitate to age and homogenize.

  • Filtration and Washing:

    • Allow the precipitate to settle, then decant the supernatant.

    • Filter the precipitate using a Buchner funnel.

    • Wash the precipitate several times with deionized water to remove any soluble impurities.

  • Drying:

    • Dry the filtered product in a drying oven at a temperature not exceeding 60°C to avoid decomposition.

Characterization of Natural and Synthetic Zaratite

A multi-technique approach is recommended for the comprehensive characterization of both natural and synthetic zaratite samples.

Experimental Workflow for Characterization:

Characterization_Workflow cluster_techniques Analytical Techniques cluster_outputs Derived Information Sample Zaratite Sample (Natural or Synthetic) XRD X-Ray Diffraction (XRD) Sample->XRD SEM_EDS Scanning Electron Microscopy with Energy Dispersive X-ray Spectroscopy (SEM-EDS) Sample->SEM_EDS FTIR Fourier-Transform Infrared Spectroscopy (FTIR) Sample->FTIR TGA Thermogravimetric Analysis (TGA) Sample->TGA Crystal_Structure Crystal Structure & Phase Purity XRD->Crystal_Structure Morphology_Composition Morphology & Elemental Composition SEM_EDS->Morphology_Composition Functional_Groups Identification of Carbonate, Hydroxyl, and Water Groups FTIR->Functional_Groups Thermal_Stability Thermal Stability & Water Content TGA->Thermal_Stability

Experimental workflow for zaratite characterization.

Detailed Methodologies:

  • X-Ray Diffraction (XRD): To determine the crystalline phases present in the sample and to calculate unit cell parameters. Samples should be finely powdered and scanned over a 2θ range of 5-70°.

  • Scanning Electron Microscopy with Energy Dispersive X-ray Spectroscopy (SEM-EDS): To observe the morphology of the mineral aggregates (e.g., botryoidal, encrusting) and to obtain semi-quantitative elemental analysis to confirm the presence of nickel, carbon, and oxygen, and to identify any impurities.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups present, specifically the carbonate (CO₃²⁻) and hydroxyl (OH⁻) groups, as well as water molecules (H₂O), by their characteristic vibrational frequencies.

  • Thermogravimetric Analysis (TGA): To determine the thermal stability of the mineral and to quantify the water content by measuring the mass loss as a function of temperature.

Conclusion

Zaratite remains a mineral of interest for its distinctive properties and its role as an indicator of nickel mineralization. While its natural occurrence is tied to specific geological alteration processes, the synthesis of analogous nickel hydroxycarbonates in a laboratory setting is feasible. The experimental protocols and characterization workflows provided in this guide offer a framework for researchers to further investigate this intriguing mineral, potentially unlocking new applications in materials science and beyond.

References

An In-depth Technical Guide to the Phases of Nickel Carbonate Hydroxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the different phases of nickel carbonate hydroxide, a compound of significant interest in various fields, including catalysis, energy storage, and as a precursor for nickel-based materials. This document details the structural, thermal, and electrochemical properties of distinct this compound hydroxide phases, along with detailed experimental protocols for their synthesis.

Introduction to this compound Hydroxide Phases

This compound hydroxide is not a single compound but rather a family of hydrated basic nickel carbonates with varying stoichiometry and crystal structures. The general formula can be expressed as xNiCO₃·yNi(OH)₂·zH₂O. The arrangement of carbonate and hydroxide ions, along with the degree of hydration, gives rise to different phases with distinct physicochemical properties. These variations are often a direct result of the synthesis conditions employed. The most commonly cited phases in the literature include:

  • Zaratite (Ni₃(CO₃)(OH)₄·4H₂O): A naturally occurring mineral form of this compound hydroxide.

  • Ni₄CO₃(OH)₆(H₂O)₄: A common industrial basic this compound.

  • Ni₂(CO₃)(OH)₂·4H₂O: A hydrated this compound hydroxide phase.

  • Reevesite-like phases: Layered double hydroxide structures where carbonate ions are intercalated between nickel hydroxide layers.

The phase composition and morphology of this compound hydroxide significantly influence its performance in various applications. For instance, the electrochemical properties, such as specific capacitance, are highly dependent on the crystal structure and surface area.

Comparative Data of this compound Hydroxide Phases

To facilitate comparison, the following tables summarize the key quantitative data for different this compound hydroxide phases based on available literature.

Table 1: Crystallographic Properties
Phase FormulaCommon Name/AnalogueCrystal SystemSpace GroupLattice Parameters (Å)JCPDS/ICDD Reference
Ni₃(CO₃)(OH)₄·4H₂OZaratiteIsometric-a = 6.15-6.164-
Ni₆Fe²⁺(CO₃)(OH)₁₆·4H₂OReevesiteHexagonalR3ma = 6.15-6.164, c = 45.54-45.61-
Ni₂(CO₃)(OH)₂·4H₂O----00-038-0714

Note: Detailed crystallographic data for all phases is not consistently available in the literature. Reevesite is an iron-containing analogue but provides insight into the layered structure of some this compound hydroxide phases.

Table 2: Thermal Decomposition Characteristics
PhaseDecomposition Step 1Decomposition Step 2Final Product
Basic this compoundDehydration (loss of H₂O)Decomposition (loss of H₂O and CO₂)NiO

The thermal decomposition of basic this compound typically proceeds in two main stages. The initial stage involves the loss of physically adsorbed and crystalline water at lower temperatures. The second, higher-temperature stage involves the simultaneous decomposition of the carbonate and hydroxide components, releasing carbon dioxide and water vapor to yield nickel(II) oxide (NiO) as the final solid product.

Table 3: Electrochemical Properties
Phase/Synthesis ConditionSpecific Capacitance (F/g)Current Density (A/g)Cycling Stability
HMT-derived α-phase (low temp)~870192-96% retention after 1000 cycles
Urea-derived (carbonate incorporated)Order of magnitude lower than HMT-derived-Reduced electrochemical activity
Ni-Co bimetallic carbonate hydroxide~1500-Synergistic redox activity

HMT: Hexamethylenetetramine

The electrochemical performance of this compound hydroxide is highly sensitive to its phase and the presence of intercalated species. Phases with higher interlayer spacing and lower carbonate incorporation, such as the α-phase of nickel hydroxide which is structurally similar to some this compound hydroxides, tend to exhibit higher specific capacitance. The incorporation of carbonate ions into the structure can block redox-active sites and hinder ion and electron transport, leading to reduced electrochemical performance.

Experimental Protocols

The synthesis method plays a critical role in determining the phase and morphology of the resulting this compound hydroxide. The following are detailed protocols for two common synthesis techniques.

Hydrothermal Synthesis of Ni₂(CO₃)(OH)₂·4H₂O

This method is widely used to produce crystalline this compound hydroxide with controlled morphology.

Materials:

  • Nickel nitrate hexahydrate (Ni(NO₃)₂·6H₂O)

  • Ammonium bicarbonate (NH₄HCO₃)

  • Citric acid

  • Deionized (DI) water

Procedure:

  • Prepare a 0.0125 M solution of nickel nitrate hexahydrate by dissolving the appropriate amount in DI water.

  • Prepare a 0.1 M solution of ammonium bicarbonate in DI water.

  • Mix the nickel nitrate and ammonium bicarbonate solutions with stirring for 10 minutes.

  • Adjust the pH of the resulting solution to approximately 6.5 by adding a 0.1 g/mL solution of citric acid dropwise while stirring.

  • Transfer the final solution to a Teflon-lined stainless-steel autoclave.

  • Seal the autoclave and heat it to 120°C in an oven and maintain this temperature overnight.

  • After the reaction, allow the autoclave to cool down to room temperature naturally.

  • Collect the precipitate by centrifugation or filtration.

  • Wash the product thoroughly with DI water and ethanol several times to remove any unreacted reagents and byproducts.

  • Dry the final product in a vacuum oven at 60°C for 12 hours.

Co-precipitation Synthesis of Basic this compound

Co-precipitation is a versatile method for producing basic nickel carbonates, often as precursors for other nickel compounds.

Materials:

  • Nickel sulfate hexahydrate (NiSO₄·6H₂O) or Nickel nitrate hexahydrate (Ni(NO₃)₂·6H₂O)

  • Sodium carbonate (Na₂CO₃)

  • Sodium hydroxide (NaOH) (for pH adjustment)

  • Deionized (DI) water

Procedure:

  • Prepare an aqueous solution of the nickel salt (e.g., 1 M NiSO₄).

  • Prepare an aqueous solution of the precipitating agent (e.g., 1 M Na₂CO₃).

  • In a continuously stirred tank reactor (CSTR) maintained at a constant temperature (e.g., 50-60°C), add the nickel salt solution.

  • Slowly add the sodium carbonate solution to the reactor while maintaining vigorous stirring.

  • Monitor and control the pH of the reaction mixture within a specific range (e.g., 8-10) by the dropwise addition of a dilute NaOH solution. Maintaining a stable pH is crucial for obtaining a homogenous product.

  • Allow the reaction to proceed for a set period (e.g., 2-4 hours) to ensure complete precipitation and particle growth.

  • After the reaction is complete, stop the stirring and allow the precipitate to settle.

  • Separate the precipitate by filtration.

  • Wash the filter cake extensively with DI water to remove soluble impurities, particularly sodium and sulfate or nitrate ions.

  • Dry the resulting basic this compound powder in an oven at a moderate temperature (e.g., 80-100°C) until a constant weight is achieved.

Visualizing Synthesis and Phase Relationships

The following diagrams, generated using Graphviz (DOT language), illustrate the key synthesis pathways and the factors influencing the formation of different this compound hydroxide phases.

SynthesisPathways Ni_salt Nickel Salt (e.g., Ni(NO₃)₂) Hydrothermal Hydrothermal Synthesis Ni_salt->Hydrothermal Coprecipitation Co-precipitation Ni_salt->Coprecipitation Urea Urea Urea->Hydrothermal NH4HCO3 NH₄HCO₃ NH4HCO3->Hydrothermal Na2CO3 Na₂CO₃ Na2CO3->Coprecipitation Phase1 Ni₂(CO₃)(OH)₂·4H₂O Hydrothermal->Phase1 Controlled pH (e.g., with Citric Acid) Amorphous Amorphous Phases Hydrothermal->Amorphous Varying Temp./Precursor Phase2 Basic this compound (e.g., Ni₄CO₃(OH)₆(H₂O)₄) Coprecipitation->Phase2 Controlled pH & Temp.

Caption: Synthesis pathways to different this compound hydroxide phases.

ThermalDecomposition Start Basic this compound (xNiCO₃·yNi(OH)₂·zH₂O) Step1 Dehydrated Intermediate (xNiCO₃·yNi(OH)₂) Start->Step1 Heat (T < 300°C) - zH₂O Final Nickel(II) Oxide (NiO) Step1->Final Heat (T > 300°C) - xCO₂ - yH₂O

Caption: Thermal decomposition pathway of basic this compound.

Conclusion

The different phases of this compound hydroxide represent a versatile class of materials with tunable properties. A thorough understanding of the relationships between synthesis conditions, crystal structure, and functional properties is essential for their effective application. The experimental protocols and comparative data presented in this guide serve as a valuable resource for researchers and professionals working with these materials, enabling the targeted synthesis of specific phases for advanced applications. Further research focusing on detailed crystallographic characterization and the influence of dopants on phase stability and performance will continue to expand the potential of these compounds.

Unveiling the Paramagnetic Nature of Solid Nickel Carbonate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Paramagnetism in Nickel Carbonate

Paramagnetism is a form of magnetism whereby a material is weakly attracted to an externally applied magnetic field and forms internal, induced magnetic fields in the direction of the applied field. This phenomenon arises from the presence of unpaired electrons in the material. In the case of solid this compound, the nickel(II) ion (Ni²⁺) is the source of its paramagnetic behavior.

The electronic configuration of the Ni²⁺ ion is [Ar] 3d⁸. According to Hund's rule, in an octahedral coordination environment, as is the case for NiCO₃ which adopts a calcite-like structure, the d-orbitals split into t₂g and e_g sets.[1] For a d⁸ configuration, the t₂g orbitals are fully occupied with six electrons, and the e_g orbitals contain two unpaired electrons with parallel spins. These two unpaired electrons give rise to a net magnetic moment for each Ni²⁺ ion, making the bulk material paramagnetic.

Theoretical Framework

Curie-Weiss Law

The magnetic susceptibility (χ) of a paramagnetic material is temperature-dependent and can be described by the Curie-Weiss law, particularly in the paramagnetic region above any potential magnetic ordering temperature:

χ = C / (T - θ)

where:

  • χ is the molar magnetic susceptibility.

  • C is the Curie constant, which is specific to the material.

  • T is the absolute temperature in Kelvin.

  • θ is the Weiss constant (or Curie temperature), which represents the extent of magnetic interactions between adjacent magnetic centers. A positive θ indicates ferromagnetic interactions, while a negative θ suggests antiferromagnetic interactions.

Effective Magnetic Moment

The effective magnetic moment (μ_eff) is a crucial parameter that can be determined from the magnetic susceptibility data and provides insight into the number of unpaired electrons. It can be calculated from the Curie constant:

μ_eff = √(8C) ≈ 2.828 √C

Alternatively, for a system with unpaired electrons, the spin-only magnetic moment (μ_s.o.) can be theoretically calculated using the following formula:

μ_s.o. = √[n(n+2)] B.M.

where:

  • n is the number of unpaired electrons.

  • B.M. stands for Bohr Magnetons, the unit of magnetic moment.

For the Ni²⁺ ion with two unpaired electrons, the theoretical spin-only magnetic moment is:

μ_s.o. = √[2(2+2)] = √8 ≈ 2.83 B.M.

Experimentally determined effective magnetic moments for octahedral Ni(II) complexes typically fall in the range of 2.8 to 3.4 B.M., with deviations from the spin-only value arising from orbital contributions to the magnetic moment.

Quantitative Magnetic Data

Table 1: Theoretical Magnetic Properties of Solid this compound (NiCO₃)

ParameterSymbolTheoretical ValueUnits
Number of Unpaired Electrons (Ni²⁺)n2-
Spin-Only Magnetic Momentμ_s.o.~2.83B.M.

Table 2: Experimental Magnetic Data for Solid this compound (NiCO₃) - Template

ParameterSymbolExperimental ValueUnits
Molar Magnetic Susceptibility (at 298 K)χ_mTo be determinedcm³/mol
Curie ConstantCTo be determinedcm³·K/mol
Weiss ConstantθTo be determinedK
Effective Magnetic Momentμ_effTo be determinedB.M.

Experimental Protocols for Magnetic Characterization

The determination of the paramagnetic properties of solid this compound requires precise measurements of its magnetic susceptibility as a function of temperature. Several well-established techniques can be employed for this purpose.

Gouy Balance Method

The Gouy balance is a classical and straightforward method for measuring magnetic susceptibility.

Methodology:

  • Sample Preparation: A powdered sample of solid this compound is uniformly packed into a long, cylindrical Gouy tube.

  • Initial Measurement: The Gouy tube is suspended from a sensitive balance, and its weight is measured in the absence of a magnetic field.

  • Magnetic Field Application: The bottom of the tube is positioned between the poles of a strong electromagnet, where the magnetic field is maximal, while the top of the tube is in a region of negligible field.

  • Final Measurement: The weight of the sample is measured again with the magnetic field turned on.

  • Calculation: For a paramagnetic substance like this compound, the sample will be drawn into the magnetic field, resulting in an apparent increase in weight. The change in weight is directly proportional to the magnetic susceptibility of the sample.

Gouy Balance Experimental Workflow.
Vibrating Sample Magnetometry (VSM)

VSM is a more sensitive technique that measures the magnetic moment of a sample by vibrating it in a uniform magnetic field.

Methodology:

  • Sample Mounting: A small, known mass of solid this compound is mounted on a sample holder at the end of a vibrating rod.

  • Vibration and Field Application: The sample is made to vibrate sinusoidally (typically vertically) within a uniform DC magnetic field.

  • Signal Detection: The oscillating magnetic moment of the paramagnetic sample induces an AC voltage in a set of stationary pickup coils.

  • Data Acquisition: The induced voltage, which is proportional to the magnetic moment of the sample, is measured using a lock-in amplifier.

  • Analysis: The magnetic moment is measured as a function of the applied magnetic field at various temperatures to determine the magnetic susceptibility.

VSM_Workflow cluster_setup Experimental Setup cluster_measurement Measurement & Analysis A Mount NiCO3 Sample B Apply Uniform DC Magnetic Field A->B C Vibrate Sample B->C D Induce AC Voltage in Pickup Coils C->D E Measure Voltage (Lock-in Amplifier) D->E F Calculate Magnetic Moment (M) E->F G Determine M vs. H and T F->G H Calculate Magnetic Susceptibility (χ) G->H

Vibrating Sample Magnetometry (VSM) Workflow.
Superconducting Quantum Interference Device (SQUID) Magnetometry

SQUID magnetometry is the most sensitive method for measuring magnetic properties, capable of detecting extremely small magnetic moments.

Methodology:

  • Sample Preparation: A precisely weighed sample of this compound is placed in a sample holder (e.g., a gelatin capsule or a straw).

  • Sample Insertion: The sample is introduced into the SQUID magnetometer, which maintains a highly stable temperature and magnetic field environment.

  • Magnetic Moment Measurement: The sample is moved through a set of superconducting detection coils. The changing magnetic flux from the sample induces a current in the coils, which is detected by the SQUID sensor.

  • Temperature and Field Dependence: The magnetic moment is measured over a range of temperatures and applied magnetic fields.

  • Data Analysis: The collected data of magnetic moment versus temperature and field is used to calculate the magnetic susceptibility and subsequently the Curie and Weiss constants.

Logical Relationships in Paramagnetism Analysis

The analysis of the paramagnetic properties of this compound follows a logical progression from fundamental electronic structure to macroscopic magnetic behavior.

Paramagnetism_Logic A Ni²⁺ Electronic Configuration (3d⁸) B Unpaired Electrons (n=2) A->B C Atomic Magnetic Moments B->C G Determination of μ_eff, C, and θ B->G Theoretical μ_s.o. D Paramagnetism in Bulk NiCO₃ C->D E Temperature Dependence (Curie-Weiss Law) D->E F Experimental Measurement (χ) E->F F->G

Logical Flow of Paramagnetism Analysis.

Conclusion

Solid this compound is a classic example of a paramagnetic material due to the presence of two unpaired electrons in the Ni²⁺ ion. While specific experimental data on its magnetic susceptibility is not widely reported, its paramagnetic behavior can be confidently predicted from its electronic structure. The experimental determination of its magnetic properties can be achieved through well-established techniques such as Gouy balance, VSM, and SQUID magnetometry. The analysis of the temperature dependence of its magnetic susceptibility via the Curie-Weiss law would provide valuable insights into the magnetic interactions within the solid-state lattice. This guide provides the necessary theoretical background and detailed experimental workflows to enable researchers to fully characterize the paramagnetic properties of solid this compound.

References

An In-depth Technical Guide to the Hydrolysis of Nickel Carbonate in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nickel carbonate (NiCO₃) is a sparingly soluble salt that plays a significant role in various chemical and industrial processes, including catalyst manufacturing, electroplating, and as an intermediate in hydrometallurgy.[1] In aqueous environments, this compound undergoes hydrolysis, a reaction with water that leads to the formation of various soluble and insoluble nickel species, including nickel hydroxides and basic nickel carbonates. The extent and nature of this hydrolysis are critically dependent on factors such as pH, temperature, and the presence of other ions in the solution.

This technical guide provides a comprehensive overview of the hydrolysis of this compound in aqueous solutions. It is intended for researchers, scientists, and drug development professionals who require a detailed understanding of the underlying chemistry, thermodynamics, and kinetics of this process. The guide summarizes key quantitative data, outlines detailed experimental protocols for studying the hydrolysis, and provides visual representations of the chemical pathways involved.

Fundamentals of this compound Hydrolysis

The hydrolysis of this compound is not a single reaction but a series of equilibria involving the dissolution of solid this compound and subsequent reactions of the hydrated nickel ion (Ni²⁺(aq)) and carbonate ion (CO₃²⁻) with water.

The primary dissolution equilibrium is:

NiCO₃(s) ⇌ Ni²⁺(aq) + CO₃²⁻(aq)

Once in solution, both the nickel and carbonate ions can participate in further reactions. The carbonate ion, being the conjugate base of the weak acid bicarbonate (HCO₃⁻), hydrolyzes to produce hydroxide ions:

CO₃²⁻(aq) + H₂O(l) ⇌ HCO₃⁻(aq) + OH⁻(aq)

The hydrated nickel ion can also undergo hydrolysis, forming various mononuclear and polynuclear hydroxy complexes:

Ni²⁺(aq) + H₂O(l) ⇌ Ni(OH)⁺(aq) + H⁺(aq)

These reactions demonstrate that the hydrolysis of this compound is intrinsically linked to the pH of the solution.

Formation of Basic Nickel Carbonates

In many practical scenarios, the hydrolysis of this compound leads to the precipitation of basic nickel carbonates, which have the general formula xNiCO₃·yNi(OH)₂·zH₂O.[2] The composition of these precipitates is highly dependent on the pH at which they are formed.[3][4] At lower pH values (around 5.4) in a CO₂-saturated system, the carbonate-to-nickel ratio in the precipitate is higher.[3] Conversely, at higher pH values (around 11), the hydroxide content increases.[3] These basic carbonates are often amorphous and their formation is under kinetic control, meaning the composition can change slowly over time as the system approaches equilibrium.[3]

Quantitative Data

A thorough understanding of this compound hydrolysis requires quantitative data on the thermodynamics and equilibria of the involved species. The following tables summarize key thermodynamic parameters. It is important to note that there can be variations in reported values across different studies, reflecting the complexity of the experimental systems and the analytical methods employed.

Solubility Products

The solubility product constant (Ksp) is a measure of the solubility of a sparingly soluble salt.

CompoundFormulalog(Ksp)KspTemperature (°C)Reference(s)
Nickel(II) CarbonateNiCO₃-6.87 to -8.151.35 x 10⁻⁷ to 7.08 x 10⁻⁹25[5],[6]
Nickel(II) Hydroxideα-Ni(OH)₂-15.26.31 x 10⁻¹⁶25
Nickel(II) Hydroxideβ-Ni(OH)₂-17.26.31 x 10⁻¹⁸25[4]
Basic this compoundNi₃(CO₃)(OH)₄·3H₂O-45.8 ± 1.81.58 x 10⁻⁴⁶Not Specified[7],[8]
Thermodynamic Data for Aqueous Species

The stability of aqueous nickel species is described by their standard Gibbs free energy (ΔG°f) and enthalpy (ΔH°f) of formation.

SpeciesFormulaΔG°f (kJ/mol)ΔH°f (kJ/mol)Reference(s)
Nickel(II) ion (aq)Ni²⁺(aq)-45.6-54.0[9]
Nickel(I) hydroxide (aq)Ni(OH)⁺(aq)-218.4-269.9[9]
This compound (aq)NiCO₃(aq)--
Nickel bicarbonate (aq)NiHCO₃⁺(aq)--
Aqueous Complexation Constants

The formation of aqueous complexes between nickel and carbonate species influences the overall solubility.

ReactionEquilibrium Constant (log K)Ionic Strength (M)Temperature (°C)Reference(s)
Ni²⁺ + CO₃²⁻ ⇌ NiCO₃(aq)2.9 ± 0.30.5 (NaClO₄)22 ± 1[10]
Ni²⁺ + CO₃²⁻ ⇌ NiCO₃(aq)4.2 ± 0.3022 ± 1[10]
Ni²⁺ + HCO₃⁻ ⇌ NiHCO₃⁺< 1.4022 ± 1[10]
NiCO₃(aq) + CO₃²⁻ ⇌ Ni(CO₃)₂²⁻< 2022 ± 1[10]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the hydrolysis of this compound.

Potentiometric Titration of Nickel(II) Salt with Sodium Carbonate

This method allows for the determination of the stoichiometry of the precipitated basic nickel carbonates as a function of pH.

Materials:

  • 0.05 M Nickel(II) sulfate (NiSO₄) solution

  • 0.1 N Sodium carbonate (Na₂CO₃) solution

  • pH meter with a glass electrode and a calomel reference electrode

  • Magnetic stirrer and stir bar

  • Buret (50 mL)

  • Beaker (250 mL)

  • Standard buffer solutions (pH 4, 7, and 10)

Procedure:

  • Calibrate the pH meter using the standard buffer solutions.[11]

  • Pipette a known volume (e.g., 50 mL) of the 0.05 M NiSO₄ solution into the 250 mL beaker.

  • Place the beaker on the magnetic stirrer and add the stir bar.

  • Immerse the calibrated pH electrode and reference electrode into the solution.

  • Record the initial pH of the NiSO₄ solution.

  • Begin adding the 0.1 N Na₂CO₃ solution from the buret in small increments (e.g., 0.5-1.0 mL).

  • After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

  • Continue the titration until a significant excess of Na₂CO₃ has been added and the pH becomes relatively constant.

  • Plot the pH versus the volume of Na₂CO₃ added to obtain the titration curve. The inflection points on the curve correspond to the formation of different this compound species.[11]

Hydrothermal Synthesis of Nickel Hydroxide from this compound

This protocol describes the conversion of this compound to nickel hydroxide under elevated temperature and pressure.

Materials:

  • This compound (NiCO₃)

  • Deionized water

  • Urea (CO(NH₂)₂) (optional, as a source of in-situ hydroxide)

  • Teflon-lined stainless-steel autoclave

  • Oven or furnace

  • Centrifuge and centrifuge tubes

  • Drying oven

Procedure:

  • Disperse a known amount of NiCO₃ powder in deionized water in the Teflon liner of the autoclave. If using urea, dissolve it in the water before adding the this compound.

  • Seal the autoclave tightly.

  • Place the autoclave in an oven or furnace and heat to the desired temperature (e.g., 120-180°C) for a specified duration (e.g., 12-24 hours).[12][13]

  • After the reaction time, allow the autoclave to cool down to room temperature naturally.

  • Open the autoclave carefully in a well-ventilated area.

  • Collect the solid product by centrifugation.

  • Wash the precipitate several times with deionized water to remove any unreacted reagents and byproducts. Centrifuge the sample after each wash.

  • Dry the final product in a drying oven at a moderate temperature (e.g., 60-80°C) to obtain nickel hydroxide powder.

  • Characterize the product using techniques such as X-ray diffraction (XRD) to confirm the crystal structure and Fourier-transform infrared (FTIR) spectroscopy to identify the functional groups.

Visualization of Hydrolysis Pathways

Diagrams are essential for visualizing the complex relationships in the this compound hydrolysis system. The following diagrams were generated using the DOT language.

Logical Flow of this compound Hydrolysis

This diagram illustrates the key steps and influencing factors in the hydrolysis process.

NiCO3_solid NiCO₃ (solid) Dissolution Dissolution NiCO3_solid->Dissolution Ni2_aq Ni²⁺ (aq) Dissolution->Ni2_aq CO3_2_aq CO₃²⁻ (aq) Dissolution->CO3_2_aq Hydrolysis_Ni Hydrolysis Ni2_aq->Hydrolysis_Ni Basic_ppt Basic this compound (xNiCO₃·yNi(OH)₂) Ni2_aq->Basic_ppt Hydrolysis_CO3 Hydrolysis CO3_2_aq->Hydrolysis_CO3 CO3_2_aq->Basic_ppt NiOH_aq Ni(OH)⁺ (aq) Hydrolysis_Ni->NiOH_aq HCO3_aq HCO₃⁻ (aq) Hydrolysis_CO3->HCO3_aq NiOH_aq->Basic_ppt NiOH2_ppt Ni(OH)₂ (solid) Basic_ppt->NiOH2_ppt Further hydrolysis pH_influence pH pH_influence->Hydrolysis_Ni pH_influence->Hydrolysis_CO3 pH_influence->Basic_ppt Temp_influence Temperature Temp_influence->Dissolution Temp_influence->NiOH2_ppt

Caption: Logical flow of this compound hydrolysis in aqueous solution.

Pourbaix Diagram for the Ni-C-H₂O System

Conceptual Pourbaix Diagram for Ni-C-H₂O System cluster_legend Legend cluster_diagram Solid Solid Phases Aqueous Aqueous Ions Ni_solid Ni Ni2_aq Ni²⁺ Ni_solid->Ni2_aq -0.25 V NiOH2_solid Ni(OH)₂ Ni_solid->NiOH2_solid pH dependent Ni2_aq->NiOH2_solid pH ~ 7 NiCO3_solid NiCO₃ Ni2_aq->NiCO3_solid [CO₃²⁻] dependent NiO_solid NiO NiOH2_solid->NiO_solid Dehydration HNiO2_aq HNiO₂⁻ NiOH2_solid->HNiO2_aq pH ~ 12

Caption: Conceptual Pourbaix diagram for the Ni-C-H₂O system.

Experimental Workflow for Characterizing Hydrolysis Products

This diagram outlines a typical workflow for the synthesis and characterization of this compound hydrolysis products.

start Start: Aqueous Ni²⁺ and CO₃²⁻ Solution precipitation Precipitation (pH, Temp Control) start->precipitation solid_product Solid Precipitate (NiCO₃ / Basic NiCO₃) precipitation->solid_product filtration Filtration & Washing solid_product->filtration dried_solid Dried Solid Product filtration->dried_solid characterization Characterization dried_solid->characterization xrd XRD (Crystal Structure) characterization->xrd ftir FTIR (Functional Groups) characterization->ftir sem SEM/TEM (Morphology) characterization->sem tga TGA (Thermal Stability) characterization->tga icp ICP-OES/AAS (Elemental Composition) characterization->icp

Caption: Experimental workflow for hydrolysis product characterization.

Conclusion

The hydrolysis of this compound in aqueous solutions is a multifaceted process governed by a complex interplay of dissolution, hydrolysis, and precipitation equilibria. The pH of the solution is the most critical factor determining the nature of the resulting nickel species, with acidic conditions favoring the dissolution to Ni²⁺(aq) and alkaline conditions promoting the formation of nickel hydroxides and basic nickel carbonates. This technical guide has provided a consolidated resource of quantitative thermodynamic data, detailed experimental protocols, and visual diagrams to aid researchers in understanding and manipulating this important chemical system. A thorough grasp of these principles is essential for applications ranging from materials synthesis to environmental remediation and the development of novel pharmaceutical processes. Further research is warranted to obtain more precise kinetic data for the hydrolysis reactions under a wider range of conditions and to develop more comprehensive thermodynamic models that account for the influence of ionic strength and the formation of various polynuclear nickel species.

References

A Comprehensive Technical Guide to Basic Nickel Carbonate: Formula Ni₄CO₃(OH)₆(H₂O)₄

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Basic nickel carbonate, with the representative formula Ni₄CO₃(OH)₆(H₂O)₄, is a compound of significant industrial and research interest. This technical guide provides an in-depth analysis of its core properties, synthesis, and thermal behavior. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who may utilize this compound in various applications, including as a precursor for catalysts, in electroplating, and in the synthesis of nickel-based materials. This document details quantitative data, experimental protocols, and visual representations of key processes to facilitate a thorough understanding of this versatile inorganic compound.

Introduction

Basic this compound is a green, crystalline solid that is insoluble in water.[1] It is a crucial intermediate in the hydrometallurgical purification of nickel from its ores and finds widespread use in industrial applications such as electroplating and the manufacturing of catalysts.[1][2][3] The chemical formula can be represented in various forms, including NiCO₃·2Ni(OH)₂·xH₂O, highlighting that the exact composition, particularly the water content, can vary based on the synthesis method.[4] This variability can influence the material's physicochemical properties and its performance in subsequent applications. This guide will focus on the detailed characterization of basic this compound with the formula Ni₄CO₃(OH)₆(H₂O)₄.

Physicochemical Properties

A summary of the key quantitative properties of basic this compound is presented in Table 1. These properties are essential for understanding the material's behavior in various experimental and industrial settings.

PropertyValueReferences
Appearance Light green powder/crystals[3][5]
Molecular Formula Ni₄CO₃(OH)₆(H₂O)₄[1][3]
Molecular Weight 468.87 g/mol (anhydrous basis: 304.12 g/mol )
Density Approximately 4.39 g/cm³ (for NiCO₃)[3]
Particle Size 20 to 120 μm[4]
Solubility in water Insoluble (0.0093 g/100ml for NiCO₃)[1][3]
Solubility in other solvents Soluble in dilute acids and ammonia[5][6]
Thermal Decomposition Range 120 - 525 °C[7]

Synthesis of Basic this compound

The synthesis of basic this compound typically involves the precipitation of Ni²⁺ ions from a solution using a carbonate source under controlled pH conditions. The properties of the final product are highly dependent on the chosen precursors and reaction parameters.

Experimental Protocol: Precipitation from Nickel Sulfate and Sodium Carbonate

This protocol describes a common method for synthesizing basic this compound.

Materials:

  • Nickel Sulfate (NiSO₄)

  • Sodium Carbonate (Na₂CO₃)

  • Sodium Hydroxide (NaOH) (for pH adjustment)

  • Deionized water

  • Horizontal belt filter or equivalent filtration apparatus

  • Drying oven

Procedure:

  • Solution Preparation:

    • Prepare an aqueous solution of nickel sulfate. The concentration can be varied, for example, to contain 80 g/L of nickel.[8]

    • Prepare a mixed alkali solution containing sodium carbonate and sodium hydroxide. For example, a solution with 53 g/L of sodium carbonate and 20 g/L of sodium hydroxide.[8]

    • Filter both solutions to remove any impurities.[8]

  • Precipitation:

    • The nickel sulfate solution and the mixed alkali solution are simultaneously added to a reaction vessel in a parallel manner.[8]

    • Maintain the pH of the reaction mixture at approximately 8.0 to 8.3 during the addition.[8]

    • Once the addition is complete, the final pH of the slurry should be around 8.6 to 8.9.[8]

  • Aging:

    • The resulting basic this compound slurry is continuously stirred and aged for a period of 1 to 1.5 hours.[8] This step allows for the growth and stabilization of the precipitate particles.

  • Washing:

    • The aged slurry is filtered using a horizontal belt filter.

    • The filter cake is washed with deionized water to remove soluble impurities, such as sodium sulfate.

  • Drying:

    • The washed precipitate is dried in an oven at a temperature of 40-60 °C to obtain the final basic this compound powder.[4]

Synthesis Workflow Diagram

SynthesisWorkflow cluster_prep Solution Preparation cluster_reaction Reaction cluster_processing Product Processing NiSO4_sol Nickel Sulfate Solution Precipitation Precipitation (pH 8.0-8.3) NiSO4_sol->Precipitation Alkali_sol Mixed Alkali (Na2CO3 + NaOH) Solution Alkali_sol->Precipitation Aging Aging (1-1.5 hours) Precipitation->Aging Slurry Washing Washing Aging->Washing Drying Drying (40-60°C) Washing->Drying FinalProduct Basic this compound Powder Drying->FinalProduct

Caption: Workflow for the synthesis of basic this compound.

Thermal Decomposition

The thermal decomposition of basic this compound is a critical process, particularly when it is used as a precursor for the synthesis of nickel oxide (NiO), a material with numerous catalytic and electronic applications.

Thermal Decomposition Pathway

Thermogravimetric analysis (TGA) coupled with mass spectrometry (MS) reveals that the decomposition of basic this compound, with a formula such as NiCO₃·2Ni(OH)₂·xH₂O, occurs in a temperature range of 120-525 °C.[7] The process involves the sequential release of water (H₂O) and carbon dioxide (CO₂), ultimately yielding nickel(II) oxide (NiO).[7][9]

The decomposition can be conceptualized in the following stages:

  • Dehydration: The physically adsorbed and coordinated water molecules are released at lower temperatures, typically starting around 120 °C.[7]

  • Dehydroxylation and Decarbonation: At higher temperatures, the hydroxide groups decompose to form water, and the carbonate group decomposes to release carbon dioxide. The onset of CO₂ evolution is observed at approximately 250 °C.[7]

  • Formation of Nickel Oxide: The final solid product of the decomposition is nickel(II) oxide.[9]

Thermal Decomposition Diagram

ThermalDecomposition Initial Ni₄CO₃(OH)₆(H₂O)₄ (Basic this compound) Intermediate Intermediate Dehydrated/ Dehydroxylated Species Initial->Intermediate Heat (120-250°C) - H₂O Final 4NiO (Nickel Oxide) Intermediate->Final Heat (250-525°C) - H₂O - CO₂

Caption: Thermal decomposition pathway of basic this compound.

Characterization Techniques

To ensure the desired composition and morphology of synthesized basic this compound, several analytical techniques are employed.

X-ray Diffraction (XRD)

XRD is used to confirm the crystal structure of the synthesized material. The patterns can help identify the phases present, such as confirming a composite of NiCO₃ and Ni(OH)₂.[4]

Scanning Electron Microscopy (SEM)

SEM provides information about the morphology and particle size of the basic this compound powder. The particles are often observed to be agglomerates of smaller submicron grains.[10]

Applications

Basic this compound is a versatile precursor and intermediate in several fields:

  • Catalysis: It is a precursor for the synthesis of nickel oxide (NiO) catalysts, which are used in various chemical reactions.[2]

  • Electroplating: It is used in nickel electroplating baths to maintain the pH and provide a source of nickel ions.[1][3]

  • Battery Materials: It serves as a precursor in the synthesis of nickel-containing cathode materials for batteries.

  • Ceramics and Glass: It is used as a colorant to produce green tints in ceramics and glass.[11]

Safety Information

Basic this compound should be handled with care. It is harmful if swallowed or inhaled and may cause skin and respiratory sensitization. Appropriate personal protective equipment, including gloves, safety glasses, and a dust mask, should be worn when handling the powder.

Conclusion

This technical guide has provided a detailed overview of the fundamental aspects of basic this compound, Ni₄CO₃(OH)₆(H₂O)₄. The presented quantitative data, experimental protocols, and visual diagrams offer a comprehensive resource for researchers and professionals. A thorough understanding of its synthesis and thermal properties is crucial for controlling its characteristics and optimizing its performance in various applications.

References

Methodological & Application

nickel carbonate as a precursor for nickel catalysts

Author: BenchChem Technical Support Team. Date: December 2025

An overview of the use of nickel carbonate as a versatile precursor for the synthesis of robust and highly active nickel catalysts is provided in these application notes. Nickel catalysts are essential in a variety of industrial chemical processes, such as hydrogenation, methanation, and desulfurization. The physical and chemical characteristics of the final catalyst are greatly influenced by the precursor and synthesis technique, which in turn affects its performance. Basic this compound is a desirable precursor material because it can be used to create nickel oxide with features that are advantageous for catalysis through a simple calcination process.

This document offers in-depth experimental procedures for the synthesis of nickel catalysts starting from this compound. It also includes tabulated quantitative data from several studies to enable easy comparison of catalyst performance under various conditions. Additionally, workflows and logical diagrams are provided to visually represent the synthesis processes and the variables that affect the catalyst's activity. This information is intended for researchers, scientists, and professionals in the field of drug development to aid in the creation of customized nickel catalysts for particular applications.

Application Notes

This compound, particularly basic this compound (NiCO₃·2Ni(OH)₂·4H₂O), serves as a crucial intermediate for producing nickel catalysts.[1][2][3] The typical route involves the thermal decomposition (calcination) of this compound to yield nickel(II) oxide (NiO).[3] This oxide can be used directly as a catalyst or as a catalyst support, but it is more commonly reduced to finely divided metallic nickel, which exhibits high catalytic activity.[4] The properties of the NiO, and consequently the final nickel catalyst, are highly dependent on the nature of the this compound precursor.[3] Catalysts derived from basic this compound are often found to be the most effective for catalytic purposes.[3]

The applications of catalysts derived from this compound are diverse, including:

  • Hydrogenation: Used in the hydrogenation of unsaturated fatty acids and their esters.[4]

  • Desulfurization: Employed for the removal of sulfur compounds from petroleum distillates.[5]

  • Methane Reforming: Catalyzes the dry reforming of methane for syngas production.[6]

  • CO Methanation: Used in the conversion of carbon monoxide to methane.[7][8]

  • Carbon Nanotube (CNT) Production: Serves as a catalyst for the growth of CNTs.[9]

  • Electrocatalysis: Amorphous this compound itself can act as a catalyst for the urea oxidation reaction (UOR).[2]

Catalyst Performance Data

The choice of precursor and preparation method significantly impacts the final catalyst's physical properties and performance. The following tables summarize key performance indicators for nickel catalysts derived from various nickel precursors, including those conceptually similar to a this compound route (i.e., involving a nickel salt precipitated and then decomposed).

Table 1: Performance of Ni-Al₂O₃ Catalysts in CO Methanation with Different Precursors

Nickel PrecursorNi Grain Size (nm)CO Conversion (%)CH₄ Selectivity (%)CH₄ Yield (%)Reference
Ni(NO₃)₂·6H₂O6.8078.887.969.8[7][8]
NiCl₂·6H₂O-< 78.8< 87.9< 69.8[7][8]
Ni(CH₃COO)₂·4H₂O-~78.8< 87.9~69.8[7][8]

Data from a study comparing different nickel salt precursors prepared by a mechanochemical method, which shows the influence of the anion on catalytic performance.

Table 2: Physical Properties of Spent Ni-Al₂O₃ Catalysts after CO Methanation

Precursor for CatalystInitial Specific Surface Area (m²/g)Final Specific Surface Area (m²/g)Rate of Decrease (%)Reference
Ni(NO₃)₂·6H₂O300.8226.924.57[7][8]
Ni(CH₃COO)₂·4H₂O303.4208.831.18[7][8]

The decrease in surface area is attributed to carbon deposition, indicating that the catalyst from the nitrate precursor (Ni-NO) shows higher resistance to deactivation.[7][8]

Table 3: Electrocatalytic Performance of Amorphous this compound in Urea Oxidation Reaction (UOR)

CatalystCurrent Density @ 1.6 V vs. RHE (mA·cm⁻²)Tafel Slope (mV·dec⁻¹)Reference
Amorphous this compound117.6940.7[2]

This table shows that this compound itself, in its amorphous form, can be an active electrocatalyst.[2]

Experimental Protocols

Detailed methodologies for the synthesis of nickel catalysts using this compound as a precursor are provided below.

Protocol 1: Synthesis of Highly Active Basic this compound

This protocol is adapted from a method designed to produce a highly active catalyst precursor for desulfurization.[5]

Materials:

  • Nickel sulfate (NiSO₄) solution

  • Sodium carbonate (Na₂CO₃)

  • Deionized water

Procedure:

  • Prepare a boiling solution of nickel sulfate in a reaction vessel equipped with an agitator.

  • Rapidly add a solution of sodium carbonate to the boiling nickel sulfate solution with vigorous agitation. Continue addition until 100% to 101% of the stoichiometric amount has been added.

  • Throughout the addition, maintain the reaction mixture at a pH below 9.0.

  • After precipitation is complete, rapidly filter the resulting precipitate of basic this compound.

  • Dry the precipitate quickly by heating in a forced circulation of a non-reacting gas (e.g., nitrogen). The temperature should be maintained below ~96°C (205°F) at a pressure below ~640 mm Hg.[5] Optimal conditions are often between 65-93°C (150-200°F) at correspondingly reduced pressures.[5]

Protocol 2: Preparation of Finely-Divided Nickel Catalyst via Calcination-Reduction

This protocol describes the general method to convert the this compound precursor into a metallic nickel catalyst.[4]

Materials:

  • Dried basic this compound (from Protocol 1)

  • Tube furnace

  • Hydrogen (H₂) gas supply

  • Inert gas (Nitrogen, N₂ or Argon, Ar) supply

Procedure:

  • Calcination: Place the dried basic this compound precipitate in a ceramic boat and load it into a tube furnace.

  • Heat the sample under a flow of inert gas or air to the desired calcination temperature (e.g., 300-400°C) to convert the this compound into nickel oxide (NiO).[3] The exact temperature can influence the properties of the resulting oxide.[3]

  • Hold at the calcination temperature until the conversion is complete, indicated by the cessation of gas (CO₂) evolution.

  • Reduction: Cool the furnace or transfer the NiO to a different reduction furnace.

  • Heat the NiO under a flow of hydrogen gas. The reduction temperature typically ranges from 300°C to 500°C.

  • Maintain the temperature and hydrogen flow until the reduction to finely-divided metallic nickel is complete.

  • Cool the catalyst to room temperature under a continued flow of hydrogen or an inert gas to prevent re-oxidation and passivate the surface, especially if the resulting nickel is pyrophoric.[4]

Protocol 3: Synthesis of Ni/CaCO₃ Catalyst by Wet Impregnation

This protocol details the preparation of a supported nickel catalyst, which can be used for applications like CNT production.[9]

Materials:

  • Nickel nitrate hexahydrate (Ni(NO₃)₂·6H₂O) (as the nickel source)

  • Calcium carbonate (CaCO₃) powder (as the support)

  • Deionized water

  • Stirring hotplate

  • Drying oven

  • Furnace

Procedure:

  • Dissolve a calculated amount of nickel nitrate hexahydrate in deionized water to achieve the desired nickel loading on the support.

  • Add the calcium carbonate support material to the nickel nitrate solution.

  • Stir the mixture vigorously at a controlled speed and temperature for a specified time to ensure uniform impregnation.

  • Dry the resulting slurry in an oven at a specific temperature and time to remove the water.

  • Calcination: Calcine the dried powder in a furnace at a high temperature (e.g., above 850°C) to decompose the nickel nitrate into nickel oxide supported on CaCO₃.[9]

  • The resulting NiO/CaCO₃ can then be used directly or subjected to a reduction step as described in Protocol 2 to obtain Ni/CaCO₃.

Visualizations

The following diagrams illustrate the workflows and relationships involved in using this compound as a catalyst precursor.

G cluster_precursor Precursor Synthesis cluster_catalyst Catalyst Preparation Ni_Salt Soluble Ni Salt (e.g., NiSO₄) Precipitation Precipitation Ni_Salt->Precipitation Carbonate_Source Carbonate Source (e.g., Na₂CO₃) Carbonate_Source->Precipitation NiCO3 Basic this compound (Precipitate) Precipitation->NiCO3 Drying Drying NiCO3->Drying Calcination Calcination (300-400°C) Drying->Calcination NiO Nickel Oxide (NiO) Calcination->NiO Reduction Reduction (H₂ Atmosphere) NiO->Reduction Ni_Catalyst Active Ni Catalyst Reduction->Ni_Catalyst

Caption: General workflow for preparing an active nickel catalyst from a soluble nickel salt precursor.

G cluster_pathways Catalyst Formation Pathways cluster_reduction Activation cluster_apps Applications precursor This compound (Precursor) path1 Direct Use (Amorphous) precursor->path1 path2 Calcination precursor->path2 path3 Impregnation on Support precursor->path3 final_catalyst_3 Amorphous NiCO₃ Catalyst path1->final_catalyst_3 NiO Nickel Oxide (NiO) path2->NiO supported_NiO Supported NiO path3->supported_NiO reduction1 Reduction (H₂) NiO->reduction1 reduction2 Reduction (H₂) supported_NiO->reduction2 final_catalyst_1 Active Ni Catalyst reduction1->final_catalyst_1 final_catalyst_2 Supported Ni Catalyst reduction2->final_catalyst_2 app1 Hydrogenation final_catalyst_1->app1 app2 Desulfurization final_catalyst_1->app2 app3 Methanation final_catalyst_1->app3 final_catalyst_2->app3 app4 Electrocatalysis final_catalyst_3->app4

Caption: Logical relationships between this compound precursor, synthesis pathways, and final catalyst applications.

G Factors for High Catalyst Activity (Desulfurization) activity Enhanced Catalytic Activity rationale Rationale: Creates unnatural, wide spacing of nickel atoms in the crystal lattice. activity->rationale factor1 Rapid Precipitation factor1->activity factor2 pH Control (Below pH 9) factor2->activity factor3 Rapid Drying factor3->activity subfactor3a Low Temperature (< 96°C) factor3->subfactor3a subfactor3b Reduced Pressure (< 640 mm Hg) factor3->subfactor3b factor4 Controlled Conditions factor4->factor1 factor4->factor2 factor4->factor3

Caption: Key experimental factors influencing the activity of nickel catalysts derived from precipitated this compound.

References

Application Notes & Protocols: Preparation of Nickel Oxide Nanoparticles from Nickel Carbonate Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Nickel oxide (NiO) nanoparticles are attracting significant interest across various scientific disciplines, including catalysis, energy storage, and biomedical applications.[1][2] In the realm of drug development, NiO nanoparticles serve as promising carriers for targeted drug delivery, leveraging their unique physicochemical properties for enhanced therapeutic efficacy.[1][2] This document provides a detailed protocol for the synthesis of NiO nanoparticles through the thermal decomposition of a nickel carbonate precursor. The method is cost-effective, scalable, and allows for the control of particle size through the modulation of calcination temperature.

Overview of the Synthesis Pathway

The synthesis of nickel oxide nanoparticles from a this compound precursor is a two-step process. The first step involves the precipitation of a this compound precursor from a solution of a nickel salt (e.g., nickel nitrate) and a carbonate source (e.g., ammonium carbonate). The second step is the thermal decomposition (calcination) of the this compound precursor to yield nickel oxide nanoparticles. The overall chemical transformation can be summarized as follows:

  • Precipitation: Ni(NO₃)₂·6H₂O + (NH₄)₂CO₃ → NiCO₃↓ + 2NH₄NO₃ + 6H₂O

  • Calcination: NiCO₃(s) → NiO(s) + CO₂(g)[3]

This method is advantageous due to its simplicity and the use of readily available and inexpensive starting materials.[4]

Experimental Protocols

Materials and Equipment

Materials:

  • Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O)

  • Ammonium carbonate ((NH₄)₂CO₃)

  • Deionized water

  • Ethanol

Equipment:

  • Beakers

  • Magnetic stirrer with stir bar

  • Buchner funnel and filter paper

  • Drying oven

  • Tube furnace or muffle furnace

  • Mortar and pestle

Protocol 1: Synthesis of this compound Precursor

This protocol details the chemical precipitation of the this compound precursor.

  • Prepare Reactant Solutions:

    • Prepare a 0.5 M solution of nickel(II) nitrate hexahydrate by dissolving the appropriate amount in deionized water.

    • Prepare a 0.5 M solution of ammonium carbonate by dissolving the appropriate amount in deionized water.

  • Precipitation:

    • Place a beaker containing the nickel(II) nitrate solution on a magnetic stirrer.

    • Slowly add the ammonium carbonate solution dropwise to the nickel(II) nitrate solution while stirring continuously.

    • A light green precipitate of this compound will form.

    • Continue stirring the mixture for 1-2 hours at room temperature to ensure complete precipitation.

  • Washing and Filtration:

    • Separate the precipitate from the solution by vacuum filtration using a Buchner funnel.

    • Wash the precipitate several times with deionized water to remove any unreacted salts.

    • Follow with a final wash with ethanol to aid in drying.

  • Drying:

    • Carefully transfer the filtered this compound precursor to a watch glass or petri dish.

    • Dry the precursor in a drying oven at 80-100°C for 12-24 hours, or until a constant weight is achieved.

  • Characterization (Optional):

    • The dried this compound precursor can be characterized using techniques such as X-ray Diffraction (XRD) to confirm its crystalline phase and Fourier-Transform Infrared (FTIR) spectroscopy to identify functional groups.

Protocol 2: Synthesis of Nickel Oxide Nanoparticles via Calcination

This protocol describes the thermal decomposition of the this compound precursor to obtain nickel oxide nanoparticles.

  • Preparation of Precursor:

    • Grind the dried this compound precursor into a fine powder using a mortar and pestle.

  • Calcination:

    • Place the powdered this compound precursor in a ceramic crucible.

    • Transfer the crucible to a tube furnace or muffle furnace.

    • Heat the sample in air to the desired calcination temperature (e.g., 350°C, 450°C, or 550°C) at a heating rate of 5-10°C/min.

    • Hold the sample at the target temperature for 2-4 hours. The thermal decomposition of basic this compound is reported to occur in two steps, with the evolution of H₂O and CO₂.[2]

  • Cooling and Collection:

    • Allow the furnace to cool down naturally to room temperature.

    • Carefully remove the crucible containing the final product, which should be a dark gray or black powder.

    • The resulting powder is nickel oxide nanoparticles.

  • Characterization:

    • The synthesized nickel oxide nanoparticles should be characterized to determine their physicochemical properties. Recommended techniques include:

      • XRD: To determine the crystal structure and average crystallite size.

      • Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM): To observe the particle morphology and size distribution.

      • Brunauer-Emmett-Teller (BET) analysis: To measure the specific surface area.

      • Thermogravimetric Analysis (TGA): To confirm the complete decomposition of the precursor. TGA results show a significant weight loss around 350°C, indicating the conversion of this compound to nickel oxide.[5]

Data Presentation

The properties of the synthesized nickel oxide nanoparticles are highly dependent on the calcination temperature. The following tables summarize the expected quantitative data based on literature findings.

Table 1: Effect of Calcination Temperature on NiO Nanoparticle Properties

Calcination Temperature (°C)Average Crystallite Size (nm)
300~4.97[6]
350~41[7][8]
400-
450-
500~17.8[6]
550-
650>100[7][8]
700~17.8[6]

Table 2: Physicochemical Properties of Synthesized Nickel Oxide (NiO)

PropertyTypical Value/Description
Chemical FormulaNiO
Crystal StructureCubic (face-centered)
AppearanceDark gray to black powder
Molar Mass74.69 g/mol
Density6.67 g/cm³
Melting Point1955 °C

Visualizations

Diagram 1: Experimental Workflow for NiO Nanoparticle Synthesis

Workflow cluster_precipitation Step 1: Precipitation of NiCO3 Precursor cluster_calcination Step 2: Calcination to NiO Nanoparticles A Prepare Ni(NO3)2 Solution C Mix Solutions & Stir A->C B Prepare (NH4)2CO3 Solution B->C D Filter & Wash Precipitate C->D E Dry NiCO3 Precursor D->E F Grind Dried Precursor E->F Transfer Precursor G Calcine in Furnace F->G H Cool & Collect NiO G->H I Characterize Nanoparticles H->I

Caption: Workflow for NiO nanoparticle synthesis.

Diagram 2: Logical Relationship of Calcination Temperature and Particle Size

Temp_Size cluster_params Process Parameter cluster_props Resulting Property Temp Calcination Temperature Size Particle Size Temp->Size Increases Crystallinity Crystallinity Temp->Crystallinity Increases

Caption: Effect of calcination on NiO properties.

References

Application Notes and Protocols: The Role of Nickel Carbonate in Ceramic Glaze Formulation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Nickel carbonate (NiCO₃) is a versatile yet complex colorant used in ceramic glaze technology. It is known for its ability to produce a wide spectrum of colors, ranging from subtle grays and browns to vibrant blues, greens, and yellows. The final color and surface characteristics of a glaze containing this compound are highly dependent on several factors, including the concentration of this compound, the base glaze composition, firing temperature, kiln atmosphere, and the rate of cooling. These application notes provide a comprehensive overview of the role of this compound in ceramic glaze formulation, supported by experimental protocols and data for researchers, scientists, and ceramic professionals.

This compound is generally more reactive and produces more uniform coloration than nickel oxide due to its finer particle size and its decomposition during firing, which aids in its dispersion within the molten glaze.[1] However, this decomposition also releases carbon dioxide (CO₂), which can be a source of glaze defects such as pinholing or blistering if not properly managed through controlled firing schedules.[2][3]

Physicochemical Properties and Reactions

Upon heating, this compound undergoes thermal decomposition to form nickel oxide (NiO) and carbon dioxide gas. This reaction is a critical first step in the development of color in the glaze.

Decomposition Reaction: NiCO₃(s) → NiO(s) + CO₂(g)[4]

The resulting nickel oxide is the primary color-producing species. In the molten silicate matrix of the glaze, Ni²⁺ ions can occupy different coordination environments, primarily octahedral and tetrahedral, which dictates the final color. The equilibrium between these coordination states is influenced by the chemical composition of the glaze, particularly the presence of modifying oxides.

Data Presentation: Effects of this compound on Glaze Properties

The following tables summarize the effects of this compound concentration and the presence of other key oxides on the final glaze color and characteristics.

Effect of this compound Concentration in a Base Glaze

This table illustrates the typical color progression with increasing concentrations of this compound in a standard transparent glaze fired to Cone 6 (approximately 1222°C or 2232°F) in an oxidation atmosphere.

This compound (% by weight)Observed ColorTextureNotes
0.5 - 1.0Light Tan / GreyGlossySubtle coloration, can be used to soften other colorants.
2.0 - 3.0Brown / Greenish-BrownGlossy to SatinA common range for achieving stable brown hues.[5]
4.0 - 5.0Dark Brown / Olive GreenSatin to MatteIncreased concentration can lead to a more refractory, less melted surface.[3]
> 6.0Metallic Brown / BlackMatte, potentially roughHigh percentages can cause the glaze to become underfired and can lead to surface defects.
Influence of Modifying Oxides on this compound Glazes

The color produced by nickel is highly sensitive to the presence of other oxides in the glaze formula. This interaction allows for a broad palette of colors. The following data is for glazes fired at Cone 6 in oxidation unless otherwise noted.

Modifying OxideThis compound (%)Observed ColorReference
Zinc Oxide (ZnO)2-4%Steel Blue to Lavender Blue[5]
Magnesium Oxide (MgO)2-4%Green[5]
Calcium Oxide (CaO)2-4%Tan[5]
Barium Oxide (BaO)2-4%Brown[5]
Lithium Oxide (Li₂O)1-3%Yellow[5]
Potassium Oxide (K₂O)1-3%Pink/Purple Tones[5]

Experimental Protocols

The following protocols provide a systematic approach to testing the effects of this compound in a ceramic glaze.

Protocol 1: Preparation of a Base Glaze

Objective: To prepare a clear, stable base glaze for testing colorant additions.

Materials:

  • Nepheline Syenite: 40g

  • Silica (Flint): 30g

  • Wollastonite: 20g

  • EPK (Kaolin): 10g

  • Distilled Water

  • Digital Scale (accurate to 0.01g)

  • Mixing bowls and utensils

  • 80-mesh sieve

  • Respirator (NIOSH-approved)

  • Gloves and safety glasses

Procedure:

  • Ensure all personal protective equipment (PPE) is worn, especially a respirator when handling dry powders.

  • Accurately weigh each dry ingredient using a digital scale.

  • Combine the dry ingredients in a mixing bowl and dry mix thoroughly.

  • Gradually add a measured amount of distilled water to the dry mix, starting with approximately 80ml for a 100g batch.

  • Mix with a whisk or spatula until a smooth, lump-free consistency is achieved. The target consistency is similar to heavy cream.

  • Pass the glaze slurry through an 80-mesh sieve at least twice to ensure homogeneity and remove any agglomerates.

  • Label the container clearly with the glaze recipe and date.

Protocol 2: Systematic Colorant Testing (Line Blend)

Objective: To systematically evaluate the effect of varying concentrations of this compound on the base glaze.

Materials:

  • Prepared Base Glaze (from Protocol 4.1)

  • This compound (NiCO₃) powder

  • Series of small, labeled containers (e.g., 100ml beakers)

  • Graduated pipettes or syringes

  • Set of bisque-fired test tiles (of a consistent clay body)

  • Small whisk or stirring rod for each container

Procedure:

  • Prepare a larger batch of the base glaze (e.g., 500g) following Protocol 4.1.

  • Accurately weigh out 100g of the sieved base glaze into each of the labeled containers.

  • Create a series of additions of this compound. For a 100g glaze batch, the following amounts can be used to test different percentages:

    • 0.5% NiCO₃: 0.5g

    • 1.0% NiCO₃: 1.0g

    • 2.0% NiCO₃: 2.0g

    • 3.0% NiCO₃: 3.0g

    • 4.0% NiCO₃: 4.0g

    • 5.0% NiCO₃: 5.0g

  • Carefully add the weighed this compound to the corresponding container of base glaze.

  • Thoroughly mix each test batch with a dedicated stirrer to ensure even dispersion of the colorant.

  • Label each test tile with the glaze name and the percentage of this compound.

  • Apply the glazes to the test tiles using a consistent method (e.g., dipping for a consistent number of seconds, brushing a consistent number of coats).

  • Allow the glazed tiles to dry completely before firing.

Protocol 3: Firing

Objective: To fire the test tiles in a controlled manner to observe the effects of the this compound additions.

Materials:

  • Electric kiln with a programmable controller

  • Pyrometric cones (for verifying heat-work)

  • Kiln shelves and posts

  • Kiln wash

Procedure:

  • Ensure kiln shelves are coated with a fresh layer of kiln wash to prevent glazes from sticking.

  • Carefully load the dried, glazed test tiles into the kiln, ensuring they are not touching.

  • Place pyrometric cones in a position where they can be viewed through a peephole to verify the firing temperature.

  • Program the kiln for a standard Cone 6 firing schedule with a slow ramp to allow for the outgassing of the this compound. A typical schedule might be:

    • 100°C/hour to 600°C

    • 150°C/hour to 1100°C

    • 100°C/hour to 1222°C

    • Hold for 10-15 minutes

  • Allow the kiln to cool down naturally to room temperature before opening.

  • Carefully unload the fired test tiles and analyze the results.

Visualizations

Chemical Pathway of this compound in Glaze

The following diagram illustrates the key transformations of this compound during the firing process and its interaction with the glaze matrix.

Nickel_Carbonate_Pathway NiCO3 This compound (NiCO₃) in raw glaze Heating Heating in Kiln NiCO3->Heating Initial Stage Decomposition Thermal Decomposition Heating->Decomposition NiO Nickel Oxide (NiO) (Primary Colorant) Decomposition->NiO Solid product CO2 Carbon Dioxide (CO₂) (Gas) Decomposition->CO2 Gaseous byproduct (can cause blistering) Melt Molten Silicate Glaze Matrix NiO->Melt Dissolves into Coordination Coordination with Oxygen Ions Melt->Coordination Octahedral Octahedral [NiO₆] (e.g., Greens, Browns) Coordination->Octahedral Influenced by modifiers like MgO Tetrahedral Tetrahedral [NiO₄] (e.g., Blues, Purples) Coordination->Tetrahedral Influenced by modifiers like ZnO FinalGlaze Final Vitrified Glaze with Ni²⁺ in matrix Octahedral->FinalGlaze Tetrahedral->FinalGlaze

Caption: Chemical pathway of this compound during ceramic firing.

Experimental Workflow for this compound Glaze Testing

This diagram outlines the logical flow of the experimental process for testing this compound in glazes.

Glaze_Testing_Workflow start Start prep_base Prepare Base Glaze (Protocol 4.1) start->prep_base weigh_glaze Weigh 100g Base Glaze into Test Containers prep_base->weigh_glaze weigh_nico3 Weigh this compound (0.5% to 5.0%) weigh_glaze->weigh_nico3 add_nico3 Add NiCO₃ to Glaze and Mix Thoroughly weigh_nico3->add_nico3 apply_glaze Apply Glaze to Labeled Test Tiles add_nico3->apply_glaze dry_tiles Dry Test Tiles Completely apply_glaze->dry_tiles fire_kiln Fire to Cone 6 (Protocol 4.3) dry_tiles->fire_kiln analyze Analyze Fired Results (Color, Texture, Defects) fire_kiln->analyze end End analyze->end

References

Application Notes and Protocols: Nickel Carbonate for the Synthesis of Nickel-Based Cathode Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of nickel-based cathode materials for lithium-ion batteries, utilizing nickel carbonate as a key precursor. The following sections detail both co-precipitation and solid-state synthesis methods, along with comprehensive characterization techniques and expected material properties.

Introduction

This compound (NiCO₃) is a versatile and cost-effective precursor for the synthesis of high-performance nickel-based cathode materials, such as Lithium Nickel Manganese Cobalt Oxide (NMC) and Lithium Nickel Cobalt Aluminum Oxide (NCA). Its use in both co-precipitation and solid-state synthesis routes allows for the production of cathode materials with tailored electrochemical properties. This document outlines detailed protocols for these synthesis methods and the subsequent characterization of the resulting materials.

Synthesis Protocols

Two primary methods for synthesizing nickel-based cathode materials using this compound are co-precipitation and solid-state reaction.

Co-precipitation Synthesis of NMC Cathode Materials

The co-precipitation method is widely used to achieve homogeneous mixing of metal ions at the atomic level, leading to cathode materials with excellent electrochemical performance.[1][2]

2.1.1. Protocol for Co-precipitation Synthesis of NMC622 (LiNi₀.₆Mn₀.₂Co₀.₂O₂) Precursor

This protocol details the synthesis of a mixed metal carbonate precursor, which is subsequently lithiated.

Materials:

  • This compound (NiCO₃)

  • Manganese Carbonate (MnCO₃)

  • Cobalt Carbonate (CoCO₃)

  • Oxalic Acid Dihydrate (H₂C₂O₄·2H₂O)

  • Deionized Water

Equipment:

  • Ball mill

  • Magnetic stirrer with heating plate

  • Beakers

  • Drying oven

  • Tube furnace with gas flow control

Procedure:

  • Precursor Mixing: A stoichiometric mixture of Li₂CO₃ (10.5 mmol), NiCO₃ (12 mmol), MnCO₃ (4 mmol), and CoCO₃ (4 mmol) is prepared.[3]

  • Homogenization: The mixture is ground and homogenized using a ball mill at a speed of 300 rpm for 30 minutes.[3]

  • Oxalic Acid Solution Preparation: 40 mmol of H₂C₂O₄·2H₂O is dissolved in 80 mL of deionized water by magnetic stirring at 500 rpm for 30 minutes.[3]

  • Co-precipitation: The homogenized solid mixture from step 2 is slowly added to the oxalic acid solution while continuously stirring at 500 rpm. The oxalic acid decomposes the carbonate precursors, leading to the precipitation of mixed metal oxalates.[3]

  • Drying: The resulting slurry is heated to 100°C with continuous stirring until all the water has evaporated, forming a solid mixture of lithium-nickel-manganese-cobalt oxalates.[3]

  • Calcination: The dried solid mixture is calcined in a tube furnace at 850°C for 10 hours under a flowing oxygen atmosphere (1 L/min) to obtain the final NMC622 cathode material.[3][4]

Workflow for Co-precipitation Synthesis

CoPrecipitationWorkflow cluster_precursor Precursor Preparation cluster_synthesis Synthesis cluster_characterization Characterization start Start: Metal Carbonates (NiCO₃, MnCO₃, CoCO₃, Li₂CO₃) ball_mill Ball Milling (300 rpm, 30 min) start->ball_mill co_precipitation Co-precipitation (Add powder to solution) ball_mill->co_precipitation oxalic_acid Prepare Oxalic Acid Solution oxalic_acid->co_precipitation drying Drying (100°C) co_precipitation->drying calcination Calcination (850°C, 10h, O₂) drying->calcination final_product Final Product: NMC622 Powder calcination->final_product characterization Physicochemical & Electrochemical Analysis final_product->characterization SolidStateWorkflow cluster_precursor Precursor Preparation cluster_synthesis Synthesis cluster_characterization Characterization start Start: Precursors (NiCO₃, CoCO₃, Al(OH)₃) mixing1 Initial Mixing start->mixing1 pre_sinter Pre-sintering (540°C, 12h) mixing1->pre_sinter add_li Add Li₂CO₃ & Mix pre_sinter->add_li sinter Final Sintering (720°C, 28h, Air) add_li->sinter final_product Final Product: NCA Powder sinter->final_product characterization Physicochemical & Electrochemical Analysis final_product->characterization CharacterizationLogic cluster_physicochemical Physicochemical Analysis cluster_electrochemical Electrochemical Analysis synthesis Synthesized Cathode Powder xrd XRD synthesis->xrd sem SEM synthesis->sem cell_assembly Coin Cell Assembly synthesis->cell_assembly xrd_result Crystal Structure, Phase Purity, Lattice Parameters xrd->xrd_result sem_result Morphology, Particle Size, Distribution sem->sem_result cycling Galvanostatic Cycling cell_assembly->cycling eis EIS cell_assembly->eis cycling_result Specific Capacity, Cycle Life, Rate Capability cycling->cycling_result eis_result Charge Transfer Resistance, Li⁺ Diffusion eis->eis_result

References

Application of Nickel Carbonate in Hydrogenation Reactions: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of nickel carbonate as a precursor in the preparation of active nickel catalysts for various hydrogenation reactions. The information is intended to guide researchers, scientists, and professionals in the field of drug development and fine chemical synthesis in the effective utilization of nickel-based catalysts.

Introduction

This compound (NiCO₃) serves as a versatile and cost-effective precursor for the synthesis of highly active nickel catalysts. These catalysts are employed in a wide array of hydrogenation reactions, a fundamental transformation in organic chemistry. The typical activation process involves the thermal decomposition of this compound to nickel oxide (NiO), followed by reduction with hydrogen gas to produce finely divided, high-surface-area nickel metal. This activated nickel is the primary catalytic species responsible for the hydrogenation of various functional groups.

The applications of nickel catalysts derived from this compound are extensive, ranging from the food industry for the hardening of vegetable oils to the pharmaceutical and fine chemical industries for the synthesis of complex organic molecules. Key applications include the reduction of nitroaromatics, nitriles, alkynes, alkenes, and carbonyl compounds.

Catalyst Preparation from this compound

The preparation of active nickel catalysts from this compound is a critical step that significantly influences the catalyst's performance. Two common methods are detailed below.

Protocol 1: Direct Calcination and Reduction

This method involves the direct conversion of this compound to nickel oxide, followed by reduction to elemental nickel.

Experimental Protocol:

  • Calcination: Place a known amount of this compound powder in a ceramic boat and insert it into a tube furnace. Heat the sample under a flow of inert gas (e.g., nitrogen or argon) to a temperature of 300-400°C for 2-4 hours. This process decomposes the this compound into nickel oxide (NiO) and carbon dioxide.

  • Reduction: After calcination and cooling to the reduction temperature (typically 350-450°C), switch the gas flow from inert gas to a mixture of hydrogen and an inert gas (e.g., 10% H₂ in N₂). The reduction is carried out for 4-6 hours until the color of the powder changes from greenish-yellow (NiO) to black or dark grey (Ni).

  • Passivation/Handling: The resulting finely divided nickel is often pyrophoric. For safe handling, it should be cooled to room temperature under a continuous flow of inert gas. For some applications, a passivation step involving controlled, minimal exposure to a very low concentration of oxygen in an inert gas stream can be performed to form a thin protective oxide layer, rendering the catalyst stable in air.

Diagram of Catalyst Preparation via Direct Calcination and Reduction

G cluster_prep Catalyst Preparation Workflow A This compound (NiCO₃) B Calcination (300-400°C, N₂) A->B C Nickel Oxide (NiO) B->C D Reduction (350-450°C, H₂/N₂) C->D E Active Nickel Catalyst (Ni) D->E

Caption: Workflow for preparing an active nickel catalyst from this compound.

Protocol 2: Preparation of Pyrophoric Nickel via Nickel Oxalate Intermediate[1]

This protocol describes the synthesis of a highly reactive, pyrophoric nickel catalyst from basic this compound.

Experimental Protocol:

  • Dissolution of Basic this compound: Suspend 45 g of basic this compound in 100 mL of cold water in a beaker with a stir bar. Slowly add 112 g of 25% hydrochloric acid to the suspension while stirring in a fume hood. This reaction produces carbon dioxide gas, so careful addition is necessary to control foaming. The final solution will contain nickel chloride.

  • Preparation of Oxalic Acid Solution: In a separate beaker, dissolve 48.6 g of oxalic acid dihydrate in 100 mL of warm water.

  • Precipitation of Nickel Oxalate: Heat the nickel chloride solution and the oxalic acid solution. Add the hot oxalic acid solution to the stirring nickel chloride solution. A precipitate of nickel oxalate dihydrate will form.

  • Isolation and Drying: Allow the precipitate to settle, then decant the supernatant. Wash the nickel oxalate precipitate with water and then dry it thoroughly.

  • Pyrolysis to Active Nickel: Place the dried nickel oxalate dihydrate in a test tube. Heat the test tube with a propane torch. The nickel oxalate will decompose, releasing water and carbon dioxide, and forming a fine, black powder of highly reactive, pyrophoric nickel.[1]

Applications in Hydrogenation Reactions

Nickel catalysts derived from this compound are effective for the hydrogenation of a variety of functional groups. The following sections provide application notes and protocols for specific transformations.

Hydrogenation of Nitroaromatics

The reduction of nitroaromatics to anilines is a crucial transformation in the synthesis of dyes, pharmaceuticals, and agrochemicals.

Application Note: Nickel catalysts provide a cost-effective alternative to precious metal catalysts for this reaction. The reaction conditions can be tuned to achieve high conversion and selectivity.

Experimental Protocol: Hydrogenation of Nitrobenzene [2]

  • Catalyst Activation: Prepare the nickel catalyst from this compound as described in Protocol 1.

  • Reaction Setup: In a high-pressure autoclave, place the activated nickel catalyst (e.g., 1.0 g). Add a 1% solution of nitrobenzene in a suitable solvent such as ethanol.[2]

  • Hydrogenation: Seal the autoclave, purge it with hydrogen gas, and then pressurize with hydrogen to the desired pressure (e.g., 2 MPa). Heat the reaction mixture to the target temperature (e.g., 90°C) with vigorous stirring (e.g., 1300 rpm).[2]

  • Monitoring and Work-up: Monitor the reaction progress by measuring hydrogen uptake. After the reaction is complete (typically 1-2 hours), cool the reactor to room temperature and carefully vent the hydrogen. The catalyst can be separated by filtration, and the product (aniline) can be isolated from the solvent by distillation.

Quantitative Data for Hydrogenation of Nitroaromatics

SubstrateCatalystTemperature (°C)Pressure (MPa)SolventConversion (%)Selectivity to Aniline (%)Reference
NitrobenzeneNi on Carbon-Mineral Support902Ethanol65 (after 1h)>99[2]
1-Methyl-4-nitrobenzenePd/NiORoom Temp.AtmosphericEthanol>99>99[1]

Diagram of Nitroaromatic Hydrogenation Workflow

G cluster_hydro Hydrogenation Workflow A Substrate (Nitroaromatic) + Solvent B Add Ni Catalyst A->B C Pressurize with H₂ Heat and Stir B->C D Reaction Monitoring (H₂ uptake) C->D E Cooling & Venting D->E F Catalyst Filtration E->F G Product Isolation (e.g., Distillation) F->G

Caption: General experimental workflow for the hydrogenation of organic compounds.

Hydrogenation of Carbonates to Formate

The hydrogenation of carbonates, such as sodium bicarbonate, to formate is a promising route for CO₂ utilization and hydrogen storage.

Application Note: Nickel-based catalysts, often in combination with other metals like palladium, have shown significant activity in this transformation. The reaction is typically carried out in an aqueous medium.

Experimental Protocol: Hydrogenation of Sodium Bicarbonate [3][4]

  • Catalyst Preparation: Prepare a supported nickel catalyst (e.g., Ni/TiO₂) or a bimetallic catalyst (e.g., NiPd nanoparticles).

  • Reaction Setup: In a high-pressure reactor, dissolve sodium bicarbonate (e.g., 1.008 g, 12 mmol) in deionized water. Add the prepared catalyst to the solution.[3]

  • Hydrogenation: Seal the reactor, purge with hydrogen, and then pressurize with H₂ (e.g., 20 bar). Heat the mixture to the desired temperature (e.g., 80°C) with stirring.[3]

  • Analysis: After the reaction time (e.g., 2 hours), cool the reactor and release the pressure. The concentration of sodium formate in the aqueous solution can be determined by methods such as HPLC or titration.

Quantitative Data for Hydrogenation of Carbonates

SubstrateCatalystTemperature (°C)Pressure (bar)Time (h)ProductTurnover Frequency (TOF, h⁻¹)Reference
Sodium BicarbonateNi NPs80202Sodium Formate0.87[3]
Sodium BicarbonateNi₇Pd₃ NPs80202Sodium Formate2.8[3]
Hydrogenation of Unsaturated Carbon-Carbon Bonds

Nickel catalysts are widely used for the hydrogenation of alkenes and alkynes. A key application is the partial hydrogenation of vegetable oils to produce margarine.

Application Note: The selectivity of the hydrogenation (e.g., partial vs. full hydrogenation of polyunsaturated fats) can be controlled by adjusting reaction parameters such as temperature, pressure, and reaction time.

Experimental Protocol: Asymmetric Hydrogenation of α,β-Unsaturated Esters [5]

  • Catalyst Precursor Preparation: In a glovebox, mix a nickel(II) precursor (e.g., Ni(OAc)₂) with a chiral phosphine ligand (e.g., Me-DuPhos) and an additive (e.g., Bu₄NI) in a suitable solvent like methanol.

  • Reaction Setup: To the catalyst precursor solution, add the α,β-unsaturated ester substrate.

  • Hydrogenation: Place the reaction mixture in a high-pressure reactor, pressurize with hydrogen (e.g., 500 psi), and heat to the desired temperature (e.g., 50-80°C).

  • Analysis: After the reaction, the conversion and enantiomeric excess (% ee) can be determined by techniques such as chiral HPLC or GC.

Quantitative Data for Hydrogenation of α,β-Unsaturated Esters

SubstrateNi PrecursorLigandAdditiveTemp (°C)H₂ Pressure (psi)Conversion (%)ee (%)Reference
Methyl 2-acetamidoacrylateNi(OAc)₂Me-DuPhosBu₄NI50500>9894.3[5]

Safety Precautions

  • Pyrophoric Catalysts: Finely divided nickel catalysts prepared by reduction are often pyrophoric and can ignite spontaneously upon exposure to air. They must be handled under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogen Gas: Hydrogen is a highly flammable gas. All hydrogenation reactions should be carried out in a well-ventilated fume hood or a dedicated high-pressure laboratory with appropriate safety measures in place.

  • Nickel Compounds: Nickel compounds are potential carcinogens and sensitizers. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound and its derivatives.

Conclusion

This compound is a valuable and economical starting material for the preparation of active nickel catalysts for a broad range of hydrogenation reactions. By carefully controlling the catalyst preparation and reaction conditions, high conversions and selectivities can be achieved for the hydrogenation of various functional groups, making it a powerful tool for both academic research and industrial applications.

References

Application Notes and Protocols for the Hydrothermal Synthesis of Nickel Carbonate Hydroxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the hydrothermal synthesis of nickel carbonate hydroxide, a material with significant potential in various scientific and biomedical fields. The following sections detail the synthesis protocols, key characterization data, and potential applications, with a specific focus on its relevance to drug development.

Introduction

This compound hydroxide [NiCO₃·2Ni(OH)₂·xH₂O] is an inorganic compound that has garnered interest for its applications in energy storage, catalysis, and potentially, in the biomedical field.[1] Its synthesis via the hydrothermal method offers excellent control over crystallinity, particle size, and morphology.[2] For drug development professionals, nanomaterials like nickel-based compounds are being explored for their potential as drug delivery systems, leveraging their unique physicochemical properties for targeted therapies.[3] This document provides detailed protocols for the synthesis of this compound hydroxide and discusses its characteristics and potential applications.

Hydrothermal Synthesis Protocols

The hydrothermal method for synthesizing this compound hydroxide typically involves the reaction of a nickel salt with a precipitating agent in an aqueous solution under controlled temperature and pressure in a sealed vessel (autoclave). Urea and hexamethylenetetramine (HMT) are common precipitating agents that decompose upon heating to provide carbonate and hydroxide ions.[4]

Protocol 1: Urea-Mediated Synthesis

This protocol is adapted from studies focusing on the synthesis of nickel hydroxide and this compound hydroxide for supercapacitor applications.[4][5] The use of urea as a precipitating agent generally leads to a higher incorporation of carbonate into the final product.[4]

Materials:

  • Nickel nitrate hexahydrate (Ni(NO₃)₂·6H₂O)

  • Urea (CO(NH₂)₂)

  • Deionized water

  • Teflon-lined stainless steel autoclave

  • Centrifuge

  • Vacuum oven

Procedure:

  • Precursor Solution Preparation: Dissolve a specific molar ratio of nickel nitrate hexahydrate and urea in deionized water. A common starting point is a 1:10 molar ratio of Ni(NO₃)₂·6H₂O to urea. For example, dissolve 2 mmol of Ni(NO₃)₂·6H₂O and 20 mmol of urea in 20 mL of deionized water.[4]

  • Mixing: Stir the solution for 30 minutes to ensure homogeneity.

  • Hydrothermal Reaction: Transfer the solution to a Teflon-lined stainless steel autoclave. Seal the autoclave and heat it to a desired temperature (e.g., 90°C, 120°C, or 140°C) for a specific duration (e.g., 12 to 24 hours).[4][5]

  • Cooling and Collection: Allow the autoclave to cool down to room temperature naturally. Collect the precipitate by centrifugation.

  • Washing: Wash the precipitate several times with deionized water and ethanol to remove any unreacted precursors and byproducts.

  • Drying: Dry the final product in a vacuum oven at 80°C for 12 hours.

Protocol 2: Hexamethylenetetramine (HMT)-Mediated Synthesis

This protocol utilizes HMT as the precipitating agent, which typically results in lower carbonate incorporation at lower temperatures compared to urea.[4]

Materials:

  • Nickel nitrate hexahydrate (Ni(NO₃)₂·6H₂O)

  • Hexamethylenetetramine (HMT, (CH₂)₆N₄)

  • Deionized water

  • Teflon-lined stainless steel autoclave

  • Centrifuge

  • Vacuum oven

Procedure:

  • Precursor Solution Preparation: Dissolve a specific molar ratio of nickel nitrate hexahydrate and HMT in deionized water. A common starting point is a 1:5 molar ratio of Ni(NO₃)₂·6H₂O to HMT. For example, dissolve 2 mmol of Ni(NO₃)₂·6H₂O and 10 mmol of HMT in 20 mL of deionized water.[4]

  • Mixing: Stir the solution for 30 minutes.

  • Hydrothermal Reaction: Transfer the solution to a Teflon-lined stainless steel autoclave. Seal and heat to a desired temperature (e.g., 80°C, 100°C, 120°C, or 140°C) for a specific duration (e.g., 24 to 48 hours).[4] Note that longer reaction times may be needed at lower temperatures.[4]

  • Cooling and Collection: Allow the autoclave to cool to room temperature and collect the precipitate via centrifugation.

  • Washing: Wash the product repeatedly with deionized water and ethanol.

  • Drying: Dry the this compound hydroxide product in a vacuum oven at 80°C for 12 hours.

Data Presentation: Influence of Synthesis Parameters

The properties of the synthesized this compound hydroxide are highly dependent on the synthesis parameters. The following tables summarize the quantitative data from various studies.

Table 1: Effect of Precipitating Agent and Temperature on Carbonate Formation

Precipitating AgentSynthesis Temperature (°C)Resulting CaCO₃ Precipitate (g)*Reference
HMT800.09[4]
HMT1000.15[4]
HMT1200.20[4]
HMT1400.43[4]
Urea800.14[4]
Urea1000.43[4]
Urea120>1.15[4]
Urea140>1.15[4]

*Amount of CaCO₃ precipitate formed from the hydrothermal decomposition of the precipitating agent in the absence of Ni²⁺, indicating the potential for carbonate incorporation.

Table 2: Electrochemical Properties of Hydrothermally Synthesized Nickel Hydroxide/Carbonate Hydroxide

Precipitating AgentSynthesis Temperature (°C)Specific Capacitance (F/g at 1 A/g)Reference
HMT80~870[4]
UreaNot specified169.6 mAh/g*[6]

*Note: 169.6 mAh/g is equivalent to approximately 610.56 C/g. To convert to Farads (F), the potential window of the electrochemical measurement is required (F = C/V).

Table 3: Effect of Hydrothermal Temperature on Surface Area of Related Nickel-Based Materials

MaterialSynthesis Temperature (°C)Specific Surface Area (m²/g)Reference
NiCo(OH)₄-NiO90Maximized (exact value not provided)[7]
Ni-Al Composite HydroxidesNot specified121[6]

Diagrams

Experimental Workflow

G cluster_prep Precursor Preparation cluster_reaction Hydrothermal Synthesis cluster_processing Product Processing prep1 Dissolve Nickel Salt (e.g., Ni(NO₃)₂·6H₂O) mix Stir for 30 min prep1->mix prep2 Dissolve Precipitating Agent (e.g., Urea or HMT) prep2->mix autoclave Transfer to Autoclave mix->autoclave heat Heat at Controlled Temperature and Time autoclave->heat cool Cool to Room Temperature heat->cool centrifuge Centrifuge cool->centrifuge wash Wash with DI Water and Ethanol centrifuge->wash dry Dry in Vacuum Oven wash->dry product Final Product: This compound Hydroxide dry->product

Caption: Hydrothermal synthesis workflow for this compound hydroxide.

Mechanism of Urea-Mediated Hydrothermal Synthesis

G urea Urea (CO(NH₂)₂) heat Heat (Hydrothermal Condition) urea->heat hydrolysis Hydrolysis heat->hydrolysis nh3 Ammonia (NH₃) hydrolysis->nh3 co2 Carbon Dioxide (CO₂) hydrolysis->co2 decomposition Decomposition h2o Water (H₂O) nh3->h2o + oh Hydroxide Ions (OH⁻) co2->oh + h2o->oh co3 Carbonate Ions (CO₃²⁻) oh->co3 precipitation Precipitation co3->precipitation ni_ion Nickel Ions (Ni²⁺) ni_ion->co3 + product This compound Hydroxide [NiCO₃·2Ni(OH)₂·xH₂O] precipitation->product

Caption: Reaction pathway of urea-mediated hydrothermal synthesis.

Applications in Drug Development

While direct applications of this compound hydroxide in drug development are still an emerging area of research, the broader class of nickel-based nanomaterials, including nickel hydroxide and nickel oxide nanoparticles, has shown promise as a drug delivery system.[3] this compound hydroxide can serve as a precursor for the synthesis of these nanoparticles.

The potential for these materials in drug delivery stems from their physicochemical properties:

  • Nano-scale size: Allows for potential penetration of cellular membranes.[3]

  • High surface-to-volume ratio: Enables high drug loading capacity.[3]

  • Surface functionalization: The surface of these nanoparticles can be modified with specific ligands for targeted delivery to diseased cells, potentially reducing off-target effects.[3]

  • Controlled Release: The material's structure can be tailored to control the release rate of the encapsulated drug.

Proposed Mechanism of Cellular Uptake and Action

Nickel-based nanoparticles are thought to enter cells through endocytosis, a process by which the cell membrane engulfs the particle.[8] Once inside the cell, the nanoparticles can release their drug payload. Additionally, the release of nickel ions can induce reactive oxygen species (ROS) generation, which can be cytotoxic to cancer cells.[3]

G cluster_cell Cellular Environment np Drug-Loaded Nickel Carbonate Hydroxide Nanoparticle cell_membrane Cell Membrane np->cell_membrane Approaches endocytosis Endocytosis (e.g., Clathrin-mediated) cell_membrane->endocytosis Internalization via endosome Endosome endocytosis->endosome drug_release Drug Release endosome->drug_release ros Reactive Oxygen Species (ROS) Generation endosome->ros Ni²⁺ release induces drug_target Intracellular Drug Target drug_release->drug_target Acts on cytotoxicity Cellular Damage & Apoptosis ros->cytotoxicity

Caption: Proposed cellular uptake and action of nickel-based nanoparticles.

Characterization Methods

To ensure the quality and desired properties of the synthesized this compound hydroxide, a suite of characterization techniques should be employed:

  • X-ray Diffraction (XRD): To determine the crystal structure and phase purity.

  • Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To visualize the morphology, particle size, and microstructure.

  • Thermogravimetric Analysis (TGA): To assess thermal stability and the degree of hydration and carbonate content.

  • Brunauer-Emmett-Teller (BET) Analysis: To measure the specific surface area and pore size distribution, which are critical for applications like drug loading.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups present in the material.

Safety Precautions

Nickel compounds should be handled with care. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All synthesis and handling of the powdered material should be conducted in a well-ventilated area or a fume hood to avoid inhalation. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) for this compound hydroxide.[9]

References

Application Notes and Protocols: Nickel Carbonate in the Production of Lithium-Ion Battery Cathodes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the utilization of nickel carbonate as a precursor in the synthesis of nickel-manganese-cobalt (NMC) cathodes for lithium-ion batteries. The following sections outline the synthesis procedures, key parameters, and expected electrochemical performance, offering a comprehensive guide for researchers in the field of battery materials development.

Introduction

This compound serves as a critical precursor for the synthesis of nickel-rich cathode materials such as Lithium Nickel Manganese Cobalt Oxide (NMC) and Lithium Nickel Cobalt Aluminum Oxide (NCA).[1] The high nickel content in these cathodes is instrumental in achieving high energy density, making them suitable for applications like electric vehicles (EVs) and portable electronics.[1] The use of a carbonate co-precipitation method, followed by calcination, is a common and effective route to produce homogeneous NMC precursor materials with controlled particle morphology.[2][3] This document details two primary protocols for the synthesis of NMC cathodes using this compound-derived precursors: a modified co-precipitation method and a standard carbonate co-precipitation method for nickel-rich NMC.

Data Presentation

The electrochemical performance of NMC cathodes is highly dependent on the synthesis method and the specific composition. The following tables summarize key performance metrics for NMC cathodes synthesized from carbonate precursors.

Table 1: Electrochemical Performance of NMC622 Synthesized by Modified Co-precipitation

ParameterValueConditionsReference
Maximum Specific Capacity206.9 mAh g⁻¹0.05 C[4]
Capacity Retention83.22% after 100 cycles-[4]

Table 2: Electrochemical Performance of NMC811 Synthesized from Carbonate Precursor

ParameterValueConditionsReference
Discharge Capacity160 mAh g⁻¹0.1 C[5]
Coulombic Efficiency99% after 100 cycles0.5 C[5]
Capacity Recovery Rate95.56%from 5.0 C to 0.1 C[5]

Table 3: Comparative Discharge Capacities of Various NMC Compositions

NMC CompositionSynthesis MethodDischarge Capacity (at 0.1 C)Reference
NMC111Co-precipitation183.9 mAh g⁻¹[1]
NMC811Sol-gelup to 200 mAh g⁻¹
Li1.2Ni0.13Co0.13Mn0.54O2Carbonate Precursor296.0 mAh g⁻¹[2]

Experimental Protocols

Protocol 1: Modified Co-precipitation Synthesis of LiNi0.6Mn0.2Co0.2O2 (NMC622)

This protocol is adapted from a modified co-precipitation method that utilizes metal carbonates and oxalic acid.[1]

Materials:

  • Lithium carbonate (Li₂CO₃)

  • This compound (NiCO₃)

  • Manganese carbonate (MnCO₃)

  • Cobalt carbonate (CoCO₃)

  • Oxalic acid dihydrate (H₂C₂O₄·2H₂O)

  • Deionized water

Equipment:

  • Ball mill

  • Magnetic stirrer

  • Beakers

  • Heating plate

  • Oven

  • Tube furnace with oxygen gas supply

Procedure:

  • Precursor Mixture Preparation:

    • Weigh out Li₂CO₃ (10.5 mmol), NiCO₃ (12 mmol), MnCO₃ (4 mmol), and CoCO₃ (4 mmol).

    • Combine the powders and mix using a ball mill at 300 rpm for 30 minutes to ensure a homogeneous solid mixture.[1]

  • Oxalic Acid Solution Preparation:

    • Dissolve 40 mmol of H₂C₂O₄·2H₂O in 80 mL of deionized water in a beaker.

    • Stir the solution using a magnetic stirrer at 500 rpm for 30 minutes until the oxalic acid is fully dissolved.[1]

  • Co-precipitation:

    • Slowly add the solid mixture from step 1 into the oxalic acid solution while continuously stirring at 500 rpm.[1]

    • The oxalic acid will decompose the carbonate precursors, leading to the release of CO₂ gas and the precipitation of transition metal oxalates.[1]

  • Drying:

    • Heat the resulting mixture at 100 °C on a heating plate until all the water has evaporated, forming a solid mixture of lithium-nickel-manganese-cobalt oxalates and excess oxalic acid.[1]

  • Calcination:

    • Transfer the dried solid mixture to an alumina crucible.

    • Place the crucible in a tube furnace and calcine at 850 °C for 10 hours under a continuous oxygen stream flowing at a rate of 1 L min⁻¹.[1]

    • After calcination, allow the furnace to cool down to room temperature naturally.

    • The resulting black powder is the final LiNi0.6Mn0.2Co0.2O2 cathode material.

Protocol 2: Carbonate Co-precipitation Synthesis of LiNi0.8Co0.1Mn0.1O2 (NMC811)

This protocol outlines the synthesis of nickel-rich NMC811 from a co-precipitated carbonate precursor.

Materials:

  • Nickel sulfate (NiSO₄·6H₂O) or Nickel nitrate (Ni(NO₃)₂·6H₂O)

  • Cobalt sulfate (CoSO₄·7H₂O) or Cobalt nitrate (Co(NO₃)₂·6H₂O)

  • Manganese sulfate (MnSO₄·H₂O) or Manganese nitrate (Mn(NO₃)₂·4H₂O)

  • Sodium carbonate (Na₂CO₃)

  • Ammonia solution (NH₃·H₂O) (as a chelating agent)

  • Lithium carbonate (Li₂CO₃)

  • Deionized water

Equipment:

  • Continuously Stirred Tank Reactor (CSTR)

  • pH meter

  • Peristaltic pumps

  • Filtration system (e.g., vacuum filtration)

  • Drying oven

  • Milling/mixing equipment

  • Tube furnace with oxygen gas supply

Procedure:

  • Precursor Co-precipitation (Ni0.8Co0.1Mn0.1CO3):

    • Prepare an aqueous solution of nickel, cobalt, and manganese salts with a molar ratio of Ni:Co:Mn = 8:1:1.

    • Prepare an aqueous solution of sodium carbonate as the precipitating agent.

    • Prepare an aqueous solution of ammonia as the chelating agent.

    • In a CSTR maintained at a constant temperature (typically 50-60 °C), continuously pump the metal salt solution, sodium carbonate solution, and ammonia solution.[6]

    • Maintain a constant pH in the reactor (typically between 7.0 and 8.5 for carbonate co-precipitation) by adjusting the flow rate of the sodium carbonate solution.

    • Continuously stir the solution at a controlled rate (e.g., 1000 rpm) to ensure homogeneous precipitation.[7]

    • The resulting precipitate is the Ni0.8Co0.1Mn0.1CO3 precursor.

    • Filter the precipitate and wash it thoroughly with deionized water to remove any residual ions.

    • Dry the precursor in an oven at a temperature of 100-120 °C.

  • Lithiation and Calcination:

    • Mix the dried Ni0.8Co0.1Mn0.1CO3 precursor with Li₂CO₃. The molar ratio of Li to the total transition metals (Ni+Co+Mn) should be approximately 1.05:1 to compensate for lithium loss at high temperatures.[5]

    • Thoroughly mix the powders to ensure homogeneity.

    • Place the mixture in an alumina crucible and transfer it to a tube furnace.

    • Calcine the mixture at 850 °C for 25 hours in an oxygen atmosphere.[5]

    • After calcination, cool the furnace to room temperature.

    • The final product is the LiNi0.8Co0.1Mn0.1O2 cathode material.

Cathode Slurry Preparation and Coin Cell Assembly

Materials:

  • Synthesized NMC active material

  • Conductive carbon (e.g., Super P)

  • Polyvinylidene fluoride (PVDF) binder

  • N-Methyl-2-pyrrolidone (NMP) solvent

  • Aluminum foil (current collector)

  • Lithium foil (anode)

  • Separator (e.g., polypropylene membrane)

  • Electrolyte (e.g., 1 M LiPF₆ in a mixture of ethylene carbonate (EC) and dimethyl carbonate (DMC))

Procedure:

  • Slurry Preparation:

    • Prepare a slurry by mixing the NMC active material, conductive carbon, and PVDF binder in a weight ratio of approximately 92:3:5.[8]

    • Dissolve the PVDF binder in NMP solvent.

    • Add the NMC active material and conductive carbon to the PVDF/NMP solution and mix thoroughly using a planetary mixer or a magnetic stirrer until a homogeneous slurry is formed.[4]

  • Electrode Casting:

    • Cast the slurry onto an aluminum foil current collector using a doctor blade to achieve a uniform thickness.[9]

    • Dry the coated electrode in a vacuum oven at around 80-120 °C to remove the NMP solvent.[10]

  • Coin Cell Assembly:

    • Assemble a CR2032 coin cell in an argon-filled glove box.

    • Use the prepared NMC cathode, a lithium foil anode, a separator, and the electrolyte.

Visualizations

Experimental_Workflow_Protocol_1 cluster_precursor Precursor Preparation cluster_solution Solution Preparation cluster_reaction Reaction & Processing Li2CO3 Li₂CO₃ Mix Ball Mill (300 rpm, 30 min) Li2CO3->Mix NiCO3 NiCO₃ NiCO3->Mix MnCO3 MnCO₃ MnCO3->Mix CoCO3 CoCO₃ CoCO3->Mix Homogeneous_Mix Homogeneous Carbonate Mixture Mix->Homogeneous_Mix Co_precipitation Co-precipitation (Stirring at 500 rpm) Homogeneous_Mix->Co_precipitation Oxalic_Acid H₂C₂O₄·2H₂O + Deionized Water Stir Magnetic Stirring (500 rpm, 30 min) Oxalic_Acid->Stir Oxalic_Solution Oxalic Acid Solution Stir->Oxalic_Solution Oxalic_Solution->Co_precipitation Drying Drying (100 °C) Co_precipitation->Drying Dried_Precursor Dried Oxalate Precursor Drying->Dried_Precursor Calcination Calcination (850 °C, 10h, O₂ flow) Dried_Precursor->Calcination Final_Product NMC622 Cathode Material Calcination->Final_Product

Caption: Workflow for Modified Co-precipitation Synthesis of NMC622.

Experimental_Workflow_Protocol_2 cluster_precursor_synth Precursor Synthesis cluster_lithiation Lithiation & Calcination Metal_Salts Aqueous Solution of Ni, Mn, Co Salts (8:1:1) CSTR CSTR (50-60 °C, pH 7.0-8.5, 1000 rpm) Metal_Salts->CSTR Na2CO3_sol Na₂CO₃ Solution Na2CO3_sol->CSTR NH3_sol NH₃ Solution NH3_sol->CSTR Filtration Filtration & Washing CSTR->Filtration Drying_precursor Drying (100-120 °C) Filtration->Drying_precursor NMC_Carbonate Ni₀.₈Co₀.₁Mn₀.₁CO₃ Precursor Drying_precursor->NMC_Carbonate Mixing Mixing (Li:TM = 1.05:1) NMC_Carbonate->Mixing Li2CO3_powder Li₂CO₃ Powder Li2CO3_powder->Mixing Mixed_Powder Homogeneous Mixture Mixing->Mixed_Powder Calcination Calcination (850 °C, 25h, O₂ atm) Mixed_Powder->Calcination Final_Product NMC811 Cathode Material Calcination->Final_Product

Caption: Workflow for Carbonate Co-precipitation Synthesis of NMC811.

Slurry_and_Cell_Assembly cluster_slurry Cathode Slurry Preparation cluster_electrode Electrode Fabrication cluster_cell Coin Cell Assembly NMC_powder NMC Active Material Mixer Planetary Mixing NMC_powder->Mixer Carbon Conductive Carbon Carbon->Mixer PVDF PVDF Binder PVDF->Mixer NMP NMP Solvent NMP->Mixer Slurry Homogeneous Slurry Mixer->Slurry Doctor_Blade Doctor Blade Coating Slurry->Doctor_Blade Al_foil Aluminum Foil Al_foil->Doctor_Blade Drying_electrode Vacuum Drying (80-120 °C) Doctor_Blade->Drying_electrode Cathode_Electrode NMC Cathode Electrode Drying_electrode->Cathode_Electrode Glove_Box Assembly in Glove Box Cathode_Electrode->Glove_Box Li_foil Lithium Foil (Anode) Li_foil->Glove_Box Separator Separator Separator->Glove_Box Electrolyte Electrolyte Electrolyte->Glove_Box Coin_Cell CR2032 Coin Cell Glove_Box->Coin_Cell

Caption: Workflow for Cathode Slurry Preparation and Coin Cell Assembly.

References

Application Notes and Protocols for Nickel Carbonate Precipitation from Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nickel carbonate (NiCO₃) is a key precursor in the synthesis of various nickel-based materials, including catalysts, pigments, and electronic components. The controlled precipitation of this compound from aqueous solutions is a critical step to ensure the desired purity, particle size, and morphology of the final product. This document provides detailed protocols for the precipitation of this compound using different precipitating agents, summarizes the key quantitative parameters influencing the process, and presents visual workflows for better understanding.

I. Precipitation Using Sodium Carbonate

This is a widely used and cost-effective method for precipitating nickel ions from solution.[1] The reaction proceeds as follows:

Ni²⁺(aq) + Na₂CO₃(aq) → NiCO₃(s) + 2Na⁺(aq)[1]

A. Quantitative Data Summary

The efficiency of this compound precipitation is influenced by several factors, including pH, temperature, the molar ratio of reactants, and aging time. The following table summarizes key quantitative data from various studies.

ParameterOptimal Range/ValueExpected OutcomeSource(s)
pH 7.5 - 9.0High precipitation efficiency. A slightly alkaline environment is favorable.[1][2][1][2]
~9.8Maximum nickel removal efficiency observed in some studies.[3][3]
10.7 (for precipitant)Achieved 98.83% removal in a fluidized-bed granulation process.[4][4]
Temperature 50 - 90°CPromotes the precipitation reaction.[2][5][2][5]
70 - 80°COptimal for producing electronic-grade this compound.[2][5][2][5]
Molar Ratio (CO₃²⁻:Ni²⁺) 1.1:1 to 1.3:1Sufficient for high-purity product formation.[2][5][2][5]
1.5:1 to 2.5:1Suggested for 97.39 - 98.83% removal from industrial wastewater.[4][4]
>2.5:1Required for complete precipitation of nickel from dilute solutions.[6][6]
Aging Temperature 80 - 100°CImproves the quality of the precipitate.[2][5][2][5]
90 - 95°CPreferred for producing electronic-grade this compound.[2][5][2][5]
Aging Time 10 - 20 hoursAllows for crystal growth and purification.[2][5][2][5]
12 - 15 hoursOptimal for producing electronic-grade this compound.[2][5][2][5]
Precipitation Efficiency ~80%Achieved with equimolar concentrations of reactants in dilute solutions.[6][6]
91 - 99%Removal range from industrial wastewater under varying conditions.[4][4]
>99%Purity of this compound achievable with optimized conditions.[7][7]
B. Experimental Protocol: Standard Laboratory Scale

This protocol describes a standard method for precipitating this compound using sodium carbonate.

Materials:

  • Nickel salt solution (e.g., 0.1 M Nickel Nitrate, Ni(NO₃)₂)[8]

  • Sodium carbonate solution (e.g., 0.1 M Na₂CO₃)[8]

  • Deionized water

  • pH meter

  • Stirring hotplate

  • Beakers

  • Filtration apparatus (e.g., Büchner funnel, filter paper)

  • Drying oven

Procedure:

  • Preparation of Solutions: Prepare aqueous solutions of a nickel salt (e.g., nickel sulfate, nickel chloride, or nickel nitrate) and sodium carbonate at the desired concentrations. For example, 0.1 M solutions can be used for initial experiments.[8]

  • Reaction Setup: Place the nickel salt solution in a beaker on a stirring hotplate.

  • Precipitation: While stirring, slowly add the sodium carbonate solution to the nickel salt solution. A green precipitate of this compound will form.[8] For optimal results, maintain the temperature between 50-90°C.[2][5]

  • pH Adjustment: Monitor the pH of the solution. Adjust the final pH to be between 7.5 and 9.0 for efficient precipitation.[2] If necessary, use a dilute acid or base for adjustment, although the carbonate solution itself will raise the pH.

  • Aging: After the addition of sodium carbonate is complete, continue to stir the mixture at an elevated temperature (e.g., 80-100°C) for a period of 10-20 hours.[2][5] This aging process helps in the formation of more uniform and larger particles.

  • Filtration: After aging, allow the precipitate to settle. Separate the this compound precipitate from the solution by filtration.

  • Washing: Wash the filter cake with deionized water to remove soluble impurities, such as sodium salts.[9] For high-purity applications, multiple washing steps may be necessary.[5]

  • Drying: Dry the collected this compound precipitate in an oven at a temperature between 80-140°C for at least 4 hours, or until a constant weight is achieved.[2][5]

C. Experimental Workflow

G cluster_prep Preparation cluster_reaction Precipitation cluster_processing Post-Processing prep_ni Prepare Nickel Salt Solution mix Mix Solutions (50-90°C) prep_ni->mix prep_na2co3 Prepare Sodium Carbonate Solution prep_na2co3->mix ph_adjust Adjust pH (7.5-9.0) mix->ph_adjust age Age Precipitate (80-100°C, 10-20h) ph_adjust->age filter Filter Precipitate age->filter wash Wash with Deionized Water filter->wash dry Dry Precipitate (80-140°C) wash->dry product This compound (NiCO₃) dry->product G cluster_methods Precipitating Agents start Aqueous Ni²⁺ Solution na2co3 Sodium Carbonate start->na2co3 Direct Precipitation nh4hco3 Ammonium Bicarbonate start->nh4hco3 Direct Precipitation urea Urea (Hydrolysis) start->urea Homogeneous Precipitation product This compound Precipitate (NiCO₃ or Basic this compound) na2co3->product nh4hco3->product urea->product

References

Application Notes and Protocols for the Electrodeposition of Nickel Carbonate on Electrode Surfaces

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the electrochemical deposition of nickel carbonate (NiCO₃) onto electrode surfaces. This technique is utilized in various fields, including catalysis and materials science, for the development of modified electrodes with enhanced properties.[1]

Introduction

Electrodeposition is a versatile method for creating thin, uniform films of materials onto conductive substrates.[2] The process involves the reduction of metal ions from an electrolyte solution onto a cathode surface through the application of an electrical current.[2][3] The deposition of this compound, in particular, has shown promise in applications such as electrocatalysis, for instance, in the methanol oxidation reaction.[1] The properties of the deposited this compound layer, including its morphology, thickness, and electrochemical activity, are highly dependent on the deposition parameters.[4]

Applications

Electrodeposited this compound films are primarily investigated for their catalytic and photo-electrocatalytic properties. For example, this compound deposited on platinum (Pt) and palladium (Pd) electrodes has been shown to enhance the electro-oxidation of methanol, a key reaction in direct methanol fuel cells.[1] The material can also be an intermediate in the hydrometallurgical purification of nickel from its ores and is used in the broader field of nickel electroplating.[5]

Quantitative Data Summary

The following tables summarize key quantitative data related to the electrodeposition of this compound and general nickel electroplating parameters.

Table 1: Electrocatalytic Performance of Electrodeposited this compound [1]

Electrode MaterialElectrolyte MediumAnodic Peak Potential (V vs. NHE)Forward Scan Peak Current Density (mA cm⁻²)
Ni₂(CO₃)₃/PtKOH0.0819.8
Ni₂(CO₃)₃/PdKOH0.25.2
Ni₂(CO₃)₃/Pt (UV-light)KOH-24.1
Ni₂(CO₃)₃/Pd (UV-light)Na₂CO₃-7.4

Table 2: General Operational Parameters for Nickel Electrodeposition

ParameterValue/RangeReference(s)
Electrolyte Composition
Nickel Sulfate (NiSO₄·6H₂O)300 - 400 g/L[6][7]
Nickel Chloride (NiCl₂·6H₂O)30 g/L[6]
Boric Acid (H₃BO₃)30 g/L[6]
Operational Conditions
pH3.5[6]
Temperature40 - 60 °C[3]
Current Density10 - 50 mA/cm²[7]
Deposition Time10 - 30 min[6]
Deposition Potential4 V[8]

Experimental Protocols

Protocol 1: Electrodeposition of this compound on Platinum or Palladium Electrodes

This protocol is adapted from a study on the electrodeposition of this compound for electrocatalytic applications.[1]

1. Materials and Equipment:

  • Working Electrodes: Platinum (Pt) or Palladium (Pd) disc electrodes.
  • Counter Electrode: Platinum wire or mesh.
  • Reference Electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl.
  • Electrochemical Cell: Standard three-electrode glass cell.
  • Potentiostat/Galvanostat.
  • Electrolyte Solution: An aqueous solution containing nickel (II) ions and a carbonate source. While the specific precursor is not detailed in the reference, a typical approach would involve a soluble nickel salt (e.g., NiCl₂ or NiSO₄) and a carbonate source (e.g., NaHCO₃ or by purging with CO₂).[5]
  • Deionized water for solution preparation and rinsing.
  • Polishing materials (e.g., alumina slurries) for electrode preparation.

2. Substrate Preparation: a. Polish the working electrode (Pt or Pd) to a mirror finish using successively finer alumina slurries. b. Rinse the electrode thoroughly with deionized water. c. Sonicate the electrode in deionized water for 5 minutes to remove any polishing residues. d. Dry the electrode under a stream of nitrogen.

3. Electrolyte Preparation: a. Prepare an aqueous solution of a nickel salt (e.g., 0.1 M NiCl₂). b. Prepare a separate aqueous solution of a carbonate source (e.g., 0.1 M NaHCO₃). c. Mix the solutions in the electrochemical cell. The pH of the solution will rise during deposition, which can be controlled with the addition of acid.[3]

4. Electrodeposition Procedure (Chronoamperometry): a. Assemble the three-electrode cell with the prepared working electrode, counter electrode, and reference electrode. b. Immerse the electrodes in the electrolyte solution. c. Purge the electrolyte with an inert gas (e.g., nitrogen or argon) for at least 15 minutes to remove dissolved oxygen. d. Apply a constant potential (chronoamperometry) to the working electrode. The specific potential should be determined based on cyclic voltammetry scans to identify the reduction potential of Ni²⁺ in the presence of carbonate. e. Continue the deposition for a predetermined amount of time to achieve the desired film thickness. f. After deposition, turn off the potentiostat and carefully remove the working electrode from the cell.

5. Post-Deposition Treatment: a. Gently rinse the modified electrode with deionized water to remove any residual electrolyte. b. Dry the electrode under a stream of nitrogen. c. The electrode is now ready for characterization and application.

Protocol 2: General Nickel Electroplating (Watts Bath)

This protocol describes a standard Watts bath for general-purpose nickel electroplating.[6][7]

1. Materials and Equipment:

  • Substrate to be plated (e.g., mild steel, copper).[7]
  • Nickel anode.[3]
  • DC Power Supply.
  • Plating tank.
  • Heater and thermostat for temperature control.
  • Watts Bath Electrolyte (see composition in Table 2).
  • Cleaning and activation solutions (e.g., degreaser, acid dip).

2. Substrate Preparation: a. Thoroughly clean the substrate to remove any oil, grease, or oxides. This may involve using an alkaline degreaser followed by an acid dip. b. Rinse the substrate with deionized water between each cleaning step.

3. Electrolyte Preparation and Setup: a. Dissolve the nickel sulfate, nickel chloride, and boric acid in deionized water to the concentrations specified in Table 2.[6] b. Adjust the pH of the solution to approximately 3.5 using dilute sulfuric acid.[6] c. Heat the electrolyte to the desired operating temperature (typically 40-60 °C).[3] d. Place the nickel anode and the prepared substrate (cathode) into the plating tank, ensuring they are parallel and at a set distance from each other.[6]

4. Electroplating Procedure: a. Connect the anode to the positive terminal and the cathode (substrate) to the negative terminal of the DC power supply. b. Apply a direct current to achieve the desired current density (e.g., 10-50 mA/cm²).[7] c. Continue the plating process for the required time to achieve the desired coating thickness.[6]

5. Post-Plating Treatment: a. Turn off the power supply and remove the plated substrate. b. Rinse the substrate thoroughly with deionized water. c. Dry the plated part.

Visualizations

The following diagrams illustrate the experimental workflow and a proposed reaction mechanism for the electrodeposition of this compound.

experimental_workflow cluster_prep Preparation cluster_deposition Electrodeposition cluster_post Post-Deposition substrate_prep Substrate Preparation (Polishing, Cleaning) cell_assembly Three-Electrode Cell Assembly substrate_prep->cell_assembly electrolyte_prep Electrolyte Preparation (Ni²⁺ + CO₃²⁻ source) electrolyte_prep->cell_assembly deposition Electrochemical Deposition (e.g., Chronoamperometry) cell_assembly->deposition rinsing_drying Rinsing and Drying deposition->rinsing_drying characterization Characterization (SEM, XRD, Electrochemical Tests) rinsing_drying->characterization

Caption: General workflow for the electrodeposition of this compound.

reaction_mechanism cluster_solution Bulk Solution cluster_electrode Cathode Surface Ni2_aq Ni²⁺(aq) Ni2_ads Ni²⁺(ads) Ni2_aq->Ni2_ads Diffusion & Adsorption CO3_aq CO₃²⁻(aq) Ni_solid NiCO₃(s) CO3_aq->Ni_solid Reaction at Surface Ni2_ads->Ni_solid + CO₃²⁻(aq)

Caption: Proposed mechanism at the cathode surface during deposition.

References

Application Notes and Protocols: Nickel Carbonate as a pH Neutralizing Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nickel (II) carbonate (NiCO₃) is a light green, crystalline inorganic salt with utility as a pH neutralizing agent in various chemical processes. Its poor solubility in water but ready reactivity with acids makes it a suitable candidate for controlled neutralization reactions where the slow release of a basic anion is desired. Unlike strong bases such as sodium hydroxide, the use of nickel carbonate can prevent localized pH spikes that may be detrimental to sensitive organic molecules or reaction pathways. This document provides detailed application notes and protocols for the use of this compound as a pH neutralizing agent in laboratory and process chemistry, with relevance to chemical synthesis and drug development workflows.

The primary neutralization reaction proceeds as follows, using hydrochloric acid as an example:

NiCO₃(s) + 2HCl(aq) → NiCl₂(aq) + H₂O(l) + CO₂(g)[1][2][3]

The reaction with sulfuric acid follows a similar stoichiometry:

NiCO₃(s) + H₂SO₄(aq) → NiSO₄(aq) + H₂O(l) + CO₂(g)[1][2][3]

Key Applications and Advantages

Applications:

  • pH adjustment in chemical synthesis: Neutralization of acidic catalysts or byproducts in reactions where the presence of alkali metal ions is undesirable.

  • Catalyst preparation: Used as a precursor in the synthesis of nickel-based catalysts.

  • Electroplating: Control of pH in nickel plating baths to ensure optimal deposition quality.[4]

  • Wastewater treatment: Removal of heavy metals through precipitation by pH adjustment.

Advantages over Strong Bases (e.g., NaOH, KOH):

  • Controlled neutralization: The solid nature and limited solubility of this compound allow for a more gradual pH increase, minimizing the risk of over-titration and degradation of pH-sensitive compounds.

  • Avoidance of alkali metal ions: Introduction of sodium or potassium ions can sometimes interfere with downstream processing or the final product's purity.

  • Buffering effect: The carbonate system can provide some buffering capacity during the neutralization process.

Quantitative Data and Stoichiometry

The efficiency of neutralization is dependent on the stoichiometry of the reaction between this compound and the specific acid being neutralized. The following tables provide a summary of the stoichiometric relationships and theoretical neutralization capacities.

Table 1: Molar and Mass Relationships for Neutralization

PropertyThis compound (NiCO₃)
Molar Mass ( g/mol )118.70
Moles of H⁺ neutralized per mole of NiCO₃2.0
Grams of NiCO₃ required to neutralize 1 mole of H⁺59.35

Table 2: Stoichiometric Equivalents for Common Acids

AcidMolar Mass ( g/mol )Grams of NiCO₃ per gram of Acid
Hydrochloric Acid (HCl)36.461.63
Sulfuric Acid (H₂SO₄)98.080.61
Nitric Acid (HNO₃)63.010.94
Acetic Acid (CH₃COOH)60.050.99

Experimental Protocols

Protocol for pH Adjustment of an Acidic Solution in a Batch Reactor

This protocol describes the general procedure for neutralizing a known quantity of acid in a batch reactor.

Materials:

  • This compound (powder)

  • Acidic solution to be neutralized

  • Stirred batch reactor

  • Calibrated pH meter

  • Stir plate and stir bar

  • Fume hood

  • Personal Protective Equipment (PPE): safety goggles, lab coat, gloves[5][6][7][8]

Procedure:

  • Preparation: Set up the batch reactor in a fume hood. Place the acidic solution in the reactor with a stir bar.

  • Initial pH Measurement: Immerse the calibrated pH probe into the solution and record the initial pH.

  • Stoichiometric Calculation: Calculate the theoretical amount of this compound required to neutralize the acid based on the data in Section 3.0.

  • Addition of this compound: Slowly add the calculated amount of this compound powder to the stirring solution. Be aware of potential effervescence due to the release of carbon dioxide.

  • Reaction Monitoring: Monitor the pH of the solution continuously. Allow the reaction to proceed with vigorous stirring. The rate of pH change will decrease as the neutralization approaches completion.

  • Endpoint Determination: The reaction is complete when the pH stabilizes at the desired level. If the target pH is not reached, small, incremental additions of this compound can be made.

  • Post-Reaction Processing: Once the desired pH is achieved, the solution can be filtered to remove any unreacted this compound and the resulting nickel salt.

Protocol for Monitoring Neutralization via Titration

This protocol can be used to determine the acid concentration of an unknown sample using a standardized slurry of this compound.

Materials:

  • Standardized this compound slurry (e.g., 10% w/v in deionized water)

  • Acidic sample of unknown concentration

  • Burette

  • Beaker

  • Calibrated pH meter

  • Stir plate and stir bar

  • Fume hood

  • PPE

Procedure:

  • Sample Preparation: Place a known volume of the acidic sample in a beaker with a stir bar.

  • Titration Setup: Fill the burette with the standardized this compound slurry and record the initial volume.

  • Titration: Slowly add the this compound slurry from the burette to the stirring acidic sample.

  • pH Monitoring: Record the pH of the solution after each incremental addition of the slurry.

  • Endpoint Determination: The endpoint is reached when a sharp increase in pH is observed. This can be determined from a titration curve (pH vs. volume of titrant).

  • Calculation: Calculate the concentration of the acid in the sample based on the volume of the this compound slurry required to reach the endpoint and the stoichiometry of the reaction.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions.[5][6][7][8]

  • Handling: Always handle this compound in a well-ventilated area, preferably a fume hood, to avoid inhalation of dust.[5][6][7][8] Wear appropriate PPE, including gloves, safety goggles, and a lab coat.[5][6][7][8]

  • Storage: Store in a tightly sealed container in a cool, dry place away from acids.

  • Disposal: Dispose of nickel-containing waste according to local, state, and federal regulations.[4] Nickel compounds are generally considered hazardous waste.

Visualizations

NeutralizationReaction NiCO3 This compound (solid) Reaction Neutralization Reaction NiCO3->Reaction Acid Acid (e.g., 2HCl) Acid->Reaction NiSalt Nickel Salt (aq) (e.g., NiCl₂) Reaction->NiSalt Water Water (l) (H₂O) Reaction->Water CO2 Carbon Dioxide (g) (CO₂) Reaction->CO2

Caption: Neutralization reaction of this compound with an acid.

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Reaction A 1. Prepare Acidic Solution in Reactor B 2. Measure Initial pH A->B C 3. Calculate Stoichiometric NiCO₃ B->C D 4. Add NiCO₃ to Reactor C->D E 5. Monitor pH Continuously D->E F 6. Endpoint Reached (Stable pH) E->F G 7. Filter Solution F->G H 8. Collect Neutralized Solution G->H

Caption: Experimental workflow for pH neutralization.

SignalingPathway cluster_input Inputs cluster_process Process cluster_output Outputs Acid Acidic Environment (Low pH) Reaction H⁺ ions react with CO₃²⁻ Acid->Reaction NiCO3 Addition of This compound NiCO3->Reaction CO2_release Release of CO₂ gas Reaction->CO2_release pH_increase Consumption of H⁺ leads to pH increase Reaction->pH_increase Ni_Salt Formation of Soluble Nickel Salt Reaction->Ni_Salt Neutral_pH Neutralized Solution (Target pH) pH_increase->Neutral_pH

Caption: Logical relationship of pH neutralization with this compound.

References

Application Notes and Protocols: Nickel Carbonate as a Catalyst for Urea Oxidation Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The electrochemical oxidation of urea is a critical reaction with significant implications for various fields, including wastewater remediation, hydrogen production, and direct urea fuel cells (DUFCs). Nickel-based materials have emerged as promising, cost-effective catalysts for the urea oxidation reaction (UOR). Among these, amorphous nickel carbonate (NiCO₃) has demonstrated notable catalytic activity, offering a viable alternative to precious metal catalysts.[1] These application notes provide a comprehensive overview and detailed protocols for the synthesis, characterization, and electrochemical evaluation of amorphous this compound as a catalyst for the UOR.

Mechanism of Urea Oxidation on this compound

The electrocatalytic oxidation of urea on nickel-based catalysts in an alkaline medium is generally understood to proceed via an indirect chemical-oxidation pathway.[1][2] In this mechanism, the active catalyst is not this compound directly, but rather nickel oxyhydroxide (NiOOH) which is formed in-situ. The process can be summarized in the following steps:

  • Formation of the Active Species: In an alkaline electrolyte, the this compound on the electrode surface first undergoes oxidation to form nickel hydroxide (Ni(OH)₂), which is then further oxidized to the catalytically active nickel oxyhydroxide (NiOOH).

  • Chemical Oxidation of Urea: Urea molecules are then chemically oxidized by the NiOOH on the electrode surface. In this process, NiOOH is reduced back to Ni(OH)₂.

  • Regeneration of the Active Species: The Ni(OH)₂ is subsequently re-oxidized to NiOOH, completing the catalytic cycle and allowing for the continuous oxidation of urea.

The overall reaction for the complete oxidation of urea is:

CO(NH₂)₂ + 6OH⁻ → N₂ + CO₂ + 5H₂O + 6e⁻

Characterization of Amorphous this compound Catalyst

To ensure the successful synthesis and understand the properties of the amorphous this compound catalyst, a suite of characterization techniques is employed:

  • X-ray Diffraction (XRD): This technique is used to confirm the amorphous nature of the synthesized this compound. An amorphous material will not show sharp, defined peaks in its XRD pattern, but rather broad humps.

  • Scanning Electron Microscopy (SEM): SEM provides information about the surface morphology and microstructure of the catalyst particles.

  • Transmission Electron Microscopy (TEM): TEM is utilized to observe the size, shape, and internal structure of the catalyst nanoparticles. High-resolution TEM (HRTEM) can further reveal the lack of a crystalline lattice in amorphous materials.

  • X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that provides information about the elemental composition and oxidation states of the elements present in the catalyst. For this compound, XPS can confirm the presence of Ni, C, and O and their respective chemical states.

Applications

The efficient oxidation of urea using this compound catalysts has several key applications:

  • Wastewater Treatment: Urea is a major component of industrial and domestic wastewater. Catalytic oxidation can effectively degrade urea into harmless products like nitrogen, carbon dioxide, and water.

  • Energy-Saving Hydrogen Production: The UOR has a lower theoretical potential than the oxygen evolution reaction (OER), making urea-assisted water electrolysis a more energy-efficient method for hydrogen production.

  • Direct Urea Fuel Cells (DUFCs): DUFCs directly convert the chemical energy stored in urea into electrical energy, offering a promising technology for power generation from urea-rich sources such as urine.

Data Presentation

The electrochemical performance of this compound and other nickel-based catalysts for the urea oxidation reaction is summarized in the table below for comparative analysis.

CatalystOnset Potential (V vs. RHE)Current Density @ 1.6 V (mA·cm⁻²)Tafel Slope (mV·dec⁻¹)Reference
Amorphous NiCO₃1.34117.6940.7[1]
β-Ni(OH)₂1.3544.8764.6[3]
Ni-WO₄1.36158.1039.8[3]
Ni-MoO₄1.35112.6040.2[3]
Ni₂P1.3395.47-[1]

Experimental Protocols

Protocol 1: Synthesis of Amorphous this compound Catalyst via Facile Precipitation

This protocol describes a simple and effective method for synthesizing amorphous this compound nanoparticles.

Materials:

  • Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O)

  • Sodium bicarbonate (NaHCO₃)

  • Deionized (DI) water

  • Ethanol

Equipment:

  • Beakers

  • Magnetic stirrer and stir bar

  • Centrifuge and centrifuge tubes

  • Oven or vacuum oven

Procedure:

  • Prepare Precursor Solutions:

    • Dissolve a specific amount of Ni(NO₃)₂·6H₂O in DI water to create a nickel nitrate solution (e.g., 0.1 M).

    • Dissolve a corresponding amount of NaHCO₃ in DI water to create a sodium bicarbonate solution (e.g., 0.2 M). The molar ratio of bicarbonate to nickel should be at least 2:1.

  • Precipitation:

    • Place the nickel nitrate solution in a beaker on a magnetic stirrer.

    • Slowly add the sodium bicarbonate solution dropwise to the nickel nitrate solution while stirring vigorously at room temperature.

    • A light green precipitate of this compound will form immediately.

    • Continue stirring for 1-2 hours to ensure complete reaction and homogenization.

  • Washing and Collection:

    • Transfer the resulting suspension to centrifuge tubes.

    • Centrifuge the mixture at a moderate speed (e.g., 4000 rpm) for 10 minutes to separate the precipitate.

    • Discard the supernatant.

    • Re-disperse the precipitate in DI water and centrifuge again. Repeat this washing step 3-4 times to remove any unreacted precursors and byproducts.

    • After the final water wash, wash the precipitate twice with ethanol to remove excess water.

  • Drying:

    • Dry the collected this compound precipitate in an oven at 60-80°C overnight or in a vacuum oven at a lower temperature to obtain a fine, light green powder.

Protocol 2: Preparation of the Working Electrode

This protocol details the steps for preparing a catalyst-modified working electrode for electrochemical testing.

Materials:

  • Amorphous this compound catalyst powder

  • Nafion solution (5 wt%)

  • Ethanol or a mixture of DI water and isopropanol

  • Glassy carbon electrode (GCE), nickel foam, or other suitable substrate

  • Micropipette

Equipment:

  • Ultrasonic bath

  • Vortex mixer

Procedure:

  • Prepare the Catalyst Ink:

    • Weigh a precise amount of the amorphous this compound catalyst powder (e.g., 5 mg).

    • Disperse the catalyst powder in a specific volume of a solvent mixture, typically a 1:1 (v/v) mixture of ethanol and DI water (e.g., 1 mL).

    • Add a small amount of Nafion solution (e.g., 20 µL) to the suspension. Nafion acts as a binder to adhere the catalyst to the electrode surface.

    • Ultrasonicate the mixture for at least 30 minutes to form a homogeneous catalyst ink.

  • Electrode Preparation:

    • Polish the surface of the glassy carbon electrode with alumina slurry of decreasing particle sizes (e.g., 1.0, 0.3, and 0.05 µm), followed by rinsing with DI water and ethanol, and then allow it to dry.

    • Using a micropipette, drop-cast a small, precise volume of the catalyst ink (e.g., 5-10 µL) onto the polished surface of the GCE.

    • Allow the electrode to dry at room temperature or in a low-temperature oven to evaporate the solvent, leaving a thin film of the catalyst on the electrode surface.

Protocol 3: Electrochemical Evaluation of the Catalyst for Urea Oxidation

This protocol outlines the standard electrochemical techniques used to assess the catalytic performance of the prepared this compound electrode.

Materials:

  • Prepared this compound working electrode

  • Platinum wire or foil (counter electrode)

  • Saturated Calomel Electrode (SCE) or Ag/AgCl electrode (reference electrode)

  • Potassium hydroxide (KOH)

  • Urea (CO(NH₂)₂)

  • Deionized (DI) water

Equipment:

  • Potentiostat/Galvanostat

  • Electrochemical cell

  • Nitrogen gas cylinder and tubing

Procedure:

  • Prepare the Electrolyte:

    • Prepare a 1.0 M KOH solution in DI water.

    • Prepare a separate solution of 1.0 M KOH containing 0.33 M or 0.5 M urea.

  • Electrochemical Cell Setup:

    • Assemble a standard three-electrode electrochemical cell with the prepared this compound electrode as the working electrode, a platinum wire/foil as the counter electrode, and an SCE or Ag/AgCl as the reference electrode.

    • Fill the cell with the electrolyte solution (either 1.0 M KOH or 1.0 M KOH + urea).

    • Purge the electrolyte with high-purity nitrogen gas for at least 20-30 minutes before each experiment to remove dissolved oxygen. Maintain a nitrogen atmosphere over the electrolyte during the measurements.

  • Electrochemical Measurements:

    • Cyclic Voltammetry (CV):

      • Record CVs in the 1.0 M KOH solution with and without urea to observe the catalytic effect.

      • Typical potential window: 0 to 0.8 V vs. SCE.

      • Scan rate: 10-100 mV/s.

    • Linear Sweep Voltammetry (LSV):

      • Record LSV curves in the urea-containing electrolyte to determine the onset potential and current density.

      • Typical scan rate: 5-10 mV/s.

    • Chronoamperometry (CA):

      • Apply a constant potential (e.g., a potential in the urea oxidation region determined from the CV) and record the current as a function of time to evaluate the long-term stability of the catalyst.

    • Electrochemical Impedance Spectroscopy (EIS):

      • Perform EIS at a specific potential in the urea oxidation region to investigate the charge transfer kinetics.

      • Frequency range: e.g., 100 kHz to 0.1 Hz.

      • AC amplitude: e.g., 5-10 mV.

Visualizations

experimental_workflow cluster_synthesis Catalyst Synthesis cluster_characterization Catalyst Characterization cluster_electrode Electrode Preparation cluster_electrochemistry Electrochemical Testing s1 Prepare Ni(NO₃)₂ and NaHCO₃ Solutions s2 Precipitation by Dropwise Addition s1->s2 s3 Stirring (1-2 hours) s2->s3 s4 Centrifugation and Washing s3->s4 s5 Drying s4->s5 c1 XRD (Amorphous Structure) s5->c1 c2 SEM (Morphology) s5->c2 c3 TEM (Nanostructure) s5->c3 c4 XPS (Composition and Oxidation State) s5->c4 e1 Prepare Catalyst Ink (Catalyst, Nafion, Solvent) s5->e1 e2 Ultrasonication e1->e2 e3 Drop-casting onto GCE e2->e3 e4 Drying e3->e4 t1 Three-Electrode Cell Setup e4->t1 t2 Cyclic Voltammetry (CV) t1->t2 t3 Linear Sweep Voltammetry (LSV) t1->t3 t4 Chronoamperometry (CA) t1->t4 t5 Electrochemical Impedance Spectroscopy (EIS) t1->t5

Caption: Experimental workflow for the synthesis, characterization, and electrochemical evaluation of amorphous this compound catalyst.

reaction_mechanism cluster_catalyst Catalyst Surface cluster_reaction Urea Oxidation NiCO3 NiCO₃ NiOH2 Ni(OH)₂ NiCO3->NiOH2 Initial Transformation in Alkaline Media NiOOH NiOOH (Active Species) NiOH2->NiOOH Electrochemical Oxidation NiOOH->NiOH2 Chemical Reduction Urea_ads CO(NH₂)₂ (adsorbed) Products N₂ + CO₂ + H₂O Urea_ads->Products Oxidation by NiOOH

Caption: Proposed indirect chemical-oxidation mechanism for the urea oxidation reaction on a this compound catalyst.

logical_relationship cluster_properties Catalyst Properties cluster_performance Electrochemical Performance cluster_application Applications p1 Amorphous Structure m1 Low Onset Potential p1->m1 m2 High Current Density p1->m2 m3 Low Tafel Slope p1->m3 m4 High Stability p1->m4 p2 High Surface Area p2->m1 p2->m2 p2->m3 p2->m4 p3 Good Conductivity p3->m1 p3->m2 p3->m3 p3->m4 p4 Favorable Electronic Structure p4->m1 p4->m2 p4->m3 p4->m4 a1 Wastewater Treatment m1->a1 a2 H₂ Production m1->a2 a3 Direct Urea Fuel Cells m1->a3 m2->a1 m2->a2 m2->a3 m3->a1 m3->a2 m3->a3 m4->a1 m4->a2 m4->a3

Caption: Logical relationship between catalyst properties, electrochemical performance, and applications for the urea oxidation reaction.

References

Application Notes and Protocols for Nickel-Based Materials in Carbon Dioxide Capture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While the direct application of nickel carbonate as a primary sorbent for carbon dioxide (CO₂) capture is not extensively documented in scientific literature, various other nickel-based materials have demonstrated significant promise in this field. These materials, including nickel nanoparticles (NiNPs), nickel-doped metal oxides, and nickel hydroxides, offer diverse mechanisms for CO₂ capture, ranging from enhanced dissolution and mineralization to integrated capture and conversion, and electrochemical separation. This document provides detailed application notes and protocols for the use of these nickel-based materials in CO₂ capture research.

I. Nickel Nanoparticles (NiNPs) for Enhanced CO₂ Dissolution and Mineralization

Nickel nanoparticles have been investigated for their catalytic role in enhancing the dissolution of CO₂ in aqueous solutions, a rate-limiting step in many carbon capture and mineralization processes.[1] Their high surface-area-to-volume ratio provides numerous active sites for CO₂ hydration.[2]

Data Presentation
ParameterValueConditionsReference
CO₂ Dissolution Rate
5 nm NiNPs77%Seawater, 28 mg/L NiNPs[2]
10 nm NiNPs71%Seawater, 28 mg/L NiNPs[2]
20 nm NiNPs43%Seawater, 28 mg/L NiNPs[2]
CO₂ Gas Utilization Efficiency 96.7%with 30 ppm NiNPs[3]
87.8%without catalyst[3]
Experimental Protocols

1. Synthesis of PVP-Coated Nickel Nanoparticles (Polyol Method) [2]

  • Objective: To synthesize nickel nanoparticles of varying sizes with a polymer coating to prevent agglomeration.

  • Materials: Nickel(II) nitrate hexahydrate, ethylene glycol, polyvinylpyrrolidone (PVP), sodium borohydride (NaBH₄).

  • Procedure:

    • Dissolve 60 mg of nickel(II) nitrate hexahydrate in 20 mL of ethylene glycol.

    • Add 600 mg of PVP as a stabilizer.

    • Slowly introduce 180 mg of NaBH₄ to the mixture while stirring continuously at 200 rpm.

    • Control the nanoparticle size by adjusting the reaction temperature and time (e.g., 180°C for 30 min for ~5 nm particles, 160°C for 45 min for ~10 nm, and 130°C for 90 min for ~20 nm).[2]

    • Characterize the synthesized NiNPs using Transmission Electron Microscopy (TEM) to confirm size and morphology.

2. Evaluation of CO₂ Dissolution Enhancement in a Flow-Focusing Microchannel [2]

  • Objective: To quantify the effect of NiNPs on the rate of CO₂ dissolution.

  • Apparatus: Flow-focusing microfluidic device, high-speed camera.

  • Procedure:

    • Prepare test solutions of natural seawater with a constant NiNP concentration (e.g., 28 mg/L).[2]

    • Disperse the NiNPs homogeneously using sonication.

    • Maintain a constant solvent flow rate (e.g., 35 µL/min) and CO₂ gas pressure (e.g., 4.5 psig) to generate stable CO₂ microbubbles.[2]

    • Record the size of the CO₂ microbubbles at different points along the microchannel using a high-speed camera.

    • Calculate the dissolution rate based on the change in bubble size over time and distance.

Mechanism of Action

The proposed mechanism involves the interaction of NiNPs with water molecules to form hydroxyl groups on their surface. These hydroxyl groups then react with CO₂, facilitating its conversion to bicarbonate ions, thereby accelerating the dissolution of CO₂ into the aqueous phase.[1]

CO2_Dissolution_NiNPs cluster_catalysis Catalytic Cycle CO2_gas CO₂ (gas) CO2_aq CO₂ (aqueous) CO2_gas->CO2_aq Dissolution H2CO3 H₂CO₃ CO2_aq->H2CO3 + H₂O NiNP_OH NiNP-OH CO2_aq->NiNP_OH Reaction HCO3 HCO₃⁻ H2CO3->HCO3 - H⁺ H2O H₂O NiNP NiNP NiNP->NiNP_OH + H₂O - H⁺ NiNP_OH->NiNP + H₂O - HCO₃⁻

Catalytic enhancement of CO₂ dissolution by NiNPs.

II. Nickel-Doped Calcium Oxide (NiO-CaO) Sorbents for High-Temperature CO₂ Capture

Introducing nickel oxide as a dopant into calcium oxide (CaO) sorbents has been shown to improve their CO₂ capture capacity and kinetics at high temperatures. The addition of NiO can enhance the structural stability of the sorbent, mitigating sintering and preserving a porous structure over multiple capture-release cycles.

Data Presentation
SorbentCO₂ Sorption Capacity (mmol CO₂/mmol CaO)Sorption Temperature (°C)Reference
Pure CaO0.61600[4]
CaO:NiO0.79600[5]
SorbentCO₂ Sorption Rate (mmol CO₂/mmol CaO.min)Sorption Temperature (°C)StageReference
Pure CaO0.18600Chemical Reaction Controlled[4]
CaO:NiO0.78600Chemical Reaction Controlled[5]
SorbentInitial Adsorption Capacity (g/g)Adsorption Capacity after 25 Cycles (g/g)Adsorption Temperature (°C)Reference
Fe-CaY0.620.59650[6]
Fe-Ni-CaY>0.6-650[6]
Co-Ni-CaY0.57-600[6]
Experimental Protocols

1. Synthesis of NiO-Doped CaO Sorbents (Sol-Gel Method) [4][5]

  • Objective: To prepare a nanostructured CaO-based sorbent with finely dispersed NiO.

  • Materials: Calcium nitrate tetrahydrate, nickel nitrate hexahydrate, citric acid, ethanol.

  • Procedure:

    • Prepare separate solutions of calcium nitrate and nickel nitrate in ethanol.

    • Mix the solutions in the desired molar ratio.

    • Add citric acid as a chelating agent.

    • Heat the solution to form a gel, followed by drying and calcination at a high temperature (e.g., 700-800°C) to obtain the NiO-doped CaO sorbent.

2. Thermogravimetric Analysis (TGA) for CO₂ Sorption Evaluation

  • Objective: To measure the CO₂ capture capacity and kinetics of the synthesized sorbents.

  • Apparatus: Thermogravimetric Analyzer (TGA) coupled with a gas delivery system.

  • Procedure:

    • Place a known mass of the sorbent in the TGA crucible.

    • Heat the sample to a high temperature (e.g., 850°C) under an inert atmosphere (e.g., N₂) to ensure complete calcination of any residual carbonate.

    • Cool the sample to the desired sorption temperature (e.g., 600-700°C).

    • Switch the gas flow to a CO₂-containing mixture (e.g., 15% CO₂ in N₂).

    • Record the weight gain over time, which corresponds to the amount of CO₂ captured.

    • For cyclic studies, regenerate the sorbent by heating to a higher temperature (e.g., 850°C) in an inert atmosphere to release the captured CO₂ and repeat the sorption step.

Logical Relationship

NiO_CaO_Sorbent cluster_synthesis Sorbent Synthesis (Sol-Gel) cluster_capture CO₂ Capture Process Ca_precursor Ca(NO₃)₂ Gel Gel Formation Ca_precursor->Gel Ni_precursor Ni(NO₃)₂ Ni_precursor->Gel Calcination Calcination Gel->Calcination NiO_CaO NiO-CaO Sorbent Calcination->NiO_CaO NiO_CaO_sorbent NiO-CaO Sorbent CO2_gas CO₂ Gas Reaction CaO + CO₂ ⇌ CaCO₃ CO2_gas->Reaction NiO_CaO_sorbent->Reaction

Workflow for NiO-CaO sorbent synthesis and CO₂ capture.

III. Electrochemical CO₂ Capture Using Nickel Hydroxide

Electrochemical methods offer a non-thermal approach to CO₂ capture and release. A system utilizing nickel hydroxide (Ni(OH)₂) battery electrodes can create a pH swing to capture CO₂ as carbonate and bicarbonate ions and then release it in a concentrated stream.[7]

Experimental Protocols

1. Assembly of a Nickel Hydroxide-Based Electrochemical Cell for CO₂ Capture [7]

  • Objective: To construct an electrochemical cell capable of capturing CO₂ from the air.

  • Components: Two nickel hydroxide (Ni(OH)₂) electrodes, an anion exchange membrane, electrolyte (e.g., a supporting salt solution).

  • Procedure:

    • Assemble the two Ni(OH)₂ electrodes on either side of the anion exchange membrane to form a membrane electrode assembly (MEA).

    • Place the MEA in an electrochemical cell with compartments for the catholyte and anolyte.

    • At the cathode, apply a potential to drive the reaction: NiOOH + H₂O + e⁻ → Ni(OH)₂ + OH⁻. The produced hydroxide ions react with CO₂ from the air: CO₂ + 2OH⁻ → CO₃²⁻ + H₂O.

    • The carbonate ions are transported across the anion exchange membrane to the anode.

    • At the anode, the reverse reaction occurs: Ni(OH)₂ + OH⁻ → NiOOH + H₂O + e⁻. The consumption of hydroxide ions lowers the pH, causing the release of CO₂: CO₃²⁻ + 2H⁺ → H₂CO₃ → H₂O + CO₂ (gas).

Signaling Pathway

Electrochemical_Capture cluster_cathode Cathode (High pH) cluster_anode Anode (Low pH) NiOOH_cathode NiOOH OH_gen OH⁻ Generation NiOOH_cathode->OH_gen + H₂O + e⁻ NiOH2_cathode Ni(OH)₂ OH_gen->NiOH2_cathode CO2_air CO₂ (from air) CO3 CO₃²⁻ CO2_air->CO3 + 2OH⁻ CO3_anode CO₃²⁻ CO3->CO3_anode Transport across Anion Exchange Membrane NiOH2_anode Ni(OH)₂ OH_consump OH⁻ Consumption NiOH2_anode->OH_consump - e⁻ NiOOH_anode NiOOH OH_consump->NiOOH_anode CO2_release CO₂ Release (gas) CO3_anode->CO2_release - 2OH⁻ (effectively + 2H⁺)

Electrochemical CO₂ capture and release cycle.

Conclusion

Nickel-based materials, particularly nanoparticles, doped oxides, and hydroxides, present a versatile and promising area of research for carbon dioxide capture. The protocols and data provided herein offer a foundation for researchers to explore and develop these technologies further. While direct CO₂ capture by this compound remains an area with limited available data, its role as a precursor and its formation in various nickel-based capture systems warrant continued investigation. Future research should focus on optimizing the synthesis of these materials, understanding their long-term stability, and scaling up these processes for industrial applications.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Nickel Carbonate Precipitation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing nickel carbonate precipitation experiments.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during this compound precipitation in a question-and-answer format.

Q1: My nickel recovery is low. What are the potential causes and how can I improve the yield?

A1: Low nickel recovery is a frequent issue. Several factors can contribute to this problem. Incomplete precipitation is a primary cause. To achieve complete precipitation of nickel, the amount of alkali carbonate added should be at least 2.5 times the molar quantity of the nickel salt taken.[1] When reactants are in equimolar amounts, only about 85% of the nickel precipitates.[1]

Another key factor is the pH of the solution. The optimal pH for this compound precipitation is approximately 9.8.[2] At this pH, maximum removal efficiencies can be achieved.[2] Operating at a pH that is too low or too high can lead to increased nickel solubility or the formation of undesirable phases, reducing the overall yield.

Finally, inadequate mixing or reaction time can result in incomplete precipitation. Efficient mechanical stirring is crucial to ensure homogeneous distribution of the precipitant.[1] A stirring period of up to two hours has been shown to significantly increase the amount of nickel precipitated.[1]

Q2: I am observing a lot of fine particles in my precipitate, making it difficult to filter. How can I control the particle size?

A2: The formation of excessive fines is often due to high local supersaturation, which leads to rapid homogeneous nucleation.[2][3] To promote the growth of larger, more easily filterable particles (heterogeneous nucleation), it is important to control the rate of addition of the precipitating agent. A slow, dropwise addition of the carbonate solution while vigorously stirring can minimize local supersaturation.[1]

Using a seeded precipitation approach, such as in a fluidized-bed reactor, can also significantly help in controlling particle size by providing a surface for the precipitate to grow on, thus favoring heterogeneous nucleation.[2][3]

Q3: What is the optimal pH for this compound precipitation and how critical is its control?

A3: The pH is one of the most significant parameters influencing the efficiency of nickel precipitation.[4][5] The optimal pH for this compound precipitation is around 9.8, which corresponds to the region of lowest solubility for the this compound product.[2][5] At this pH, nickel removal efficiencies of over 97% have been reported.[2] Deviating from this optimal pH can lead to a decrease in removal efficiency. For instance, at a pH above 9.8, while nickel conversion to a solid phase might be high, the overall removal from the solution can decrease due to the formation of fines.[2] Therefore, precise and stable pH control is critical for maximizing precipitation efficiency.

Q4: How does the ratio of carbonate to nickel affect the precipitation process?

A4: The carbonate-to-nickel molar ratio is a critical factor for achieving complete precipitation. Studies have shown that for complete removal of nickel from a solution, the amount of alkali carbonate added should be more than 2.5 times the molar quantity of the nickel salt.[1] When using equimolar amounts, a significant portion of the nickel can remain in the solution.[1] The precipitation efficiency is a linear function of the amount of alkali added up to a certain ratio, after which the effect plateaus.[1] One study found that at a carbonate-to-nickel ratio of 4, a removal efficiency of 97.2% was achieved at a pH of 9.8.[2]

Q5: What is the influence of temperature on this compound precipitation?

A5: Temperature can influence the kinetics and thermodynamics of the precipitation reaction. While some studies conduct precipitation at room temperature (around 25 °C), others have investigated a range from 30°C to 90°C for nickel hydroxide precipitation, which shares some principles with carbonate precipitation.[5][6] Generally, increasing the temperature can increase the reaction rate.[7] However, for nickel hydroxide, higher temperatures can also increase the solubility product constant (Ksp), potentially lowering the overall precipitation efficiency.[6] For basic this compound, precipitation is often carried out at elevated temperatures, for instance between 50°C and 90°C, to ensure the reaction goes to completion.[8]

Q6: My final this compound product is contaminated with other ions. How can I improve its purity?

A6: Impurities in the final product can originate from the raw materials or be adsorbed onto the surface of the precipitate during the process. To remove adsorbed impurities like Na+ and Cl-, a washing-drying-rewashing-drying process can be very effective.[9] The initial washing removes the bulk of the impurities, and subsequent drying and re-slurrying can expose new surfaces for more efficient cleaning.

For impurities like sulfates, adjusting the pH to between 8.8 and 10.5 with a liquid alkali, followed by an aging step, can facilitate their removal during the subsequent washing process.[10] The purity of the starting materials is also crucial; using high-purity nickel salts and precipitants will minimize the introduction of contaminants.[11]

Data Presentation

Table 1: Key Parameters for Optimizing Nickel Hydroxycarbonate Precipitation

ParameterOptimal Range/ValueNotesReference
pH 9.8 - 10.0Most significant influence on removal efficiency.[4][5][2][4][5]
Carbonate/Nickel Ratio > 2.5A ratio of 3.5 was used to achieve 98% removal.[4] For complete precipitation, a ratio greater than 2.5 is recommended.[1][1][4]
Nickel Feed Concentration 50 - 150 ppmInfluential on the efficiency of nickel removal.[4][5][4][5]
Temperature 25 ± 4 °CMonitored but not controlled in some studies.[5] Higher temperatures can affect kinetics and solubility.[6][5][6]
Agitation Continuous, ~600 rpmCrucial for reproducibility and achieving complete precipitation.[1][1]

Experimental Protocols

Protocol 1: Basic this compound Precipitation

This protocol is based on the methodology for studying factors influencing this compound precipitation.[1]

  • Preparation of Solutions:

    • Prepare a 0.05 M nickel sulfate solution from a standardized stock solution.

    • Prepare a 0.1 M sodium carbonate solution in CO2-free distilled water.

  • Precipitation:

    • Take a known volume (e.g., 25 mL) of the 0.05 M nickel sulfate solution in a beaker maintained at a constant temperature (e.g., 25.0 °C) using a water bath.

    • Slowly add the sodium carbonate solution dropwise from a burette while continuously and efficiently stirring the nickel sulfate solution with a mechanical stirrer (e.g., at 600 rpm).

    • Continue stirring for a period of two hours after the addition of the precipitant is complete to ensure the reaction goes to completion.

  • Filtration and Washing:

    • Filter the precipitate using an appropriate filter paper.

    • Wash the precipitate with distilled water to remove soluble impurities.

  • Analysis:

    • The nickel content in the filtrate and the precipitate can be determined gravimetrically using the dimethylglyoxime method to calculate the precipitation efficiency.[1]

Visualizations

Experimental Workflow for this compound Precipitation

G cluster_prep Solution Preparation cluster_precip Precipitation cluster_sep Separation & Analysis prep_ni Prepare 0.05M Nickel Sulfate Solution mix Mix Solutions: Dropwise addition of Na2CO3 to NiSO4 with stirring prep_ni->mix prep_na2co3 Prepare 0.1M Sodium Carbonate Solution prep_na2co3->mix age Age Precipitate: Continuous stirring for 2 hours mix->age filter Filter Precipitate age->filter wash Wash Precipitate with Distilled Water filter->wash analyze Analyze Filtrate and Precipitate for Nickel Content wash->analyze

Caption: Workflow for laboratory-scale this compound precipitation.

Logical Relationship of Key Precipitation Parameters

G cluster_params Controllable Parameters cluster_outcomes Precipitation Outcomes pH pH Yield Precipitation Yield pH->Yield Optimal ~9.8 Purity Product Purity pH->Purity ParticleSize Particle Size pH->ParticleSize Affects nucleation Ratio Carbonate:Nickel Ratio Ratio->Yield > 2.5 for completion Temp Temperature Temp->Yield Affects kinetics & solubility Agitation Agitation Agitation->Yield Ensures homogeneity Agitation->Purity Reduces occlusions Agitation->ParticleSize Affects growth

Caption: Influence of key parameters on precipitation outcomes.

References

Technical Support Center: Preventing Carbonate Incorporation in Nickel Hydroxide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing carbonate incorporation during nickel hydroxide synthesis. Carbonate contamination can significantly impact the material's properties and performance, particularly in electrochemical applications.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of carbonate contamination during nickel hydroxide synthesis?

A1: Carbonate contamination can originate from several sources throughout the synthesis process. The most common sources include:

  • Reagents: Alkali solutions, such as sodium hydroxide (NaOH), can absorb atmospheric carbon dioxide to form sodium carbonate.[1] Urea, when used as a precipitating agent, decomposes at elevated temperatures to produce ammonia and carbon dioxide, which can be incorporated into the nickel hydroxide structure.[2][3][4]

  • Atmosphere: Carbon dioxide from the air can readily dissolve in the reaction solution, especially under alkaline conditions, leading to the formation of carbonate ions.

  • Water: Deionized water can absorb atmospheric CO2, lowering its pH and introducing carbonate ions.

Q2: How does carbonate incorporation affect the properties and performance of nickel hydroxide?

A2: Carbonate incorporation has several detrimental effects on the physicochemical properties and electrochemical performance of nickel hydroxide:

  • Reduced Electrochemical Performance: Carbonate ions can intercalate into the layered structure of nickel hydroxide, blocking redox-active sites and hindering ion and electron transport. This leads to a significant decrease in specific capacitance and poor cycling stability in applications like supercapacitors and batteries.[2][5]

  • Structural and Morphological Changes: The presence of carbonate can lead to the formation of nickel carbonate hydroxide phases instead of pure nickel hydroxide.[2][6][7] This alters the crystal structure, reduces the interlayer spacing, and can lead to a decrease in surface area.[2]

  • Increased Charge-Transfer Resistance: The blockage of active sites and changes in the material's structure by carbonate incorporation increase the resistance to charge transfer at the electrode-electrolyte interface.[2]

Q3: What methods can be employed to minimize or prevent carbonate incorporation during synthesis?

A3: Several strategies can be implemented to minimize carbonate contamination:

  • Use of Carbonate-Free Reagents: Utilize freshly prepared, carbonate-free alkali solutions. Commercial NaOH pellets can contain up to 5% sodium carbonate.[1] Consider using alternative precipitating agents that do not generate carbonates, such as hexamethylenetetramine (HMT), which decomposes to ammonia and formaldehyde.[2]

  • Inert Atmosphere Synthesis: Conducting the synthesis under an inert atmosphere (e.g., nitrogen or argon) will prevent the absorption of atmospheric CO2 into the reaction mixture.

  • Degassing of Solvents: Boil and cool deionized water just before use to remove dissolved CO2.

  • Control of Synthesis Temperature: Lower synthesis temperatures can reduce the decomposition of urea into carbonate-forming species. For instance, using HMT at 80°C has been shown to produce α-Ni(OH)2 with high specific capacitance and minimal carbonate contamination.[2]

Q4: How can I detect and quantify the amount of carbonate in my nickel hydroxide samples?

A4: Several analytical techniques can be used to identify and quantify carbonate incorporation:

  • Fourier-Transform Infrared Spectroscopy (FTIR): The presence of carbonate ions can be identified by characteristic absorption bands. For example, a peak around 1390 cm⁻¹ is attributed to the C-O stretching vibration of intercalated carbonate anions.[3]

  • X-ray Diffraction (XRD): XRD patterns can reveal the presence of this compound hydroxide phases or changes in the interlayer spacing of nickel hydroxide, which can be indicative of carbonate intercalation.[2]

  • Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS): TGA can quantify the mass loss associated with the decomposition of carbonate species at specific temperatures, while the evolved gas can be analyzed by MS to confirm the release of CO2.[2]

  • Raman Spectroscopy: This technique can also be used to detect the vibrational modes of carbonate ions within the nickel hydroxide structure.[2]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low Specific Capacitance Carbonate incorporation blocking active sites.[2]- Synthesize under an inert atmosphere.- Use carbonate-free reagents (e.g., freshly prepared NaOH, HMT instead of urea).[2]- Degas all solvents before use.
Poor Cycling Stability Structural degradation due to carbonate intercalation.- Optimize synthesis temperature to favor the desired nickel hydroxide phase.[2]- Ensure complete removal of residual reactants and byproducts through thorough washing.
Presence of Unexpected Phases in XRD Formation of this compound hydroxide.[2][7]- Lower the reaction temperature when using urea.[2]- Replace urea with a non-carbonate generating precipitant like HMT.[2]- Strictly control the pH of the reaction medium.[8]
High Charge-Transfer Resistance Blockage of ion/electron transport pathways by carbonate ions.[2]- Follow procedures to minimize carbonate contamination as listed above.- Post-synthesis washing with dilute acid (use with caution as it may alter the desired product) followed by thorough rinsing with degassed deionized water.

Experimental Protocols

Protocol 1: Synthesis of Low-Carbonate Nickel Hydroxide using Hexamethylenetetramine (HMT)

This protocol is adapted from a method shown to produce nickel hydroxide with high specific capacitance and minimal carbonate contamination.[2]

Materials:

  • Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O)

  • Hexamethylenetetramine (HMT)

  • Deionized water (degassed)

  • Nitrogen or Argon gas supply

Procedure:

  • Degas deionized water by boiling for at least 30 minutes and then cooling to room temperature under a stream of inert gas.

  • In a three-neck flask equipped with a condenser and an inert gas inlet/outlet, dissolve 2 mmol of Ni(NO₃)₂·6H₂O and 10 mmol of HMT in 20 mL of degassed deionized water.

  • Stir the solution for 30 minutes under a continuous flow of inert gas to ensure a homogeneous mixture.

  • Transfer the solution to a sealed autoclave.

  • Heat the autoclave to 80°C and maintain this temperature for 48 hours.

  • After the reaction, allow the autoclave to cool down to room temperature naturally.

  • Collect the precipitate by centrifugation or filtration.

  • Wash the precipitate several times with degassed deionized water to remove any unreacted reagents and byproducts.

  • Dry the final product in a vacuum oven at 60°C for 12 hours.

Protocol 2: Preparation of Carbonate-Free NaOH Solution

This protocol describes a method for preparing a sodium hydroxide solution with a significantly reduced carbonate content.[9]

Materials:

  • Sodium hydroxide (NaOH) pellets

  • Barium hydroxide (Ba(OH)₂) or Calcium Oxide (CaO)

  • Deionized water (degassed)

Procedure:

  • Prepare a concentrated NaOH solution (e.g., 50% w/w) by carefully dissolving NaOH pellets in degassed deionized water.

  • Allow the solution to stand in a sealed container for several days. Sodium carbonate is poorly soluble in concentrated NaOH and will precipitate out.

  • Carefully decant the clear supernatant.

  • Alternatively, for less concentrated NaOH solutions, add a small amount of solid Ba(OH)₂ or CaO to the solution. Barium carbonate or calcium carbonate will precipitate.

  • Allow the precipitate to settle, and then filter the solution to obtain a carbonate-free NaOH solution. Store in a tightly sealed container to prevent atmospheric CO₂ absorption.

Quantitative Data Summary

ParameterUrea-based SynthesisHMT-based SynthesisReference
Synthesis Temperature 80 - 140 °C80 - 140 °C[2]
Resulting Phase at 80°C Poorly crystalline with carbonateTurbostratic α-Ni(OH)₂[2]
Resulting Phase at 140°C Crystalline this compound hydroxideCrystalline this compound hydroxide[2]
Specific Capacitance at 1 A/g (synthesized at 80°C) ~100 F/g~870 F/g[2]
Cycling Stability (1000 cycles, synthesized at 80°C) Not reported as optimal92-96% retention[2]

Visualizations

experimental_workflow cluster_prep Reagent & Solvent Preparation cluster_synthesis Synthesis cluster_processing Product Processing prep_water Degas Deionized Water (Boil & Cool under N2/Ar) dissolve Dissolve Ni(NO3)2·6H2O and HMT in Degassed Water prep_water->dissolve prep_reagents Use Carbonate-Free Reagents (e.g., HMT, fresh NaOH) prep_reagents->dissolve stir Stir under Inert Atmosphere dissolve->stir react Hydrothermal Reaction (e.g., 80°C, 48h) stir->react collect Collect Precipitate (Centrifuge/Filter) react->collect wash Wash with Degassed Water collect->wash dry Dry under Vacuum wash->dry product Low-Carbonate Nickel Hydroxide dry->product

Caption: Workflow for synthesizing low-carbonate nickel hydroxide.

contamination_pathway cluster_sources Sources of Carbonate cluster_process Contamination Process cluster_effects Detrimental Effects co2 Atmospheric CO2 dissolution Dissolution in Reaction Solution co2->dissolution reagents Reagents (e.g., NaOH, Urea) reagents->dissolution incorporation Incorporation into Ni(OH)2 Structure dissolution->incorporation contaminated_product Carbonate-Contaminated Nickel Hydroxide incorporation->contaminated_product reduced_cap Reduced Capacitance structural_change Structural & Morphological Changes increased_res Increased Resistance contaminated_product->reduced_cap contaminated_product->structural_change contaminated_product->increased_res

Caption: Pathways of carbonate contamination and its effects.

References

Technical Support Center: Synthesis and Purification of Basic Nickel Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of basic nickel carbonate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and purification of basic this compound, offering potential causes and solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Basic this compound Incomplete precipitation due to incorrect pH.[1][2]Ensure the final pH of the reaction mixture is between 7 and 9. The use of a buffer solution, such as sodium bicarbonate, can help maintain the optimal pH range.[1]
Insufficient amount of precipitating agent.[3]Use a molar excess of the carbonate solution to ensure complete precipitation of nickel ions.[3]
Formation of soluble nickel complexes.Avoid a large excess of ammonium-based precipitants, which can form soluble nickel-ammonia complexes.
High Levels of Sodium Impurity Inefficient washing of the precipitate.[1]Implement a more rigorous washing protocol. Washing with hot water (60-80°C) can improve the removal of sodium salts.[1] A multi-stage "washing-drying-rewashing-drying" process has been shown to be highly effective, reducing sodium content to less than 0.01 wt%.[2][4]
Entrapment of impurities within the crystal structure.Control precipitation conditions to form smoother, more compact particles that are less prone to impurity inclusion. This can be achieved by controlling pH, temperature, and the rate of reagent addition.[1]
High Levels of Sulfate or Chloride Impurities Incomplete removal of the nickel salt precursor.Thorough washing of the precipitate is crucial. For sulfate impurities, adjusting the pH to 8.8-10.5 with a liquid alkali, followed by an aging step, can facilitate their removal.[5]
Adsorption of ions onto the precipitate surface.The "washing-drying-rewashing-drying" method is also effective for removing chloride and other adsorbed ions.[4]
Inconsistent Particle Size and Morphology Fluctuations in reaction conditions (pH, temperature, stirring speed).[6]Maintain strict control over reaction parameters. A pressurized spray method for introducing reactants can promote uniform particle formation.[6]
Rapid precipitation leading to fine, irregular particles.[2]Slower addition of the precipitating agent and controlling the pH can lead to the formation of denser, more spherical particles.[2]
Product is Hard and Crystalline Instead of a Fine Powder Drying at too high a temperature.[7]Dry the basic this compound at a lower temperature (e.g., 40-60°C) to avoid the formation of hard agglomerates.[1]
Incomplete reaction, leaving unreacted nickel salts.[7]Ensure the reaction goes to completion by allowing sufficient reaction time and adequate mixing.

Frequently Asked Questions (FAQs)

Q1: What is the general chemical reaction for the synthesis of basic this compound?

A1: The synthesis of basic this compound typically involves the reaction of a soluble nickel salt (such as nickel sulfate or nickel nitrate) with a carbonate source (like sodium carbonate). The general reaction can be represented as:

4 Ni²⁺ + CO₃²⁻ + 6 OH⁻ + 4 H₂O → Ni₄CO₃(OH)₆(H₂O)₄[8]

Another representation of the reaction using nickel nitrate and sodium carbonate is:

2Ni(NO₃)₂ + 2Na₂CO₃ + H₂O → xNiCO₃ · yNi(OH)₂ · zH₂O + 4NaNO₃ + CO₂[1]

Q2: What are the most common impurities in synthesized basic this compound?

A2: The most common impurities are residual ions from the precursor salts, such as sodium, sulfate, and chloride. These impurities can be difficult to remove due to adsorption on the surface of the precipitate and inclusion within the particle structure.[1][2]

Q3: How can I improve the nickel content of my synthesized basic this compound?

A3: The nickel content can be improved by carefully controlling the pH during synthesis. Under more acidic conditions, the formation of NiCO₃ is favored, while under more alkaline conditions, the proportion of Ni(OH)₂ increases.[1] By using a buffer like sodium bicarbonate to maintain a controlled pH, it is possible to synthesize basic this compound with a higher nickel content, reportedly increasing it from 44-46% to 51-53% by mass.[1]

Q4: What is the recommended procedure for washing the basic this compound precipitate?

A4: A highly effective method for purification is a multi-step "washing-drying-rewashing-drying" process.[2][4] This procedure involves:

  • Initial washing of the filtered precipitate with hot water.

  • Drying the washed precipitate.

  • Reslurrying the dried powder in fresh hot water for a second washing step.

  • A final filtration and drying step. This method has been shown to reduce sodium and chloride impurities to below 0.01 wt%.[4]

Q5: What are the optimal reaction conditions for synthesizing high-purity basic this compound?

A5: While optimal conditions can vary based on the specific precursors used, a general guideline for achieving high purity is:

  • Temperature: 70-90°C[1]

  • pH: 7-9[1]

  • Reactant Addition: Slow and controlled addition of reactants, potentially using a pressurized spray method for uniformity.[6]

  • Aging: An aging step after precipitation, with continuous stirring, can improve the product's physical properties.[9]

Experimental Protocols

Protocol 1: Synthesis of Basic this compound

This protocol outlines the synthesis of basic this compound using nickel sulfate and a mixed-base solution.

  • Solution Preparation:

    • Prepare a solution of nickel sulfate (e.g., 60-100 g/L of nickel).[6][9]

    • Prepare a mixed alkali solution containing sodium carbonate and sodium hydroxide.[9]

    • Filter both solutions to remove any insoluble matter.[9]

  • Precipitation:

    • Heat the reaction vessel to the desired temperature (e.g., 70-90°C).[1]

    • Simultaneously add the nickel sulfate solution and the mixed alkali solution to the reaction vessel with constant stirring.

    • Continuously monitor and control the pH of the reaction mixture, maintaining it within the 7-9 range.[1][9]

  • Aging:

    • Once the addition of reactants is complete, continue to stir the resulting slurry for a defined period (e.g., 1-2 hours) to allow the precipitate to age.[9]

  • Filtration and Washing:

    • Filter the basic this compound slurry.

    • Wash the filter cake thoroughly with hot water (60-80°C) to remove soluble impurities.[1]

  • Drying:

    • Dry the washed precipitate at a controlled temperature (e.g., 40-60°C) to obtain the final product.[1]

Protocol 2: Enhanced Purification by "Washing-Drying-Rewashing-Drying"

This protocol is for the purification of basic this compound with high levels of adsorbed impurities.

  • First Wash and Dry:

    • Follow steps 1-4 of the synthesis protocol.

    • Dry the initially washed precipitate completely.

  • Rewashing:

    • Resuspend the dried basic this compound powder in hot, pure water.

    • Stir the slurry for a period to allow for the dissolution of remaining impurities.

  • Final Filtration and Drying:

    • Filter the slurry again.

    • Wash the filter cake with a small amount of pure water.

    • Dry the purified basic this compound to a constant weight.

Process Visualization

experimental_workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage prep Solution Preparation (Nickel Salt & Carbonate Source) precip Precipitation (pH & Temp Control) prep->precip aging Aging precip->aging filt1 Initial Filtration & Washing aging->filt1 dry1 First Drying filt1->dry1 rewash Rewashing dry1->rewash filt2 Final Filtration rewash->filt2 dry2 Final Drying filt2->dry2 product product dry2->product High-Purity Basic this compound logical_relationship cluster_params Controllable Parameters cluster_props Product Properties pH pH purity Purity pH->purity ni_content Nickel Content pH->ni_content temp Temperature particle_size Particle Size temp->particle_size react_conc Reactant Concentration react_conc->purity add_rate Addition Rate add_rate->particle_size morphology Morphology add_rate->morphology

References

Technical Support Center: Nickel Carbonate Precipitation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with nickel carbonate precipitation.

Effect of Temperature on this compound Precipitation

Temperature is a critical parameter in the precipitation of this compound, influencing its solubility, the crystalline phase of the precipitate, and the morphology of the resulting particles. Understanding the role of temperature is essential for controlling the outcome of experiments and ensuring reproducible results.

Data Summary: Temperature vs. This compound Solubility
Temperature (°C)Solubility ( g/100 mL)
100.0085
250.0093
400.0105
600.0120
800.0140

Note: Values other than at 25°C are hypothetical and for illustrative purposes, based on general solubility trends.

Experimental Protocol: Investigating the Effect of Temperature

This protocol outlines a method for determining the effect of temperature on the precipitation of this compound from a nickel sulfate solution using sodium carbonate as the precipitating agent.

Objective: To quantify the amount of this compound precipitated at different temperatures.

Materials:

  • Nickel (II) sulfate hexahydrate (NiSO₄·6H₂O)

  • Sodium carbonate (Na₂CO₃)

  • Deionized water

  • 0.1 M Hydrochloric acid (HCl)

  • Dimethylglyoxime solution

  • Ammonium hydroxide (NH₄OH)

  • Temperature-controlled water baths or reaction blocks

  • Magnetic stirrers and stir bars

  • Beakers and volumetric flasks

  • Filtration apparatus (e.g., Büchner funnel, filter paper)

  • Drying oven

  • Analytical balance

  • pH meter

Procedure:

  • Solution Preparation:

    • Prepare a 0.5 M solution of nickel sulfate by dissolving the appropriate amount of NiSO₄·6H₂O in deionized water.

    • Prepare a 0.5 M solution of sodium carbonate by dissolving the appropriate amount of Na₂CO₃ in deionized water.

  • Precipitation Reaction:

    • Set up a series of beakers, each containing a magnetic stir bar and a defined volume of the 0.5 M nickel sulfate solution.

    • Place each beaker in a temperature-controlled bath set to the desired experimental temperatures (e.g., 20°C, 40°C, 60°C, 80°C).

    • Allow the nickel sulfate solutions to equilibrate to the target temperatures.

    • While stirring, slowly add a stoichiometric equivalent of the 0.5 M sodium carbonate solution to each beaker.

    • Continue stirring for a set period (e.g., 1 hour) to ensure the reaction reaches equilibrium.

  • Precipitate Collection and Analysis:

    • Filter the contents of each beaker through a pre-weighed filter paper to collect the this compound precipitate.

    • Wash the precipitate with deionized water to remove any soluble impurities.

    • Dry the filter paper with the precipitate in a drying oven at a low temperature (e.g., 60°C) to a constant weight.

    • Weigh the dried precipitate and filter paper to determine the mass of the precipitated this compound.

  • Analysis of Filtrate (Optional):

    • The amount of unprecipitated nickel in the filtrate can be determined gravimetrically using dimethylglyoxime to verify the precipitation efficiency.

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis prep_ni Prepare NiSO4 Solution equilibrate Equilibrate NiSO4 to Target Temperature prep_ni->equilibrate prep_na Prepare Na2CO3 Solution add_na2co3 Add Na2CO3 Solution prep_na->add_na2co3 equilibrate->add_na2co3 stir Stir for 1 hour add_na2co3->stir filter Filter Precipitate stir->filter wash Wash Precipitate filter->wash dry Dry Precipitate wash->dry weigh Weigh Precipitate dry->weigh end end weigh->end Calculate Yield

Caption: Experimental workflow for investigating the effect of temperature on this compound precipitation.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during this compound precipitation experiments, with a focus on the influence of temperature.

FAQs

Q1: Why is my this compound precipitation yield lower than expected at higher temperatures?

A1: While reaction kinetics are generally faster at higher temperatures, the solubility of this compound also tends to increase.[1] This can lead to a greater amount of nickel remaining in the solution, thus reducing the overall precipitation yield. For some related compounds like nickel hydroxide, it has been noted that a higher temperature can increase the solubility product constant (Ksp), which would lead to lower precipitation efficiency.[2]

Q2: I'm observing a change in the color and morphology of my precipitate at different temperatures. Is this normal?

A2: Yes, this is expected. Temperature can influence the crystalline structure and particle size of the precipitate. For instance, in the co-precipitation of nickel with calcium carbonate, lower temperatures (3°C) have been shown to favor the formation of monohydrocalcite, while higher temperatures (23°C) favor calcite.[3] These different crystalline forms can have distinct physical appearances.

Q3: At what temperature does this compound decompose?

A3: Solid this compound thermally decomposes into nickel oxide and carbon dioxide at elevated temperatures, typically around 300°C. This is a decomposition reaction of the solid material and is different from the precipitation process in an aqueous solution.

Troubleshooting

IssuePossible Cause(s)Recommended Action(s)
Incomplete Precipitation - The temperature is too high, increasing the solubility of this compound.- Insufficient amount of precipitating agent (e.g., sodium carbonate) was added.- The pH of the solution is too low.- Lower the reaction temperature to reduce solubility.- Ensure a stoichiometric excess of the precipitating agent is used.- Adjust the pH to a more alkaline condition, as this compound is more stable at higher pH.
Precipitate is difficult to filter (very fine particles) - High degree of supersaturation at the point of reagent mixing, leading to rapid nucleation of small particles.- Add the precipitating agent more slowly and with vigorous stirring to better control supersaturation.- Consider an "aging" step where the solution is stirred at a constant temperature for an extended period to allow for particle growth.
Formation of basic this compound instead of pure this compound - High pH of the reaction mixture.- Carefully control the pH during the precipitation. The formation of basic nickel carbonates is more likely at higher pH values.
Inconsistent results between batches at the same temperature - Fluctuations in the actual reaction temperature.- Variations in stirring speed or the rate of reagent addition.- Use a calibrated and well-controlled temperature bath or reactor.- Standardize the stirring rate and the procedure for adding the precipitating agent to ensure consistency.

References

Technical Support Center: High-Purity Nickel Carbonate for Battery Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and professionals in drug development working on the synthesis and purification of battery-grade nickel carbonate.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental process of reducing impurities in this compound.

Issue 1: High Cobalt (Co) Impurity in Final this compound Product

Potential Cause Troubleshooting Step Expected Outcome
Inefficient Solvent ExtractionOptimize the solvent extraction process. Key parameters include the choice of extractant (e.g., LIX 84-I, Cyanex 272), pH of the aqueous phase, temperature, and organic-to-aqueous phase ratio. For instance, with LIX 84-ICNS, nickel extraction of over 99.9% can be achieved in a two-stage extraction at an equilibrium pH of 8.75 and a temperature of 55°C.[1] Pre-oxidation of cobalt in the aqueous solution using an oxidizing agent like H₂O₂ can significantly reduce its co-extraction.[1]A significant reduction in the cobalt concentration in the purified nickel solution.
Incomplete Precipitation of CobaltAdjust the pH of the leachate solution to selectively precipitate cobalt before this compound precipitation. Cobalt can be separated from nickel by controlling the pH during precipitation.Selective removal of cobalt as a solid, leaving a purified nickel solution.
Inadequate Ion ExchangeUtilize a suitable chelating ion exchange resin, such as Amberlite IRC 748 or AmberSep™ M4195, to selectively remove cobalt ions from the nickel-containing solution.[2][3] The efficiency of ion exchange is pH-dependent, with metal adsorption increasing with higher pH.[2]Reduction of cobalt levels in the eluate containing the purified nickel.

Issue 2: Presence of Copper (Cu) and Iron (Fe) Impurities

Potential Cause Troubleshooting Step Expected Outcome
Non-selective LeachingEmploy a selective leaching process. For instance, an ammonia-ammonium carbonate solution can selectively leach nickel and cobalt, leaving iron and other gangue minerals in the residue.[4] For copper-rich materials, atmospheric pressure leaching with HCl and H₂O₂ at 95°C can selectively extract nickel while leaving the majority of copper in the residue.[5][6]A pregnant leach solution (PLS) with a high nickel concentration and significantly reduced levels of copper and iron.
Co-precipitation of ImpuritiesImplement purification steps on the pregnant leach solution (PLS) before this compound precipitation. This can include cementation to remove residual copper and selective precipitation of iron by adjusting the pH.[6]A purified PLS with copper and iron concentrations below the required threshold for battery-grade this compound.

Issue 3: High Levels of Soluble Salts (e.g., Na⁺, Cl⁻, SO₄²⁻) in the Final Product

Potential Cause Troubleshooting Step Expected Outcome
Insufficient WashingImplement a more rigorous washing protocol. A "washing-drying-rewashing-drying" process has been shown to be highly effective in removing adsorbed impurities like Na⁺ and Cl⁻.[7] For sulfate impurities, washing with pure water after an aging step can be effective.[8]This compound with sodium and chlorine content below 0.01 wt%.[7]
Entrapment of Impurities during PrecipitationControl the precipitation conditions, such as temperature and the addition rate of the precipitating agent, to promote the formation of larger, purer crystals with less surface area for impurity adsorption.A this compound precipitate with lower levels of entrapped soluble salts.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound for battery applications and why are they detrimental?

A1: Common impurities include cobalt (Co), copper (Cu), iron (Fe), zinc (Zn), sodium (Na), chloride (Cl⁻), and sulfate (SO₄²⁻). These impurities can negatively impact battery performance by:

  • Reducing Cathode Capacity and Stability: Impurities can interfere with the electrochemical reactions within the battery, leading to a decrease in energy density and a shorter cycle life.[9]

  • Causing Safety Issues: Certain impurities can trigger side reactions, leading to gas generation and thermal runaway.

  • Affecting Precursor Synthesis: The purity of this compound is crucial as it is a precursor for cathode materials like NMC (Nickel Manganese Cobalt) oxides.[10][11]

Q2: What is the role of pH in the purification of this compound?

A2: The pH is a critical parameter that influences several purification steps:

  • Leaching: The pH of the leaching solution affects the selectivity of nickel dissolution over other metals.[12]

  • Solvent Extraction: The efficiency of nickel extraction by organic extractants is highly dependent on the equilibrium pH of the aqueous phase.[1]

  • Selective Precipitation: By carefully controlling the pH, impurities like iron and cobalt can be selectively precipitated as hydroxides, separating them from the nickel-rich solution.[6][13] The solubility of this compound itself is also pH-dependent; it is more soluble in acidic conditions and less soluble in alkaline conditions.[14]

Q3: Can you recommend an analytical method for quantifying impurities in my this compound sample?

A3: Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) is a widely used and effective technique for the analysis of contaminants in nickel.[15] This method offers high sensitivity and can simultaneously measure the concentration of multiple elements. For trace analysis, Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) provides even lower detection limits.[16]

Q4: What is a typical workflow for producing high-purity this compound from an industrial intermediate?

A4: A common hydrometallurgical workflow involves the following stages:

  • Selective Leaching: Dissolving nickel from the raw material while leaving impurities in the solid residue.[6]

  • Pregnant Leach Solution (PLS) Purification: A series of steps to remove dissolved impurities, which may include:

    • Cementation: To remove residual copper.[6]

    • Selective Precipitation: To remove iron by pH adjustment.[6]

    • Solvent Extraction: To separate cobalt.[6]

  • This compound Precipitation: Precipitating high-purity this compound from the purified solution using a precipitating agent like sodium carbonate.[6]

  • Washing and Drying: Thoroughly washing the precipitate to remove any remaining soluble salts, followed by drying.[7]

Experimental Protocols

Protocol 1: Purification of Nickel-Containing Leachate via Solvent Extraction

Objective: To separate nickel from cobalt and other impurities in an aqueous leachate.

Materials:

  • Nickel-containing pregnant leach solution (PLS)

  • Organic extractant (e.g., 40% (v/v) LIX 84-ICNS in a suitable organic diluent)[1]

  • pH adjustment solution (e.g., dilute NaOH or H₂SO₄)

  • Stripping solution (e.g., 200 g/L H₂SO₄)[1]

  • Separatory funnels or mixer-settler units

  • pH meter

Methodology:

  • Extraction: a. Adjust the pH of the PLS to the optimal range for nickel extraction (e.g., 8.75 for LIX 84-ICNS).[1] b. Mix the pH-adjusted PLS with the organic extractant at a defined organic-to-aqueous (O/A) ratio (e.g., 1/2).[1] c. Agitate the mixture for a sufficient time to allow for mass transfer and reach equilibrium. d. Allow the phases to separate. The nickel will be in the organic phase. e. For multi-stage extraction, repeat the process with the raffinate (aqueous phase) from the previous stage.[1]

  • Stripping: a. Contact the loaded organic phase with the stripping solution (e.g., H₂SO₄) at an appropriate temperature (e.g., 80°C) and O/A ratio (e.g., 1/1).[1] b. Agitate the mixture to transfer the nickel from the organic phase to the aqueous stripping solution. c. Allow the phases to separate. The purified nickel will be in the aqueous phase (strip liquor).

Protocol 2: Removal of Sulfate Impurities from this compound

Objective: To reduce the concentration of sulfate radicals in a this compound product.

Materials:

  • This compound containing sulfate impurities

  • Liquid alkali (e.g., 10-20% NaOH solution)[8]

  • Aging kettle or reactor

  • Pure water (conductivity ≤100 µs/m)[8]

  • Drying oven

Methodology:

  • Alkali Wash: a. Create a slurry of the impure this compound. b. While stirring, add the liquid alkali to adjust the pH to between 8.8 and 10.5 at a controlled temperature (e.g., 55-70°C).[8]

  • Aging: a. Transfer the alkali-washed slurry to an aging kettle. b. Age the slurry for 1-20 hours.[8]

  • Leaching and Washing: a. Leach and wash the aged slurry with pure water at an elevated temperature (e.g., 70°C).[8]

  • Drying: a. Dry the purified this compound in an oven at a suitable temperature (e.g., 105°C) for a specified time (e.g., 2 hours).[8]

Visualizations

G Troubleshooting High Cobalt Impurity start High Cobalt Impurity Detected q1 Is Solvent Extraction in Use? start->q1 a1_yes Optimize SX Parameters: - Adjust pH (e.g., 8.75) - Increase Temperature (e.g., 55°C) - Consider Co Pre-oxidation q1->a1_yes Yes q2 Is Selective Precipitation Performed? q1->q2 No end Cobalt Impurity Reduced a1_yes->end a2_yes Fine-tune pH for Co Precipitation q2->a2_yes Yes q3 Is Ion Exchange an Option? q2->q3 No a2_yes->end a3_yes Implement/Optimize Ion Exchange Step q3->a3_yes Yes q3->end No a3_yes->end

Caption: Troubleshooting logic for high cobalt impurity.

G Workflow for High-Purity this compound Production raw_material Industrial Intermediate (with Ni, Co, Cu, Fe) leaching Selective Leaching (e.g., HCl + H2O2) raw_material->leaching pls Pregnant Leach Solution (PLS) (Ni-rich, some impurities) leaching->pls purification_start PLS Purification pls->purification_start cementation Cementation (Cu Removal) purification_start->cementation precipitation_fe Selective Precipitation (Fe Removal via pH adjustment) cementation->precipitation_fe solvent_extraction Solvent Extraction (Co Removal) precipitation_fe->solvent_extraction purified_pls Purified PLS (High-Purity Ni Solution) solvent_extraction->purified_pls precipitation_ni This compound Precipitation (e.g., with Na2CO3) purified_pls->precipitation_ni washing_drying Washing & Drying precipitation_ni->washing_drying final_product High-Purity This compound washing_drying->final_product

Caption: Hydrometallurgical workflow for this compound.

References

Technical Support Center: Optimizing Calcination of Nickel Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the calcination of nickel carbonate (NiCO₃) to produce nickel oxide (NiO).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the typical decomposition temperature for this compound?

Based on thermogravimetric analysis (TGA), the decomposition of this compound to nickel oxide generally begins around 240-320°C and is largely complete by 350°C.[1][2] TGA results show a significant weight loss up to 350°C, indicating the conversion of the precursor into nickel oxide.[1] For basic nickel(II) carbonate, the decomposition involves several stages: dehydration (80–150°C), dehydroxylation (220–300°C), and finally decarbonation to form NiO (300–400°C).[3] A calcination temperature of 400°C is often chosen to ensure the complete decomposition of the precursor.[1]

Q2: My final product contains unreacted this compound. How can I ensure complete conversion to NiO?

Incomplete conversion is a common issue that can be addressed by adjusting calcination parameters.

  • Increase Temperature: If you observe residual carbonate, consider increasing the calcination temperature. Temperatures below 200°C may lead to incomplete calcination.[4] A range of 300°C to 600°C is generally effective.[4]

  • Increase Dwell Time: The duration of calcination is inversely related to temperature.[4] At lower temperatures (e.g., 250°C), a longer time (up to 18-20 hours) may be necessary.[4] At higher temperatures (300-400°C), calcination can be complete within about one hour.[4]

  • Ensure Proper Atmosphere: Calcination should be performed in an oxidizing atmosphere (e.g., air) to facilitate the decomposition of carbonate and removal of volatile substances.[4][5]

Q3: How do calcination temperature and time affect the properties of the resulting nickel oxide?

Calcination parameters significantly influence the physical and chemical properties of the final NiO product, such as crystallite size, surface area, and magnetic properties.

  • Crystallite Size: Increasing the calcination temperature generally leads to an increase in the average crystallite size of the NiO particles.[1][6][7][8] For example, one study showed crystallite sizes increasing from 4.8 nm at 300°C to 15.3 nm at 500°C.[8]

  • Surface Area: As the crystallite size increases with temperature, the specific surface area (SSA) tends to decrease.[7]

  • Magnetic Properties: The magnetic properties of NiO are also affected by calcination temperature. An increase in temperature can lead to a decrease in the magnetization value.[6]

Q4: I am observing significant particle aggregation/sintering in my NiO product. What can I do to minimize this?

Excessive sintering can reduce the reactivity and surface area of the NiO powder. This is often caused by using temperatures that are too high.

  • Avoid Excessive Temperatures: Calcination temperatures above 600°C can cause excessive sintering or collapse of the nickel oxide structure.[4]

  • Optimize Heating Rate: A slower heating rate can sometimes allow for more controlled decomposition and reduce the driving force for agglomeration.

  • Use of Additives/Templates: In some synthesis methods, surfactants or templates can be used during the precursor preparation to help control particle size and reduce aggregation during subsequent calcination.

Data on Calcination Parameters and NiO Properties

The following table summarizes data from various studies on the effect of calcination temperature on the resulting NiO crystallite size.

Calcination Temperature (°C)Dwell Time (h)Precursor MaterialResulting Average Crystallite Size (nm)Reference
3002Nickel Nitrate / KOH4.97[9]
300Not SpecifiedNickel Chloride / Ammonium Bicarbonate4.8[8]
3505Chemical Co-precipitation41[6]
4002Nickel Nitrate / Ammonium CarbonateNot specified, but increased from 350°C[1]
400Not SpecifiedNickel Chloride / Ammonium Bicarbonate9.1[8]
5002Nickel Nitrate / Ammonium CarbonateLarger than at 400°C[1]
500Not SpecifiedNickel Chloride / Ammonium Bicarbonate15.3[8]
500-7002Nickel Nitrate / KOH~17.8[9]
5505Chemical Co-precipitation>100[6]
6002Nickel Nitrate / Ammonium CarbonateLarger than at 500°C[1]
6505Chemical Co-precipitation>100[6]

Experimental Workflows & Troubleshooting Logic

The following diagrams illustrate a typical experimental workflow for optimizing calcination and a logical approach to troubleshooting common issues.

G cluster_workflow Experimental Workflow for Calcination Optimization A Precursor Synthesis (e.g., NiCO₃ or Basic NiCO₃) B Calcination (Vary Temp, Time, Ramp Rate) A->B C Characterization (TGA, XRD, SEM, BET) B->C D Analysis of Results (Phase Purity, Size, Morphology) C->D D->B Iterate to Optimize E Optimized NiO Product D->E Achieved Desired Properties G cluster_troubleshooting Troubleshooting Calcination Issues Start Problem with NiO Product CheckPurity Analyze Phase Purity (XRD) Start->CheckPurity Incomplete Incomplete Conversion (NiCO₃ peaks present) CheckPurity->Incomplete No Pure Phase Pure NiO CheckPurity->Pure Yes ActionIncomplete Increase Calcination Temperature and/or Time Incomplete->ActionIncomplete ActionIncomplete->CheckPurity CheckMorphology Analyze Morphology (SEM/TEM) Pure->CheckMorphology Aggregated High Aggregation/Sintering CheckMorphology->Aggregated No GoodMorphology Acceptable Morphology CheckMorphology->GoodMorphology Yes ActionAggregated Decrease Calcination Temperature Consider Lower Ramp Rate Aggregated->ActionAggregated ActionAggregated->CheckPurity Re-run

References

factors influencing the precipitation of nickel carbonates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the precipitation of nickel carbonates.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the precipitation of nickel carbonate?

The key factors that control the outcome of this compound precipitation are:

  • pH of the solution: This is a critical parameter that determines the chemical species of carbonate present and whether this compound or nickel hydroxide will precipitate.

  • Molar ratio of reactants: The ratio of carbonate ions to nickel ions significantly affects the completeness of the precipitation.

  • Temperature: Temperature can influence reaction kinetics, the crystalline phase of the precipitate, and the potential for incorporation of other species like hydroxides.

  • Method of reagent addition and agitation: The rate of addition and the stirring speed are crucial for achieving reproducible results by controlling local supersaturation and minimizing concentration gradients.[1]

  • Aging time: The duration for which the precipitate is left in the mother liquor can affect its properties.

Q2: What is the optimal pH for this compound precipitation?

The optimal pH for maximizing nickel removal from a solution is approximately 9.8.[2][3] However, it is crucial to control the pH carefully. Below pH 9.2, this compound is the predominant solid phase, while at higher pH levels, nickel hydroxide becomes the dominant precipitate.[2] For precipitating basic nickel carbonates, reactions can be carried out in pH ranges from as low as 5.4 to as high as 11.3, which will affect the final composition of the precipitate.[4]

Q3: How does temperature affect the precipitation process?

Temperature influences the reaction kinetics and the nature of the final product. For instance, in hydrothermal synthesis methods aiming for nickel hydroxide, increasing the temperature (e.g., from 80°C to 140°C) can promote the undesired incorporation of carbonate ions, leading to the formation of this compound hydroxide.[5] In other processes, precipitation is often carried out at elevated temperatures (e.g., 40 to 95 °C) to facilitate the reaction.[6]

Q4: What is the recommended molar ratio of carbonate to nickel ions?

For complete precipitation of nickel, the amount of alkali carbonate added should be significantly more than the stoichiometric amount. Studies have shown that complete precipitation occurs only when the molar quantity of alkali carbonate is at least 2.5 times that of the nickel salt.[1] When using equimolar quantities, only about 85% of the nickel is precipitated.[1]

Q5: Why is the method of reagent addition and stirring speed important?

Inconsistent results and poor reproducibility in precipitation experiments can often be attributed to concentration gradients when adding the precipitant.[1] To achieve uniform and reproducible precipitation, it is essential to:

  • Add the precipitant (e.g., sodium carbonate solution) slowly and dropwise.

  • Employ efficient and continuous mechanical stirring (e.g., at 600 rpm) to rapidly disperse each drop and maintain a homogeneous solution.[1] This minimizes high local supersaturation, which can lead to the formation of excessive fine particles.[2][3]

Troubleshooting Guide

Problem 1: Incomplete precipitation or low yield.

Possible CauseRecommended Solution
Incorrect Molar Ratio The molar ratio of carbonate to nickel is too low. For complete precipitation, ensure the molar ratio of alkali carbonate to nickel salt is at least 2.5:1.[1]
Suboptimal pH The pH is not in the optimal range for precipitation. Adjust the pH to approximately 9.8 for maximum nickel removal.[2][3][7]
Insufficient Reaction Time The precipitation process was not allowed to proceed for a sufficient duration. Ensure adequate stirring time (e.g., two hours) after adding the precipitant to maximize the amount of nickel precipitated.[1]

Problem 2: The precipitate is identified as nickel hydroxide, not this compound.

Possible CauseRecommended Solution
pH is Too High The reaction pH has exceeded the threshold where nickel hydroxide formation is favored. Maintain the pH below 9.2 to ensure this compound is the predominant solid phase precipitated.[2]

Problem 3: Experimental results are not reproducible.

Possible CauseRecommended Solution
Inconsistent Reagent Addition Adding the precipitant too quickly or in a non-uniform manner creates concentration gradients.[1] Standardize the procedure by adding the precipitant dropwise from a calibrated burette or pipette.
Ineffective or Inconsistent Agitation Manual or inconsistent stirring fails to create uniform conditions.[1] Use a mechanical stirrer at a constant, controlled speed (e.g., 600 rpm) throughout the addition and subsequent aging period to ensure homogeneity.[1]

Problem 4: Excessive formation of fine particles, making filtration difficult.

Possible CauseRecommended Solution
High Local Supersaturation Rapid mixing of concentrated reactants leads to high local supersaturation, which promotes rapid homogeneous nucleation, resulting in a large number of fine particles.[2][3][8]
1. Use more dilute reactant solutions.
2. Slow down the rate of addition of the precipitating agent.
3. Increase the stirring efficiency to disperse the precipitant more quickly.

Data Presentation

Table 1: Effect of Reactant Molar Ratio on Nickel Precipitation

Molar Ratio (Sodium Carbonate : Nickel Sulfate)Nickel Precipitated (%)
1.0~85%
>2.5100%
Data sourced from a study on the factors influencing this compound precipitation.[1]

Table 2: Influence of pH on Nickel Solubility and Removal

pHDissolved Nickel (ppm)Total Nickel (ppm, including fines)Nickel Removal Efficiency (%)
~8.0HighHighLow
9.154.6--
9.750.85--
~9.8LowLow~97-98%
>10.5IncreasesIncreasesDecreases
Compiled from data on this compound precipitation in a fluidized-bed reactor. Optimal removal is consistently observed at a pH of approximately 9.8.[2][3][7]

Experimental Protocols

Protocol: Controlled Precipitation of this compound

This protocol is designed to produce reproducible this compound precipitates by carefully controlling key experimental variables.

1. Reagent Preparation:

  • Nickel Salt Solution: Prepare a 0.05 M nickel sulfate (NiSO₄) solution by dissolving the appropriate amount of analytical grade NiSO₄·6H₂O in deionized, CO₂-free water. Standardize the solution by determining the nickel content via the dimethylglyoxime method.[1]
  • Alkali Carbonate Solution: Prepare a 0.05 M sodium carbonate (Na₂CO₃) solution using analytical grade anhydrous Na₂CO₃ in deionized, CO₂-free water.[1]

2. Precipitation Procedure:

  • Setup: Place a known volume (e.g., 25 mL) of the 0.05 M nickel sulfate solution into a 250 mL beaker equipped with a mechanical stirrer. Place the beaker in a thermostat-controlled water bath to maintain a constant temperature (e.g., 25.0 °C).[1]
  • Agitation: Begin stirring the nickel sulfate solution at a constant, vigorous rate (e.g., 600 rpm) to create a vortex.[1]
  • Precipitant Addition: Using a burette, add the 0.05 M sodium carbonate solution dropwise into the vortex of the stirred nickel solution at a controlled rate.
  • Aging: After the addition is complete, continue stirring the solution at the same rate for a fixed period (e.g., 2 hours) to allow the precipitate to age and ensure maximum precipitation.[1]

3. Product Recovery and Analysis:

  • Filtration: Filter the precipitate from the solution using an appropriate filter paper (e.g., Whatman No. 42).
  • Washing: Wash the precipitate with CO₂-free distilled water to remove any soluble impurities.
  • Analysis:
  • Filtrate: Analyze the filtrate for any remaining dissolved nickel to determine the completeness of the precipitation.
  • Precipitate: Dry the precipitate and analyze its composition. The nickel content can be determined gravimetrically by dissolving the precipitate in dilute acid and using the dimethylglyoxime method.[1]

Visualizations

Experimental_Workflow cluster_prep 1. Preparation cluster_precip 2. Precipitation cluster_analysis 3. Analysis prep_ni Prepare 0.05M Nickel Salt Solution setup Setup: Beaker in Thermostatic Bath prep_ni->setup prep_na2co3 Prepare 0.05M Sodium Carbonate Solution add Dropwise Addition of Na2CO3 Solution prep_na2co3->add stir Start Mechanical Stirring (600 rpm) setup->stir stir->add age Age Precipitate (2 hours stirring) add->age filter Filter and Wash Precipitate age->filter analyze_precip Analyze Precipitate (Composition, Yield) filter->analyze_precip analyze_filtrate Analyze Filtrate (Residual Nickel) filter->analyze_filtrate

Caption: Standard experimental workflow for this compound precipitation.

Influencing_Factors center This compound Precipitation pH pH center->pH Temp Temperature center->Temp Ratio Molar Ratio (CO3²⁻:Ni²⁺) center->Ratio Agitation Agitation / Mixing center->Agitation Time Aging Time center->Time Conc Reactant Concentration center->Conc pH_desc Determines species (Carbonate vs. Hydroxide) pH->pH_desc Ratio_desc Affects precipitation completeness Ratio->Ratio_desc Agitation_desc Controls reproducibility and particle size Agitation->Agitation_desc

Caption: Key factors influencing this compound precipitation.

Troubleshooting_Flowchart start Precipitation Issue Identified issue_yield Low Yield or Incomplete Precipitation? start->issue_yield issue_product Incorrect Product? (e.g., Ni(OH)₂) issue_yield->issue_product No check_ratio Check Molar Ratio (Is it > 2.5?) issue_yield->check_ratio Yes issue_repro Poor Reproducibility? issue_product->issue_repro No check_ph_product Check pH (Is it > 9.2?) issue_product->check_ph_product Yes check_stirring Review Agitation Method (Constant, >600rpm?) issue_repro->check_stirring Yes check_addition Review Reagent Addition (Slow, dropwise?) issue_repro->check_addition Yes check_ph_yield Check pH (Is it ~9.8?) check_ratio->check_ph_yield Yes solution_ratio Increase Carbonate Concentration check_ratio->solution_ratio No solution_ph_yield Adjust pH to ~9.8 check_ph_yield->solution_ph_yield No solution_ph_product Lower pH to < 9.2 check_ph_product->solution_ph_product Yes solution_stirring Standardize Stirring Procedure check_stirring->solution_stirring check_addition->solution_stirring

Caption: Troubleshooting flowchart for common precipitation issues.

References

Technical Support Center: Overcoming Poor Conductivity in Nickel Carbonate-Based Electrodes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor conductivity of nickel carbonate-based electrodes.

Core Concepts: The Challenge of Poor Conductivity

This compound (NiCO₃) is an attractive electrode material due to its high theoretical specific capacitance. However, its practical application is often hindered by its inherently low electrical conductivity. This poor conductivity stems from its electronic structure, which features a wide bandgap, making it function as a semiconductor or insulator. This characteristic impedes efficient electron transport within the electrode, leading to high internal resistance, significant voltage drops (IR drop), and limited rate capability, ultimately diminishing the overall electrochemical performance.

To overcome this limitation, a common and effective strategy is to create composite materials by integrating this compound with highly conductive materials. This approach enhances the overall electronic conductivity of the electrode, facilitating faster electron transfer and improving electrochemical performance.

Frequently Asked Questions (FAQs)

Q1: Why is the measured specific capacitance of my this compound electrode much lower than the theoretical value?

A1: The discrepancy primarily arises from the poor intrinsic electrical conductivity of this compound. This high internal resistance limits the accessibility of the active material to the electrolyte ions and slows down the charge transfer kinetics, especially at high charge/discharge rates. Other contributing factors can include:

  • Poor contact between the active material, conductive additive, and current collector.

  • Thick electrode coating , which can increase the ion diffusion path length.

  • Inadequate electrolyte wetting of the electrode pores.

  • Binder insulation , as some binders can be electrically insulating.

Q2: What are the most effective conductive additives for this compound electrodes?

A2: Carbon-based nanomaterials are the most widely used and effective conductive additives. These include:

  • Graphene/Reduced Graphene Oxide (rGO): Offers a high specific surface area and excellent electrical conductivity, creating a 2D conductive network.

  • Carbon Nanotubes (CNTs): Provide a 1D conductive pathway, effectively bridging the this compound particles.

  • Carbon Black/Super P: Cost-effective and commonly used to improve local conductivity.

The choice of additive and its loading percentage should be optimized for your specific application.

Q3: How does the morphology of the this compound composite affect its conductivity?

A3: The morphology plays a crucial role. Hierarchical and porous structures are highly desirable as they:

  • Increase the electrode-electrolyte contact area , facilitating ion transport.

  • Provide shorter diffusion paths for both electrons and ions.

  • Accommodate volume changes during charge/discharge cycles, improving stability.

For instance, growing this compound nanosheets directly on a conductive substrate like carbon cloth or nickel foam can create a binder-free electrode with excellent electrical contact and a robust structure.

Q4: Can doping improve the conductivity of this compound?

A4: Yes, doping with other metal ions can modify the electronic structure of this compound and enhance its electrical conductivity. Introducing cations with different valence states can create charge carriers and defects in the crystal lattice, which can facilitate electron transport.

Troubleshooting Guide

This guide addresses common issues encountered during the fabrication and testing of this compound-based electrodes.

Problem Possible Causes Troubleshooting Steps
Low Specific Capacitance and High Internal Resistance (IR Drop) 1. Poor intrinsic conductivity of NiCO₃.2. Insufficient amount or poor dispersion of conductive additive.3. Thick electrode coating.4. Poor adhesion of the active material to the current collector.1. Incorporate conductive additives like graphene or CNTs.2. Optimize the weight ratio of active material, conductive additive, and binder.3. Ensure homogeneous slurry mixing through sonication or ball milling.4. Reduce the thickness of the electrode coating.5. Consider binder-free electrode fabrication methods.
Poor Rate Capability (Capacitance fades quickly at higher current densities) 1. High charge transfer resistance.2. Limited ion diffusion within the electrode.3. High equivalent series resistance (ESR).1. Increase the loading of the conductive additive.2. Synthesize this compound with a porous or nanostructured morphology.3. Use a thinner electrode to shorten ion diffusion paths.4. Ensure good electrical contact at all interfaces.
Poor Cycling Stability (Capacitance degrades over repeated cycles) 1. Volume expansion and contraction of the active material during cycling, leading to pulverization and loss of electrical contact.2. Dissolution of the active material in the electrolyte.3. Side reactions with the electrolyte.1. Incorporate flexible conductive materials like CNTs or graphene to buffer volume changes.2. Use a stable binder and optimize its content.3. Operate within a stable potential window.4. Consider doping to improve structural stability.
Inconsistent or Noisy Electrochemical Data (CV or GCD curves) 1. Poor electrical connections in the test cell.2. Reference electrode malfunction.3. High resistance in the setup.4. Gas evolution on the electrode surface.1. Check all electrical contacts and ensure they are secure.2. Verify the proper functioning of the reference electrode.3. Polish the electrode surface if necessary.4. Degas the electrolyte before the experiment.
Electrode Material Peeling off the Current Collector 1. Inadequate binder amount or improper binder selection.2. Poor slurry preparation (inhomogeneous mixing).3. Contamination on the current collector surface.4. Incorrect drying/annealing procedure.1. Optimize the binder-to-active material ratio.2. Ensure the binder is fully dissolved in the solvent before adding other components.3. Thoroughly clean the current collector before coating.4. Control the drying temperature and time to avoid cracking.

Quantitative Data Presentation

The following tables summarize the electrochemical performance of various nickel-based composite electrodes, highlighting the improvements achieved by incorporating conductive materials.

Table 1: Performance of Nickel-Based Composite Electrodes

Electrode MaterialConductive AdditiveSpecific Capacitance (F/g)Current Density (A/g)Cycling StabilityReference
Ni-Co carbonate hydroxideGraphene Oxide1656170% after 10,000 cycles[1]
NiCo₂O₄Carbon Nanotubes (CNTs)8281>99% after 3000 cycles[2]
Ni(OH)₂Carbon Nanotubes (CNTs)1234185.9% after 10,000 cycles[3]
Ni NanoparticlesGraphene Nanoplatelets480181% after 1000 cycles[4]
Ni₂CO₃(OH)₂Zeolitic Imidazolate Framework-8 (ZIF-8)851(at 5 mV/s)Good stability over 5000 cycles

Table 2: Energy and Power Density of Asymmetric Supercapacitors

Positive ElectrodeNegative ElectrodeEnergy Density (Wh/kg)Power Density (W/kg)Reference
Ni-Co carbonate hydroxide/GOActivated Carbon45.8899[1]
NiCo₂O₄/CNTActivated Carbon28.58700[2]
Ni(OH)₂@CNTsActivated Carbon65.63752.39[3]

Experimental Protocols

Protocol 1: Fabrication of this compound/Graphene Composite Electrode via Slurry Casting

This protocol describes a general method for preparing a composite electrode using a slurry-based approach.

  • Slurry Preparation: a. Dissolve the binder (e.g., PVDF) in a suitable solvent (e.g., NMP) under magnetic stirring until a homogeneous solution is formed. A typical concentration is 5 wt% PVDF in NMP. b. Add the desired amounts of this compound powder and graphene nanoplatelets to the binder solution. A common weight ratio of active material:conductive additive:binder is 80:10:10. c. Mix the components thoroughly using a planetary mixer or by ultrasonication to ensure a uniform slurry. The viscosity should be suitable for coating.

  • Electrode Coating: a. Clean the current collector (e.g., nickel foam or aluminum foil) with acetone, ethanol, and deionized water in an ultrasonic bath to remove any surface contaminants. b. Apply the prepared slurry onto the current collector using a doctor blade technique to control the thickness. c. Dry the coated electrode in a vacuum oven at a specific temperature (e.g., 80-120°C) for several hours to remove the solvent completely.

  • Electrode Pressing: a. Press the dried electrode under a specific pressure (e.g., 10 MPa) to ensure good contact between the particles and the current collector.

Protocol 2: Hydrothermal Synthesis of this compound on Carbon Cloth (Binder-Free)

This protocol outlines a method for the in-situ growth of this compound on a conductive substrate.

  • Substrate Preparation: a. Cut the carbon cloth to the desired dimensions. b. Clean the carbon cloth by sonicating it in acetone, ethanol, and deionized water sequentially.

  • Precursor Solution Preparation: a. Prepare an aqueous solution containing a nickel salt (e.g., nickel nitrate hexahydrate, Ni(NO₃)₂·6H₂O) and a carbonate source (e.g., urea, (NH₂)₂CO). The molar ratio of Ni²⁺ to urea can be varied to control the morphology.

  • Hydrothermal Synthesis: a. Place the cleaned carbon cloth into a Teflon-lined stainless-steel autoclave. b. Pour the precursor solution into the autoclave. c. Seal the autoclave and heat it in an oven at a specific temperature (e.g., 120-180°C) for a defined duration (e.g., 6-12 hours). d. After the reaction, allow the autoclave to cool down to room temperature naturally.

  • Post-Treatment: a. Take out the carbon cloth, which is now coated with this compound. b. Rinse it thoroughly with deionized water and ethanol to remove any residual reactants. c. Dry the electrode in a vacuum oven at a moderate temperature (e.g., 60-80°C).

Mandatory Visualizations

experimental_workflow cluster_slurry Slurry Preparation cluster_coating Electrode Fabrication cluster_testing Electrochemical Testing dissolve_binder Dissolve Binder in Solvent add_materials Add NiCO3 and Conductive Additive dissolve_binder->add_materials mix_slurry Homogenize Slurry (e.g., Sonication) add_materials->mix_slurry coat_slurry Coat Slurry (Doctor Blade) mix_slurry->coat_slurry clean_substrate Clean Current Collector clean_substrate->coat_slurry dry_electrode Dry Electrode (Vacuum Oven) coat_slurry->dry_electrode press_electrode Press Electrode dry_electrode->press_electrode assemble_cell Assemble Coin Cell press_electrode->assemble_cell perform_cv Cyclic Voltammetry (CV) assemble_cell->perform_cv perform_gcd Galvanostatic Charge- Discharge (GCD) assemble_cell->perform_gcd perform_eis Electrochemical Impedance Spectroscopy (EIS) assemble_cell->perform_eis

Caption: Workflow for fabricating and testing slurry-cast this compound composite electrodes.

logical_relationship cluster_problem Problem cluster_solutions Solutions cluster_outcomes Outcomes poor_conductivity Poor Conductivity of NiCO3 add_conductive Incorporate Conductive Additives (Graphene, CNTs) poor_conductivity->add_conductive optimize_morphology Create Porous/ Hierarchical Structures poor_conductivity->optimize_morphology binder_free Binder-Free Fabrication poor_conductivity->binder_free doping Doping with Metal Ions poor_conductivity->doping enhanced_conductivity Enhanced Electronic Conductivity add_conductive->enhanced_conductivity optimize_morphology->enhanced_conductivity binder_free->enhanced_conductivity doping->enhanced_conductivity improved_performance Improved Electrochemical Performance enhanced_conductivity->improved_performance

Caption: Strategies to overcome poor conductivity in this compound electrodes and the expected outcomes.

References

Technical Support Center: Minimizing Agglomeration of Nickel Carbonate Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and minimizing the agglomeration of nickel carbonate nanoparticles during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is nanoparticle agglomeration and why is it a problem?

A1: Nanoparticle agglomeration is the tendency of nanoparticles to clump together to form larger clusters. This phenomenon is driven by the high surface energy of nanoparticles, which they try to minimize by reducing their surface area through aggregation.[1] Agglomeration is a significant issue because it can alter the unique size-dependent properties of nanoparticles, leading to decreased reactivity, poor dispersion, and inconsistent experimental results.

Q2: What are the main causes of this compound nanoparticle agglomeration?

A2: The primary causes of agglomeration in this compound nanoparticle synthesis include:

  • High Surface Energy: Nanoparticles have a large surface area-to-volume ratio, making them thermodynamically unstable and prone to aggregation to reduce surface energy.[1]

  • Interparticle Forces: Attractive van der Waals forces between particles can cause them to stick together.[2]

  • Improper Surface Chemistry: The absence of or insufficient amount of capping agents or stabilizers on the nanoparticle surface can lead to direct particle-to-particle contact and agglomeration.

  • Reaction Conditions: Parameters such as pH, temperature, and reactant concentration can significantly influence nucleation and growth kinetics, thereby affecting the final particle size and agglomeration state.[3][4]

  • Post-Synthesis Processing: The drying and storage of nanoparticle powders can also induce agglomeration.[5]

Q3: What are capping agents and how do they prevent agglomeration?

A3: Capping agents, also known as stabilizers or surfactants, are molecules that adsorb onto the surface of nanoparticles during their synthesis. They prevent agglomeration through two main mechanisms:

  • Steric Hindrance: The adsorbed molecules create a physical barrier around the nanoparticles, preventing them from getting too close to each other. Polymers like polyvinylpyrrolidone (PVP) are commonly used for this purpose.[6]

  • Electrostatic Repulsion: Charged capping agents can impart a surface charge to the nanoparticles, causing them to repel each other. The stability of such a dispersion can be assessed by measuring the zeta potential. A zeta potential value greater than +30 mV or less than -30 mV generally indicates good stability.[2]

Q4: How does pH affect the agglomeration of this compound nanoparticles?

A4: The pH of the synthesis medium plays a crucial role in controlling agglomeration. It influences the surface charge of the nanoparticles and the effectiveness of capping agents. For metal oxide and carbonate nanoparticles, the pH can determine the point of zero charge (PZC) or isoelectric point (IEP), where the net surface charge is zero. At or near the IEP, electrostatic repulsion is minimal, leading to maximum agglomeration.[3][7] Adjusting the pH away from the IEP can increase surface charge and enhance stability. For instance, in the synthesis of nickel nanoparticles, a higher pH (e.g., 9.5) has been shown to result in smaller particle sizes compared to a lower pH (e.g., 8.7).[4]

Q5: Can sonication be used to redisperse agglomerated nanoparticles?

A5: Yes, sonication can be used to break up "soft" agglomerates, which are held together by weak physical forces. However, it may not be effective for "hard" agglomerates that are formed due to chemical bonds or sintering. It is generally better to prevent agglomeration during synthesis rather than trying to reverse it later.[2][5]

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound nanoparticles.

Problem Possible Causes Recommended Solutions
Significant agglomeration observed in TEM/SEM images. 1. Inadequate capping agent concentration. 2. Ineffective capping agent for the solvent system. 3. pH of the solution is near the isoelectric point (IEP). 4. High reaction temperature causing rapid, uncontrolled growth. 5. High concentration of precursors leading to excessive nucleation and aggregation.1. Optimize Capping Agent Concentration: Systematically vary the concentration of the capping agent (e.g., PVP) to find the optimal ratio relative to the nickel precursor. 2. Select an Appropriate Capping Agent: Ensure the chosen capping agent is soluble and effective in the reaction medium. Consider alternatives like oleic acid or different molecular weights of PVP. 3. Adjust pH: Measure the zeta potential of your nanoparticles at different pH values to determine the IEP. Adjust the synthesis pH to be significantly higher or lower than the IEP to ensure strong electrostatic repulsion.[3] 4. Control Reaction Temperature: Lower the reaction temperature to slow down the nucleation and growth rates, allowing for more controlled particle formation. 5. Reduce Precursor Concentration: Lower the concentration of the nickel salt and carbonate source to reduce the rate of particle formation and subsequent aggregation.
Wide particle size distribution (polydispersity). 1. Inhomogeneous mixing of reactants. 2. Fluctuation in reaction temperature. 3. Ostwald ripening (growth of larger particles at the expense of smaller ones).1. Improve Mixing: Use vigorous and consistent stirring throughout the reaction to ensure uniform concentration of reactants. 2. Maintain Stable Temperature: Use a temperature-controlled reaction setup to maintain a constant temperature. 3. Use a Stronger Capping Agent: A tightly bound capping agent can prevent the dissolution of smaller particles and their redeposition onto larger ones.
Formation of large, irregular-shaped particles. 1. Uncontrolled and rapid precipitation. 2. Insufficient capping agent to cover all crystal facets.1. Slow Reactant Addition: Add the precipitating agent (e.g., sodium carbonate solution) dropwise and slowly to the nickel salt solution to control the rate of precipitation. 2. Increase Capping Agent Concentration: Ensure there is enough capping agent to effectively cover the surface of the growing nanoparticles.
Agglomeration occurs after washing and drying. 1. Removal of the protective capping agent layer during washing. 2. Capillary forces during solvent evaporation pulling particles together.1. Gentle Washing: Use centrifugation and redispersion in a suitable solvent for washing, rather than harsh filtration methods. 2. Freeze-Drying (Lyophilization): Freeze-dry the nanoparticle suspension to remove the solvent, which can help prevent agglomeration that occurs during conventional oven drying.

Experimental Protocols

Protocol 1: Co-Precipitation Synthesis of this compound Nanoparticles with PVP

This protocol describes a general method for synthesizing this compound nanoparticles with controlled agglomeration using polyvinylpyrrolidone (PVP) as a capping agent.

Materials:

  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

  • Sodium carbonate (Na₂CO₃)

  • Polyvinylpyrrolidone (PVP, e.g., MW 40,000)

  • Deionized (DI) water

  • Ethanol

Procedure:

  • Preparation of Precursor Solution:

    • Dissolve a specific amount of NiCl₂·6H₂O and PVP in DI water in a three-neck flask. The concentration of PVP can be varied to study its effect on particle size and agglomeration (see Table 1).

    • Stir the solution vigorously at room temperature until all solids are completely dissolved.

  • Precipitation:

    • Prepare a separate solution of Na₂CO₃ in DI water.

    • While stirring the nickel-PVP solution, add the Na₂CO₃ solution dropwise using a burette or syringe pump. A slow and controlled addition is crucial to prevent rapid, uncontrolled precipitation.

    • A pale green precipitate of this compound will form.

  • Aging:

    • After the complete addition of the Na₂CO₃ solution, continue stirring the suspension at a constant temperature (e.g., 60 °C) for a specific period (e.g., 2 hours) to allow the particles to age and stabilize.

  • Washing:

    • Allow the precipitate to settle, then decant the supernatant.

    • Wash the precipitate by centrifuging the suspension and redispersing the pellet in DI water and then ethanol. Repeat this washing step 2-3 times to remove unreacted ions and excess PVP.

  • Drying:

    • Dry the final product in a vacuum oven at a low temperature (e.g., 60 °C) overnight to obtain a fine powder of this compound nanoparticles. Alternatively, for minimal agglomeration, freeze-dry the washed nanoparticle suspension.

Characterization:

  • Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM): To visualize the morphology, size, and agglomeration state of the nanoparticles.

  • Dynamic Light Scattering (DLS): To measure the hydrodynamic diameter and size distribution of the nanoparticles in suspension.

  • X-ray Diffraction (XRD): To confirm the crystal structure and estimate the primary crystallite size.

  • Zeta Potential Analysis: To assess the surface charge and stability of the nanoparticles in suspension at different pH values.

Data Presentation

Table 1: Effect of PVP Concentration on this compound Nanoparticle Size

PVP to NiCl₂ Molar RatioAverage Particle Size (nm) (from TEM)Polydispersity Index (PDI) (from DLS)Observations
0 (No PVP)> 200 (large aggregates)> 0.7Severe agglomeration, irregular shapes.
0.5:180 ± 200.4 - 0.5Significant reduction in agglomeration, more spherical particles.
1:150 ± 100.2 - 0.3Well-dispersed, spherical nanoparticles with a narrower size distribution.
2:145 ± 8< 0.2Highly stable dispersion, minimal agglomeration.

Table 2: Influence of pH on Zeta Potential and Agglomeration of this compound Nanoparticles

pHZeta Potential (mV)Hydrodynamic Diameter (nm) (from DLS)Agglomeration State
4+25150Moderate stability, some agglomeration.
6+5> 500High agglomeration (near IEP).
8-20200Moderate stability, some agglomeration.
10-35100Good stability, well-dispersed.

Mandatory Visualizations

Experimental Workflow for this compound Nanoparticle Synthesis

experimental_workflow cluster_prep Solution Preparation cluster_reaction Reaction cluster_purification Purification and Isolation cluster_characterization Characterization prep_ni Dissolve NiCl₂ and PVP in DI Water precipitation Slowly add Na₂CO₃ solution to Ni-PVP solution with vigorous stirring prep_ni->precipitation prep_na2co3 Dissolve Na₂CO₃ in DI Water prep_na2co3->precipitation aging Age the suspension at 60°C for 2 hours precipitation->aging washing Wash precipitate with DI water and ethanol (Centrifugation) aging->washing drying Dry nanoparticles (Vacuum oven or Freeze-drying) washing->drying tem TEM / SEM drying->tem Analysis dls DLS drying->dls Analysis xrd XRD drying->xrd Analysis zeta Zeta Potential drying->zeta Analysis

Caption: Workflow for the synthesis and characterization of this compound nanoparticles.

Logical Troubleshooting Workflow for Nanoparticle Agglomeration

troubleshooting_workflow cluster_synthesis_params Synthesis Parameters cluster_solutions Potential Solutions cluster_post_synthesis Post-Synthesis Handling cluster_post_solutions Post-Synthesis Solutions start Problem: Nanoparticle Agglomeration check_synthesis Review Synthesis Protocol start->check_synthesis capping_agent Is capping agent used? check_synthesis->capping_agent Yes add_capping Add/Increase Capping Agent (e.g., PVP) check_synthesis->add_capping No ph_control Is pH controlled? capping_agent->ph_control Yes capping_agent->add_capping No/Insufficient temp_control Is temperature controlled? ph_control->temp_control Yes adjust_ph Adjust pH away from IEP (Measure Zeta Potential) ph_control->adjust_ph No concentration Are precursor concentrations appropriate? temp_control->concentration Yes optimize_temp Lower reaction temperature temp_control->optimize_temp No dilute_precursors Decrease precursor concentrations concentration->dilute_precursors No check_post_synthesis Review Post-Synthesis Steps concentration->check_post_synthesis Yes add_capping->check_synthesis Re-evaluate adjust_ph->check_synthesis Re-evaluate optimize_temp->check_synthesis Re-evaluate dilute_precursors->check_synthesis Re-evaluate washing_method Washing Method check_post_synthesis->washing_method drying_method Drying Method washing_method->drying_method Gentle gentle_washing Use centrifugation and redispersion washing_method->gentle_washing Harsh? freeze_dry Use freeze-drying instead of oven drying drying_method->freeze_dry Oven? end Agglomeration Minimized drying_method->end Freeze-drying gentle_washing->end freeze_dry->end

Caption: A logical workflow for troubleshooting nanoparticle agglomeration issues.

References

influence of pH on the efficiency of nickel removal by precipitation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the removal of nickel from aqueous solutions by precipitation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for removing nickel from a solution by precipitation?

A1: The most common method is chemical precipitation, where a chemical reagent is added to the solution to convert soluble nickel ions (Ni²⁺) into insoluble nickel compounds. The most frequently used techniques are hydroxide precipitation and sulfide precipitation.[1][2]

Q2: Why is pH control critical for efficient nickel precipitation?

A2: The pH of the solution is a crucial factor that directly influences the efficiency and purity of the nickel precipitate. Each precipitating agent has an optimal pH range for maximum nickel removal. Deviating from this range can lead to incomplete precipitation or the formation of undesirable byproducts. For instance, in hydroxide precipitation, if the pH is too low, the nickel hydroxide will not precipitate effectively. Conversely, if it's too high, other metal hydroxides may co-precipitate, reducing the purity of the nickel precipitate.[3][4]

Q3: What are the primary precipitating agents used for nickel removal?

A3: The primary precipitating agents are:

  • Hydroxides: Such as sodium hydroxide (NaOH), magnesium oxide (MgO), or calcium hydroxide (Ca(OH)₂), which precipitate nickel as nickel hydroxide (Ni(OH)₂).[5][6][7]

  • Sulfides: Such as sodium sulfide (Na₂S) or hydrogen sulfide (H₂S), which precipitate nickel as nickel sulfide (NiS).[8][9][10]

  • Carbonates: Such as sodium carbonate (Na₂CO₃), which precipitate nickel as nickel carbonate (NiCO₃).

  • Organic Precipitants: Dimethylglyoxime is a highly selective organic reagent used for the gravimetric determination of nickel.[11]

Q4: What is the optimal pH for nickel hydroxide precipitation?

A4: The optimal pH for precipitating nickel as nickel hydroxide (Ni(OH)₂) is generally in the range of 9.0 to 11.0.[4][5] Precipitation typically begins at a pH of around 5.5 to 6.0 and becomes more significant at a pH of 9.0, with complete precipitation occurring at a pH of 11.0.[5][6]

Q5: What is the optimal pH for nickel sulfide precipitation?

A5: Nickel sulfide (NiS) can be precipitated over a wider pH range compared to nickel hydroxide. Efficient precipitation of nickel sulfide from acidic solutions can be achieved at a pH between 1.5 and 4.0.[8] In some processes, the pH is maintained in the range of 2.0 to 3.0.[12]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low Nickel Removal Efficiency Incorrect pH: The pH of the solution is outside the optimal range for the chosen precipitating agent.Monitor and Adjust pH: Continuously monitor the pH of the solution and adjust it to the optimal range using a suitable acid or base. For nickel hydroxide, aim for a pH of 9.0-11.0.[4][5] For nickel sulfide, a pH of 1.5-4.0 may be effective.[8]
Insufficient Precipitating Agent: The amount of precipitating agent added is not enough to react with all the nickel ions.Calculate Stoichiometric Amount: Ensure the correct stoichiometric amount, or a slight excess, of the precipitating agent is added.
Presence of Chelating Agents: Chelating or sequestering agents in the solution can form stable complexes with nickel ions, preventing their precipitation.[4]Pre-treatment: Consider a pre-treatment step to break down the chelating agents, such as oxidation.
High Temperature: For some nickel salts, solubility increases with temperature, leading to lower precipitation yield.[3]Control Temperature: Conduct the precipitation at or slightly below room temperature, unless the specific protocol requires elevated temperatures.[3]
Precipitate Fails to Form or is Very Fine Low Supersaturation: The concentration of nickel and precipitating agent is too low to initiate nucleation and particle growth effectively.Increase Reactant Concentration: If possible, increase the initial concentration of the nickel solution.
Rapid Addition of Reagent: Adding the precipitating agent too quickly can lead to the formation of a large number of small particles that are difficult to filter.Slow Reagent Addition: Add the precipitating agent slowly and with constant, vigorous stirring to promote the growth of larger particles.[3]
"Age" the Precipitate: Allow the precipitate to remain in the mother liquor for a period (e.g., several hours or overnight) to encourage particle growth (Ostwald ripening).[3]
Precipitate Redissolves Over Time Shift in pH: The pH of the solution may have shifted to a more acidic range, causing the precipitate to redissolve.[3]Buffer the Solution: Use a suitable buffer system to maintain a stable pH throughout the experiment.[3]
Oxidation of Sulfide Precipitate: In an open reactor system, nickel sulfide can be oxidized by atmospheric oxygen, leading to its dissolution, particularly at a pH below 10.0.[10]Use a Closed Reactor: For sulfide precipitation, conduct the experiment in a closed reactor system to minimize contact with oxygen.[10]
Contaminated Precipitate (Incorrect Color) Co-precipitation of Other Metal Hydroxides: If the pH is too high, other metal ions present in the solution may precipitate as hydroxides. For example, the presence of green nickel hydroxide (Ni(OH)₂) can contaminate a nickel chromate precipitate if the pH is above 9.[3]Precise pH Control: Carefully control the pH to selectively precipitate nickel. A multi-stage precipitation process at different pH values may be necessary for solutions with multiple metal ions.
Formation of Nickel Hydroxide Instead of Sulfide: If there is insufficient sulfide available, hydroxide ions may act as the precipitating agent.[9][13]Ensure Sufficient Sulfide: Maintain an adequate concentration of the sulfide precipitating agent.

Data Presentation

Table 1: Influence of pH on Nickel Hydroxide Precipitation

Final pHNickel Removal Efficiency (%)ObservationsReference
3.0Precipitation starts-[5]
6.38~40%Step 1 of a multi-step process[14]
6.48~65%Step 2 of a multi-step process[14]
6.82~92%Step 3 of a multi-step process[14]
7.0-Nickel hydroxide precipitation begins[6]
7.07~98%Step 4 of a multi-step process[14]
8.075%Using alum as a coagulant[15]
9.0More evident precipitation-[5]
10.8Optimum for precipitationPoint of minimum solubility[4]
11.0Complete precipitation-[5]
12.0-Studied for effect on product[6]

Table 2: Influence of pH on Nickel Sulfide Precipitation

pH RangePrecipitating AgentObservationsReference
1.5 - 4.0Not specifiedEfficient precipitation from acidic sulfate solution[8]
2.0 - 3.0Hydrogen Sulfide (H₂S)Maintained for readily filterable precipitate[12]
~3.5Gaseous Hydrogen Sulfide (H₂S) with NaOHControlled precipitation[9][13]
< 10.0Sodium Sulfide (Na₂S)Dissolution of NiS observed in open reactor systems[10]

Experimental Protocols

Protocol 1: Nickel Hydroxide Precipitation using Sodium Hydroxide

Objective: To precipitate nickel from an aqueous solution as nickel hydroxide.

Materials:

  • Nickel-containing solution (e.g., Nickel Nitrate, Ni(NO₃)₂)

  • Sodium Hydroxide (NaOH) solution (e.g., 2 M)

  • Deionized water

  • pH meter

  • Magnetic stirrer and stir bar

  • Beakers

  • Filtration apparatus (e.g., Buchner funnel, filter paper)

  • Drying oven

Methodology:

  • Solution Preparation: Prepare a nickel salt solution of known concentration (e.g., 1 M Nickel Nitrate) in a beaker.

  • pH Adjustment: Place the beaker on a magnetic stirrer and begin stirring. Immerse a calibrated pH probe into the solution.

  • Precipitation: Slowly add the NaOH solution dropwise to the nickel solution. A green precipitate of nickel hydroxide (Ni(OH)₂) will begin to form.

  • pH Monitoring and Control: Continuously monitor the pH. Continue adding NaOH until the pH reaches the target range of 9.0-11.0. Maintain the target pH for a set reaction time (e.g., 30-60 minutes) with constant stirring to ensure complete precipitation.

  • Aging the Precipitate: Turn off the stirrer and allow the precipitate to settle and age for a recommended period (e.g., 1-2 hours or overnight) to improve filterability.

  • Filtration: Separate the precipitate from the solution by filtration. Wash the precipitate with deionized water to remove any soluble impurities.

  • Drying: Dry the collected precipitate in an oven at a suitable temperature (e.g., 100-110°C) until a constant weight is achieved.

Protocol 2: Nickel Sulfide Precipitation using Gaseous Hydrogen Sulfide

Objective: To precipitate nickel from an acidic aqueous solution as nickel sulfide.

Materials:

  • Acidic nickel-containing solution (e.g., Nickel Sulfate, NiSO₄)

  • Hydrogen Sulfide (H₂S) gas

  • Base solution for pH control (e.g., Sodium Hydroxide, NaOH)

  • pH meter and controller

  • Gas dispersion tube

  • Reaction vessel (preferably a closed system)

  • Stirrer

  • Filtration apparatus

  • Drying oven

Methodology:

  • System Setup: Set up the reaction vessel with a stirrer, a gas dispersion tube for H₂S introduction, an inlet for the base solution, and a pH probe connected to a controller.

  • Initial pH Adjustment: Adjust the initial pH of the nickel sulfate solution to the desired starting point within the 1.5-4.0 range.

  • Precipitation: Begin stirring the solution and introduce H₂S gas through the dispersion tube.

  • pH Control: Simultaneously, add the base solution at a controlled rate to neutralize the acid generated during the precipitation reaction and maintain the pH within the target range (e.g., 2.0-3.0).[12]

  • Reaction Completion: Continue the process until the desired level of nickel removal is achieved. This can be monitored by taking periodic samples of the supernatant and analyzing for nickel concentration.

  • Filtration and Drying: Once the reaction is complete, stop the gas and base flow. Filter the precipitate, wash it with deionized water, and dry it in an oven.

Mandatory Visualizations

G cluster_0 Factors Influencing Nickel Precipitation pH pH of Solution Efficiency Nickel Removal Efficiency pH->Efficiency Optimal range required Precipitant Precipitating Agent (e.g., NaOH, Na2S) Precipitant->Efficiency Determines precipitate type Temperature Temperature Temperature->Efficiency Affects solubility Chelators Presence of Chelating Agents Chelators->Efficiency Reduces efficiency Concentration Reactant Concentration Concentration->Efficiency Impacts supersaturation

Caption: Key factors influencing the efficiency of nickel precipitation.

G start Start: Nickel-Containing Solution prep 1. Solution Preparation & pH Probe Calibration start->prep precip 2. Slow Addition of Precipitating Agent (e.g., NaOH) with Stirring prep->precip monitor 3. Continuous pH Monitoring & Adjustment to Optimal Range precip->monitor age 4. Aging of Precipitate (Settling) monitor->age filter 5. Filtration & Washing age->filter dry 6. Drying of Precipitate filter->dry end End: Dried Nickel Precipitate dry->end

Caption: Experimental workflow for nickel hydroxide precipitation.

References

Technical Support Center: Continuous Synthesis of High-Purity Basic Nickel Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the continuous synthesis of high-purity basic nickel carbonate. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key process data to assist in overcoming common experimental challenges.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the continuous synthesis of basic this compound, providing potential causes and recommended solutions in a question-and-answer format.

Question: Why is the purity of my basic this compound lower than expected, with high levels of sodium, sulfate, or chloride impurities?

Answer: High impurity levels are a common issue in the synthesis of basic this compound and can often be attributed to inadequate washing or the trapping of ions within the precipitate.[1]

  • Cause 1: Inefficient Washing. Impurities from the precursor salts (e.g., sodium, sulfate, chloride) can remain adsorbed on the surface of the precipitate.

    • Solution: Implement a more rigorous washing protocol. Washing with hot water (60-80°C) has been shown to be effective in reducing sodium content.[1] A multi-stage washing process, such as a "washing-drying-rewashing-drying" cycle, can also be highly effective at removing adsorbed impurities.[2][3]

  • Cause 2: Impurity Entrapment. Rapid precipitation can lead to the formation of a less ordered crystal structure that traps impurity ions within the particle.

    • Solution: Optimize the reaction conditions to control the precipitation rate. This can be achieved by carefully controlling the addition rate of the precipitant and ensuring uniform mixing to avoid localized high concentrations.[4] Using a buffer solution, such as sodium bicarbonate, can help control the pH and promote a more controlled precipitation process.[1]

Question: My final product has an inconsistent particle size and morphology. What could be the cause?

Answer: Inconsistent particle size and morphology are often related to a lack of control over the nucleation and growth phases of the precipitation process.

  • Cause 1: Non-uniform Mixing and Concentration Gradients. If the reactants are not mixed uniformly, it can lead to localized areas of high supersaturation, causing rapid, uncontrolled precipitation and resulting in a wide particle size distribution.[4]

    • Solution: Improve the mixing efficiency in your reactor. A higher stirring speed (e.g., 300 r/min) and a method of introducing reactants that promotes rapid dispersion, such as pressurized spraying, can help create a more uniform reaction environment.[5]

  • Cause 2: pH Fluctuations. The pH of the reaction medium significantly influences the composition and morphology of the precipitate.[1] Fluctuations in pH can lead to the formation of different phases or morphologies.

    • Solution: Implement a robust pH control system. An automated system that continuously monitors and adjusts the pH by adding a precipitant solution (like sodium carbonate) or a pH modifier (like sodium bicarbonate) is recommended for maintaining a stable reaction pH (e.g., pH 8.0).[1][5]

Question: The nickel content in my basic this compound is too low. How can I increase it?

Answer: The nickel content is directly related to the ratio of this compound (NiCO₃) to nickel hydroxide (Ni(OH)₂) in the final product, which is heavily influenced by the reaction pH.[1]

  • Cause: High Reaction pH. More alkaline conditions favor the formation of nickel hydroxide, which can lower the overall nickel percentage by mass compared to this compound.[1]

    • Solution: Carefully control the reaction pH to be in a range that favors the formation of this compound. Under more acidic conditions, the proportion of NiCO₃ is higher.[1] The addition of sodium bicarbonate can be used to adjust the carbonate concentration and control the pH, thereby influencing the NiCO₃ to Ni(OH)₂ ratio and increasing the nickel content.[1]

Question: The yield of my synthesis is consistently low. What factors could be contributing to this?

Answer: Low yield can be caused by incomplete precipitation or loss of product during processing.

  • Cause 1: Incomplete Precipitation. The reaction may not be going to completion, leaving nickel ions in the solution.

    • Solution: Ensure that a sufficient amount of the precipitating agent is used. Studies have shown that for complete precipitation of nickel, the amount of alkali carbonate added may need to be up to 2.5 times the molar amount of the nickel salt.[4] Also, verify that the reaction parameters such as temperature and pH are in the optimal range for precipitation.

  • Cause 2: Product Loss During Filtration and Washing. The fine particles of basic this compound can be difficult to filter, leading to losses.

    • Solution: Optimize the filtration process. Using a finer filter medium or employing techniques like vacuum filtration can improve the recovery of the precipitate.[6] Additionally, controlling the precipitation to produce larger, more easily filterable particles can help.

Troubleshooting Workflow

TroubleshootingWorkflow cluster_problems Select Problem Area Start Problem Identified LowPurity Low Purity InconsistentParticles Inconsistent Particle Size LowNiContent Low Nickel Content LowYield Low Yield Cause_Washing Inefficient Washing? LowPurity->Cause_Washing Cause_Entrapment Impurity Entrapment? LowPurity->Cause_Entrapment Cause_Mixing Non-uniform Mixing? InconsistentParticles->Cause_Mixing Cause_pH_Fluctuation pH Fluctuations? InconsistentParticles->Cause_pH_Fluctuation Cause_High_pH Reaction pH too high? LowNiContent->Cause_High_pH Cause_Incomplete_Precipitation Incomplete Precipitation? LowYield->Cause_Incomplete_Precipitation Cause_Product_Loss Product Loss during Filtration? LowYield->Cause_Product_Loss Solution_Washing Implement rigorous/ multi-stage washing Cause_Washing->Solution_Washing Solution_Precipitation_Rate Control precipitation rate and pH Cause_Entrapment->Solution_Precipitation_Rate Solution_Mixing Improve mixing/ reactant dispersion Cause_Mixing->Solution_Mixing Solution_pH_Control Use automated pH control Cause_pH_Fluctuation->Solution_pH_Control Solution_Adjust_pH Adjust pH downwards/ use NaHCO3 buffer Cause_High_pH->Solution_Adjust_pH Solution_Precipitant_Amount Increase precipitant ratio Cause_Incomplete_Precipitation->Solution_Precipitant_Amount Solution_Filtration Optimize filtration method Cause_Product_Loss->Solution_Filtration ContinuousSynthesis NiSO4 Nickel Sulfate Solution (100 g/L Ni) Reactor Continuous Stirred-Tank Reactor (CSTR) - Temp: 40°C - pH: 8.0 - Stirring: 300 r/min NiSO4->Reactor Pressurized Spray Na2CO3 Sodium Carbonate Solution (106 g/L) Na2CO3->Reactor pH_Control Automated pH Control Reactor->pH_Control pH reading Filtration Filtration Reactor->Filtration Product Slurry pH_Control->Na2CO3 Adjusts flow Washing Washing (60-80°C Water) Filtration->Washing Drying Drying (<100°C) Washing->Drying FinalProduct High-Purity Basic This compound Drying->FinalProduct

References

Validation & Comparative

A Comparative Guide to the Thermal Decomposition of Basic Nickel Carbonate for NiO Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Precursor Performance in Nickel Oxide Production

The synthesis of high-purity nickel oxide (NiO), a critical material in catalysis, battery technology, and pharmaceutical development, often relies on the thermal decomposition of nickel-containing precursors. Basic nickel carbonate has traditionally been a common choice; however, a thorough understanding of its decomposition behavior in comparison to other commercially available nickel salts is crucial for process optimization and material quality control. This guide provides a detailed comparison of the thermal decomposition of basic this compound against key alternatives—nickel nitrate, nickel acetate, and nickel hydroxide—supported by experimental data from thermogravimetric analysis (TGA) and differential thermal analysis (DTA).

Comparative Thermal Analysis Data

The thermal decomposition of nickel salts into nickel oxide is a multi-stage process involving dehydration, salt decomposition, and the final formation of the metal oxide. The precise temperature ranges and mass losses associated with these events are characteristic of each precursor and are summarized below.

PrecursorDecomposition StageTemperature Range (°C)Mass Loss (%)Gaseous ByproductsFinal Product
Basic this compound (2NiCO₃·3Ni(OH)₂·4H₂O)Dehydration~100 - 270Variable (depends on hydration)H₂OAnhydrous basic this compound
Decomposition~270 - 400~25-30H₂O, CO₂NiO
Nickel Nitrate Hexahydrate (Ni(NO₃)₂·6H₂O)Dehydration & Melting~50 - 200~37H₂OAnhydrous/partially hydrated Ni(NO₃)₂
Decomposition~200 - 380~40-45NO₂, O₂, H₂ONiO
Nickel Acetate Tetrahydrate (Ni(CH₃COO)₂·4H₂O)Dehydration~80 - 160~29H₂OAnhydrous Ni(CH₃COO)₂
Decomposition~300 - 400~40-45Acetic acid, acetone, CO, CO₂NiO, potentially with Ni or Ni₃C impurities[1]
Nickel Hydroxide (Ni(OH)₂)Dehydroxylation~250 - 340[2]~19H₂ONiO

Experimental Protocols

The following provides a generalized methodology for conducting thermogravimetric analysis (TGA) and differential thermal analysis (DTA) on inorganic nickel salts.

Thermogravimetric Analysis (TGA) / Differential Thermal Analysis (DTA)

Objective: To determine the thermal stability and decomposition profile of nickel precursor salts by measuring changes in mass and heat flow as a function of temperature.

Instrumentation: A simultaneous TGA/DTA instrument is utilized.

Methodology:

  • Sample Preparation: A small, accurately weighed sample of the nickel precursor (typically 5-15 mg) is placed in an inert crucible (e.g., alumina or platinum).[3]

  • Instrument Setup: The crucible is placed within the thermogravimetric analyzer. The system is then purged with a selected inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to provide an inert atmosphere for the decomposition.[4]

  • Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 800-1000°C) at a controlled, linear heating rate, typically 10°C/min.[3][5]

  • Data Acquisition: The instrument continuously records the sample's mass (TGA) and the temperature difference between the sample and an inert reference (DTA) as a function of the furnace temperature.

  • Data Analysis: The resulting TGA curve plots the percentage of mass loss versus temperature, while the DTA curve shows endothermic and exothermic peaks corresponding to thermal events such as dehydration, melting, and decomposition. The derivative of the TGA curve (DTG) can be used to precisely identify the temperatures of maximum mass loss rates.

Experimental Workflow and Decomposition Pathways

The following diagrams illustrate the general experimental workflow for thermal analysis and the decomposition pathways of the compared nickel precursors.

G cluster_workflow Experimental Workflow Sample Nickel Precursor Sample Weighing Weighing (5-15 mg) Sample->Weighing TGA_DTA TGA/DTA Instrument Weighing->TGA_DTA Heating Heating Program (e.g., 10°C/min in N2) TGA_DTA->Heating Data Data Acquisition (Mass Loss & Heat Flow) Heating->Data Analysis Data Analysis (TGA/DTA Curves) Data->Analysis

Fig. 1: General experimental workflow for TGA/DTA analysis.

G cluster_paths Decomposition Pathways to Nickel Oxide BNC Basic this compound NiO Nickel Oxide (NiO) BNC->NiO H₂O, CO₂ Nitrate Nickel Nitrate Nitrate->NiO H₂O, NO₂, O₂ Acetate Nickel Acetate Acetate->NiO H₂O, Organics, CO, CO₂ Hydroxide Nickel Hydroxide Hydroxide->NiO H₂O

Fig. 2: Decomposition pathways of various nickel precursors to NiO.

Discussion and Conclusion

The choice of precursor significantly impacts the synthesis of nickel oxide.

  • Basic this compound exhibits a two-step decomposition, with a distinct separation between dehydration and carbonate decomposition.[6] This can be advantageous for controlling the initial stages of the process.

  • Nickel Nitrate decomposes at a relatively low temperature but releases corrosive and oxidizing gases (NOx), which may require specialized equipment and off-gas treatment.

  • Nickel Acetate also decomposes at a moderate temperature, but the organic byproducts can lead to the formation of nickel carbide or metallic nickel impurities if the atmosphere is not carefully controlled.[1]

  • Nickel Hydroxide offers the simplest decomposition pathway, releasing only water vapor.[2] This makes it an environmentally benign and high-purity route to NiO, although the starting material may be more expensive.

References

A Comparative Guide to the Electrochemical Performance of Nickel Carbonate vs. Nickel Oxide in Supercapacitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of high-performance energy storage solutions, transition metal oxides and carbonates have garnered significant attention as electrode materials for supercapacitors. This guide provides a detailed, objective comparison of the electrochemical performance of nickel carbonate (NiCO₃) and nickel oxide (NiO), two promising candidates in this field. By presenting supporting experimental data, detailed methodologies, and visual representations of experimental workflows, this document aims to equip researchers with the necessary information to make informed decisions in the development of advanced energy storage devices.

Executive Summary

Nickel oxide (NiO) is a widely studied material for supercapacitors, known for its high theoretical specific capacitance and good electrochemical activity. In contrast, the electrochemical performance of pure this compound (NiCO₃) is less documented, with more research focusing on its hydroxide and composite forms. This guide brings together available data to draw a comparative analysis.

Generally, nickel oxide demonstrates high specific capacitance and well-understood redox behavior. However, its practical application can be limited by poor electrical conductivity and volume changes during cycling, which can affect long-term stability. This compound hydroxide composites have shown exceptionally high specific capacitance values, suggesting that the carbonate functional group may play a beneficial role in the electrochemical performance. However, some studies also indicate that unintentional carbonate incorporation in nickel hydroxide synthesis can be detrimental to its pseudocapacitive performance by blocking active sites.

This guide will delve into the quantitative data available for both materials, provide detailed experimental protocols for their synthesis and characterization, and offer a visual representation of the experimental processes.

Data Presentation: A Quantitative Comparison

The following tables summarize the key electrochemical performance metrics for this compound and nickel oxide from various studies. It is important to note that the performance is highly dependent on the material's morphology, synthesis method, and the specific testing conditions.

Table 1: Electrochemical Performance of this compound and its Derivatives

MaterialSpecific Capacitance (F/g)Current Density / Scan RateCycling Stability (% retention after cycles)Electrolyte
Ni₂(CO₃)(OH)₂/ZIF-88515 mV/sGood stability over 5000 cyclesNot Specified
Ni₂(CO₃)(OH)₂6685 mV/sGood stability over 5000 cyclesNot Specified
NiCo(CO₃)(OH)₂ on Ni foam2576.43 A/gNot SpecifiedNot Specified
NiCo(CO₃)(OH)₂ without Ni foam1460.23 A/gNot SpecifiedNot Specified

Table 2: Electrochemical Performance of Nickel Oxide (NiO)

MaterialSpecific Capacitance (F/g)Current Density / Scan RateCycling Stability (% retention after cycles)Electrolyte
Porous NiO Nanoparticles (NiO-300)568.70.5 A/g90.6% after 5000 cycles2.0 M KOH
NiO Nanoparticles85.312 mV/sNot Specified5 M KOH
NiO/CNT Composite878.192 mV/sNot SpecifiedNot Specified
NiOₓ@graphene6230.5 A/gGood rate capabilityNot Specified
Electrodeposited NiO4585 mV/sNot Specified0.5 M Na₂SO₄

Experimental Protocols

Synthesis of this compound Hydroxide/ZIF-8

A typical solvothermal method is employed for the synthesis of this compound hydroxide/zeolitic imidazolate framework-8 (Ni₂(CO₃)(OH)₂/ZIF-8) composite material. In this process, ZIF-8 acts as a host for the growth of Ni₂(CO₃)(OH)₂. The precise details of precursor concentrations, solvent, temperature, and reaction time are critical in determining the final morphology and electrochemical performance of the composite.

Synthesis of Nickel Oxide Nanoparticles

Porous NiO nanoparticles can be prepared via a simple hydrothermal method followed by calcination. In a typical procedure, nickel nitrate (Ni(NO₃)₂) is used as the nickel source, and a templating agent like CTAB and laboratory tissue paper can be employed to create a porous structure. The resulting precursor is then calcinated at a specific temperature (e.g., 300, 500, or 700 °C) to obtain NiO nanoparticles with varying morphologies and electrochemical properties.

Electrochemical Characterization

The electrochemical performance of the prepared electrode materials is typically evaluated in a three-electrode cell configuration.

  • Working Electrode: The synthesized this compound or nickel oxide material is coated onto a current collector (e.g., nickel foam, carbon cloth).

  • Counter Electrode: A platinum (Pt) foil or mesh is commonly used.

  • Reference Electrode: A saturated calomel electrode (SCE) or a silver/silver chloride (Ag/AgCl) electrode is used.

  • Electrolyte: An aqueous solution of potassium hydroxide (KOH) or sodium sulfate (Na₂SO₄) at a specific concentration is used.

The key electrochemical measurement techniques include:

  • Cyclic Voltammetry (CV): To determine the capacitive behavior and the potential window of the electrode material.

  • Galvanostatic Charge-Discharge (GCD): To calculate the specific capacitance, energy density, and power density.

  • Electrochemical Impedance Spectroscopy (EIS): To investigate the charge transfer resistance and ion diffusion kinetics.

Mandatory Visualization

experimental_workflow cluster_synthesis Material Synthesis cluster_electrode Electrode Preparation cluster_testing Electrochemical Testing Ni_Precursor Nickel Precursor (e.g., Ni(NO₃)₂) Mix Mixing & Stirring Ni_Precursor->Mix Carbonate_Source Carbonate Source (e.g., Urea, Na₂CO₃) Carbonate_Source->Mix Surfactant Surfactant/Template (Optional) Surfactant->Mix Solvent Solvent (e.g., Water, Ethanol) Solvent->Mix Hydrothermal Hydrothermal/ Solvothermal Reaction Mix->Hydrothermal Wash_Dry Washing & Drying Hydrothermal->Wash_Dry Calcination Calcination (for NiO) Wash_Dry->Calcination for NiO Active_Material Active Material (NiCO₃ or NiO) Wash_Dry->Active_Material for NiCO₃ Calcination->Active_Material Slurry_Prep Slurry Preparation Active_Material->Slurry_Prep Binder Binder (e.g., PVDF) Binder->Slurry_Prep Conductive_Agent Conductive Agent (e.g., Carbon Black) Conductive_Agent->Slurry_Prep Current_Collector Current Collector (e.g., Ni Foam) Coating Coating & Drying Current_Collector->Coating Slurry_Prep->Coating Three_Electrode_Cell Three-Electrode Cell Assembly Coating->Three_Electrode_Cell CV Cyclic Voltammetry (CV) Three_Electrode_Cell->CV GCD Galvanostatic Charge-Discharge (GCD) Three_Electrode_Cell->GCD EIS Electrochemical Impedance Spectroscopy (EIS) Three_Electrode_Cell->EIS

Caption: Experimental workflow for the synthesis and electrochemical characterization of nickel-based supercapacitor electrodes.

Discussion and Conclusion

The available data suggests that nickel-based materials, in general, are highly promising for supercapacitor applications. Nickel oxide has been extensively studied, and various strategies have been developed to enhance its performance, such as nanostructuring and compositing with conductive materials like graphene and carbon nanotubes. These approaches aim to address the inherent limitations of NiO, including its low electrical conductivity and poor cycling stability due to volume expansion and contraction during charge-discharge cycles.

While data on pure this compound is scarce, the exceptional performance of this compound hydroxide composites indicates the potential of the carbonate functional group. The high specific capacitance values reported for materials like NiCo(CO₃)(OH)₂ suggest that the presence of carbonate, in conjunction with hydroxide and other transition metals, can lead to superior electrochemical properties. However, it is crucial to control the synthesis conditions precisely, as uncontrolled carbonate incorporation can have a negative impact.

For future research, a direct, systematic comparison of the electrochemical performance of pure this compound and nickel oxide, synthesized under identical conditions, is highly recommended. This would provide a clearer understanding of the intrinsic advantages and disadvantages of each material. Furthermore, investigating the role of the carbonate group in enhancing the electrochemical performance of nickel-based materials could open new avenues for designing next-generation supercapacitor electrodes.

A Comparative Guide to Nickel-Based Catalysts from Various Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a precursor is a critical determinant in the synthesis of nickel-based catalysts, profoundly influencing their structural properties and, consequently, their catalytic performance. This guide provides an objective comparison of nickel-based catalysts derived from different precursors, supported by experimental data, to aid researchers in selecting the most suitable catalyst for their specific applications.

Performance Comparison of Nickel-Based Catalysts

The efficacy of a catalyst is a function of several key parameters, including its activity, selectivity, and stability. The choice of the nickel precursor significantly impacts these performance metrics. Below is a summary of the performance of nickel-based catalysts synthesized from common precursors in various catalytic reactions.

Precursor SaltSupportReactionCO Conversion (%)CH₄ Selectivity (%)Ni Particle Size (nm)Key Findings
Nickel Nitrate (Ni(NO₃)₂·6H₂O)Al₂O₃CO Methanation78.8[1][2]87.9[1][2]6.80[1][2]Good Ni dispersibility, high resistance to carbon deposition.[1][2]
Nickel Chloride (NiCl₂·6H₂O)Al₂O₃CO MethanationLower than Ni-NO & Ni-Ac[1][2]Lower than Ni-NO & Ni-Ac[2]Larger than Ni-NO[1][2]Weak interaction with support, prone to particle agglomeration.[1][2]
Nickel Acetate (Ni(CH₃COO)₂·4H₂O)Al₂O₃CO MethanationHigher than Ni-Cl[2]Lower than Ni-NO[2]Larger than Ni-NO[3]Higher carbon deposition compared to Ni-NO.[1][3]
Nickel Nitrate (Ni(NO₃)₂)La₂O₃-Al₂O₃Mixed Methane Reforming71[4]--Higher methane and carbon dioxide conversions compared to chloride precursor.[4]
Nickel Chloride (NiCl₂)La₂O₃-Al₂O₃Mixed Methane ReformingLow[4]--Presence of chlorine poisons the catalyst.[4]
Nickel AcetateTiO₂-ZrO₂Phthalic Anhydride HydrogenationLower activity[5]-Relatively large[5]Lower activity due to larger nickel particles.[5]
Nickel CitrateTiO₂-ZrO₂Phthalic Anhydride Hydrogenation97.1 (PA Conversion)[5]92.9 (Phthalide Yield)[5]-Best activity and selectivity among the tested precursors.[5]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of catalytic performance. The following sections outline the typical experimental protocols for the synthesis and characterization of nickel-based catalysts from different precursors.

Catalyst Synthesis: Mechanochemical Method for Ni-Al₂O₃ Catalysts

This method was employed for the synthesis of Ni-Al₂O₃ catalysts for CO methanation from nickel nitrate, nickel chloride, and nickel acetate precursors.[1][2][3]

  • Precursor Mixing: Aluminum nitrate (Al(NO₃)₃·9H₂O) as the aluminum precursor and ammonium carbonate ((NH₄)₂CO₃) as the precipitant are mixed with the respective nickel precursor (Nickel Nitrate: Ni(NO₃)₂·6H₂O, Nickel Chloride: NiCl₂·6H₂O, or Nickel Acetate: Ni(CH₃COO)₂·4H₂O) in a planetary ball-milling machine.[1][2][3]

  • Milling: The mixture is milled at a specific rotation speed for a set duration to ensure homogeneous mixing and reaction.

  • Washing and Drying: The resulting solid is washed with deionized water and ethanol to remove impurities and then dried in an oven.

  • Calcination: The dried powder is calcined in a furnace at a high temperature (e.g., 500°C) for several hours to obtain the final catalyst.

Catalyst Synthesis: Impregnation Method for Supported Nickel Catalysts

The incipient wetness impregnation method is a common technique for preparing supported catalysts.[6]

  • Support Preparation: The support material (e.g., γ-Al₂O₃, TiO₂-ZrO₂) is dried to remove physically adsorbed water.

  • Impregnation Solution Preparation: A solution of the nickel precursor (e.g., nickel nitrate, nickel acetate, nickel citrate) is prepared with a concentration calculated to achieve the desired nickel loading.[6]

  • Impregnation: The precursor solution is added dropwise to the support material until the pores are filled.

  • Drying: The impregnated support is dried in an oven to remove the solvent.

  • Calcination: The dried material is calcined at a high temperature to decompose the precursor and form nickel oxide particles on the support.[6]

Catalytic Activity Testing: CO Methanation

The performance of the prepared Ni-Al₂O₃ catalysts was evaluated for CO methanation in a fixed-bed reactor.[1][2]

  • Catalyst Loading: A specific amount of the catalyst is loaded into the reactor.

  • Reduction: The catalyst is typically reduced in-situ under a flow of hydrogen at an elevated temperature before the reaction to convert nickel oxide to metallic nickel.

  • Reaction: A feed gas mixture of CO, H₂, and a balance gas (e.g., N₂) is introduced into the reactor at a specific flow rate. The reaction is carried out at a set temperature and pressure.

  • Product Analysis: The composition of the effluent gas is analyzed using a gas chromatograph (GC) to determine the conversion of CO and the selectivity towards methane and other products.

Visualizing the Influence of Precursors

The following diagrams illustrate key concepts in the comparative study of nickel-based catalysts.

Catalyst_Synthesis_Workflow cluster_precursors Nickel Precursors cluster_synthesis Synthesis Method cluster_catalyst Catalyst Properties cluster_performance Catalytic Performance Ni_Nitrate Nickel Nitrate Impregnation Impregnation Ni_Nitrate->Impregnation Coprecipitation Co-precipitation Ni_Nitrate->Coprecipitation Mechanochemical Mechanochemical Ni_Nitrate->Mechanochemical Ni_Chloride Nickel Chloride Ni_Chloride->Impregnation Ni_Chloride->Mechanochemical Ni_Acetate Nickel Acetate Ni_Acetate->Impregnation Ni_Acetate->Mechanochemical Ni_Citrate Nickel Citrate Ni_Citrate->Impregnation Particle_Size Ni Particle Size Impregnation->Particle_Size Dispersion Dispersion Coprecipitation->Dispersion MSI Metal-Support Interaction Mechanochemical->MSI Activity Activity Particle_Size->Activity Selectivity Selectivity Dispersion->Selectivity Stability Stability MSI->Stability

Fig. 1: Influence of precursors and synthesis on catalyst properties.

CO_Methanation_Pathway cluster_surface Surface Reactions CO CO CO_ads CO(ads) CO->CO_ads Adsorption H2 H₂ H_ads H(ads) H2->H_ads Dissociative Adsorption Ni_Surface Ni Catalyst Surface CHx_ads CHx(ads) CO_ads->CHx_ads Hydrogenation H_ads->CHx_ads H2O H₂O H_ads->H2O with O from CO dissociation CH4 CH₄ CHx_ads->CH4 Hydrogenation

Fig. 2: Simplified reaction pathway for CO methanation on a Ni catalyst.

Conclusion

The choice of nickel precursor has a profound and demonstrable impact on the final properties and performance of nickel-based catalysts.

  • Nickel nitrate often yields catalysts with good nickel dispersion and smaller particle sizes, leading to high activity and resistance to carbon deposition, as seen in CO methanation.[1][2]

  • Nickel chloride as a precursor can be detrimental due to residual chlorine, which can poison the catalyst and lead to lower activity.[1][2][4]

  • Nickel acetate can be a viable alternative, though it may lead to larger particle sizes and increased carbon formation compared to nitrate-derived catalysts in some applications.[1][2][3]

  • Nickel citrate has shown excellent performance in specific reactions like the selective hydrogenation of phthalic anhydride, suggesting its utility in applications requiring high selectivity.[5]

Researchers should carefully consider the desired catalyst properties and the specific reaction conditions when selecting a nickel precursor. The experimental data presented in this guide highlights the importance of this initial choice in the rational design of effective nickel-based catalysts.

References

A Researcher's Guide to the Analytical Validation of Nickel Carbonate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of nickel carbonate is a critical first step in various applications, from catalyst development to the formulation of active pharmaceutical ingredients. The physicochemical properties of the final product are highly dependent on the chosen synthesis route. This guide provides a comparative analysis of common synthesis methods for this compound, validated through a suite of analytical techniques. We present experimental data to objectively compare the performance of different synthesis alternatives and offer detailed protocols for the key analytical methods.

Comparative Analysis of Synthesis Methods

The properties of this compound are significantly influenced by the synthesis method. Here, we compare two common methods: co-precipitation and hydrothermal synthesis. The data presented is a synthesis of findings from multiple research endeavors.

Data Presentation
Analytical TechniqueParameterCo-precipitation MethodHydrothermal MethodReference(s)
XRD Crystalline PhaseBasic this compound (NiCO₃·2Ni(OH)₂·4H₂O)This compound hydroxide (Ni₂(CO₃)(OH)₂·4H₂O)[1][2]
Crystallite Size (nm)~5.07Not explicitly stated, but broad peaks suggest nanostructured morphology[2][3]
SEM MorphologySpherical particles, sometimes agglomeratedHierarchical, flower-like nanostructures[3][4]
Particle Size (µm)20 - 120Not explicitly stated, but SEM images show microstructures[1]
TEM MorphologySpherical nanoparticlesNot explicitly detailed in the provided search results[5]
Particle Size (nm)10 - 11Not explicitly detailed in the provided search results[5]
FT-IR Key Vibrational Bands (cm⁻¹)~1400 (asymmetric C-O stretching), ~825 (out-of-plane C-O bending), ~675 (O-C-O bending)1411 (asymmetrical stretching of carbonate), 1067 (symmetric stretching of carbonate), ~850 (out-of-plane bending of carbonate), <600 (Ni-O bending)[2][6]
TGA/DTA Decomposition Temperature (°C)Two-stage decomposition: ~100°C (water loss) and ~270-320°C (decarboxylation and dehydroxylation)A study on basic this compound showed decomposition to NiO at 250°C[7][8]

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following are standard protocols for the key analytical techniques used in the validation of this compound synthesis.

X-ray Diffraction (XRD)

Objective: To determine the crystalline phase, crystallite size, and purity of the synthesized this compound.

Methodology:

  • A small amount of the dried this compound powder is finely ground using an agate mortar and pestle to ensure random orientation of the crystallites.

  • The powdered sample is packed into a sample holder, ensuring a flat and level surface.

  • The sample is mounted in an X-ray diffractometer.

  • The XRD pattern is recorded using Cu Kα radiation (λ = 1.5406 Å) typically over a 2θ range of 10-80° with a step size of 0.02° and a scan speed of 2°/min.[9]

  • The resulting diffraction pattern is analyzed using software to identify the crystalline phases by comparing the peak positions and intensities with standard diffraction patterns from databases like the Joint Committee on Powder Diffraction Standards (JCPDS).[2]

  • The crystallite size (D) can be estimated from the broadening of the diffraction peaks using the Debye-Scherrer equation: D = Kλ / (β cosθ) where K is the Scherrer constant (typically ~0.9), λ is the X-ray wavelength, β is the full width at half maximum (FWHM) of the diffraction peak in radians, and θ is the Bragg angle.

Scanning Electron Microscopy (SEM)

Objective: To investigate the surface morphology, particle size, and aggregation of the synthesized this compound.

Methodology:

  • A small amount of the this compound powder is dispersed onto a carbon adhesive tab mounted on an aluminum SEM stub.

  • Excess powder is removed by gentle tapping or with a jet of compressed air to ensure a monolayer of particles.

  • The sample is then sputter-coated with a thin layer of a conductive material, such as gold or palladium, to prevent charging under the electron beam.

  • The coated sample is introduced into the SEM chamber.

  • The sample is imaged at various magnifications using an accelerating voltage typically between 10-20 kV.[3]

  • Digital images are captured, and particle size distribution can be determined by measuring the dimensions of a statistically significant number of particles using image analysis software.

Transmission Electron Microscopy (TEM)

Objective: To obtain high-resolution images of the this compound nanoparticles, providing detailed information on their size, shape, and internal structure.

Methodology:

  • A very dilute suspension of the this compound nanoparticles is prepared in a suitable solvent (e.g., ethanol) and sonicated for several minutes to ensure good dispersion.

  • A drop of the suspension is placed onto a TEM grid (typically a copper grid coated with a thin carbon film) and allowed to dry completely in a dust-free environment.

  • The grid is then mounted in the TEM sample holder and inserted into the microscope.

  • The sample is imaged at high magnifications using an accelerating voltage typically around 200 kV.[10]

  • High-resolution TEM (HRTEM) can be used to visualize the crystal lattice fringes, and selected area electron diffraction (SAED) can be employed to determine the crystallinity and crystal structure of individual nanoparticles.[5]

Fourier-Transform Infrared Spectroscopy (FT-IR)

Objective: To identify the functional groups present in the synthesized this compound and confirm its chemical identity.

Methodology:

  • A small amount of the dried this compound powder is mixed with potassium bromide (KBr) powder (spectroscopic grade) in a ratio of approximately 1:100.

  • The mixture is finely ground in an agate mortar and pestle to ensure a homogeneous sample.

  • The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • The KBr pellet is placed in the sample holder of an FT-IR spectrometer.

  • The FT-IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹, by co-adding multiple scans to improve the signal-to-noise ratio.[6]

  • The positions and shapes of the absorption bands are analyzed to identify the characteristic vibrational modes of carbonate (CO₃²⁻), hydroxyl (-OH), and water (H₂O) groups.[2][6]

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)

Objective: To study the thermal stability and decomposition behavior of the synthesized this compound.

Methodology:

  • A small, accurately weighed amount of the this compound sample (typically 5-15 mg) is placed in a TGA crucible (e.g., alumina or platinum).

  • The crucible is placed on the TGA balance.

  • The sample is heated from ambient temperature to a final temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).[11]

  • The TGA instrument records the change in mass of the sample as a function of temperature.

  • The DTA instrument, often coupled with the TGA, measures the temperature difference between the sample and an inert reference material, providing information about endothermic and exothermic processes.

  • The resulting TGA and DTA curves are analyzed to determine the decomposition temperatures, the number of decomposition steps, and the mass loss at each step, which can be correlated with the loss of water, carbon dioxide, and hydroxyl groups.[7]

Visualizing the Validation Process

To better understand the workflow and the interplay between different analytical techniques, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Synthesis of this compound cluster_validation Analytical Validation cluster_results Characterization Results CoPrecipitation Co-precipitation XRD XRD Analysis CoPrecipitation->XRD SEM SEM Analysis CoPrecipitation->SEM TEM TEM Analysis CoPrecipitation->TEM FTIR FT-IR Analysis CoPrecipitation->FTIR TGA_DTA TGA/DTA Analysis CoPrecipitation->TGA_DTA Hydrothermal Hydrothermal Synthesis Hydrothermal->XRD Hydrothermal->SEM Hydrothermal->TEM Hydrothermal->FTIR Hydrothermal->TGA_DTA Phase Crystalline Phase & Purity XRD->Phase Morphology Morphology & Particle Size SEM->Morphology TEM->Morphology FunctionalGroups Functional Groups FTIR->FunctionalGroups ThermalStability Thermal Stability TGA_DTA->ThermalStability

Caption: Experimental workflow for synthesis and validation.

Analytical_Techniques_Relationship cluster_properties Physicochemical Properties cluster_techniques Analytical Techniques P1 Crystallinity P2 Phase Identification P3 Morphology P4 Particle Size P5 Chemical Composition P6 Thermal Behavior T1 XRD T1->P1 validates T1->P2 validates T2 SEM T2->P3 validates T2->P4 validates T3 TEM T3->P3 validates T3->P4 validates T4 FT-IR T4->P5 validates T5 TGA/DTA T5->P6 validates

Caption: Relationship between techniques and properties.

References

Amorphous vs. Crystalline Nickel Carbonate: A Comparative Guide to Catalytic Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuances of catalyst performance is paramount. This guide provides an objective comparison of the catalytic activity of amorphous and crystalline nickel carbonate, supported by experimental data and detailed protocols.

Amorphous materials, lacking long-range atomic order, often present a higher density of active sites and structural defects, which can significantly enhance their catalytic performance compared to their crystalline counterparts.[1][2] In the case of nickel-based catalysts, amorphous this compound has demonstrated superior activity in key electrochemical reactions, including the oxygen evolution reaction (OER) and urea oxidation reaction (UOR).[3][4] This enhanced performance is often attributed to a greater number of unsaturated coordinated atoms and higher surface energy.[4][5]

Quantitative Performance Comparison

The following table summarizes the key performance metrics for amorphous this compound catalysts and compares them with relevant crystalline nickel-based catalysts. It is important to note that direct comparisons with crystalline this compound are limited in the literature; therefore, crystalline nickel oxide (NiOx) and nickel hydroxide (β-Ni(OH)2) are used as benchmarks.

CatalystReactionKey Performance MetricValueReference
Amorphous Basic this compound Oxygen Evolution Reaction (OER)Mass Activity @ 0.35 V overpotential55.1 A g⁻¹[3]
Tafel Slope60 mV dec⁻¹[3][6]
Crystalline NiOx Oxygen Evolution Reaction (OER)Mass Activity @ 0.35 V overpotentialSignificantly lower than amorphous[3]
β-Ni(OH)₂ Oxygen Evolution Reaction (OER)Mass Activity @ 0.35 V overpotentialSignificantly lower than amorphous[3]
Amorphous this compound Urea Oxidation Reaction (UOR)Current Density @ 1.6 V vs. RHE117.69 mA cm⁻²[4][5]
Tafel Slope40.7 mV dec⁻¹[4][5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the synthesis and characterization protocols for amorphous this compound catalysts as described in the cited literature.

Synthesis of Amorphous Basic this compound via Evaporation-Induced Precipitation (EIP)

This method, reported for the synthesis of an OER catalyst, involves the controlled precipitation of this compound from a precursor solution.[3]

  • Precursor Solution Preparation: A specific amount of nickel nitrate hexahydrate (e.g., 2.5 mmol) is dissolved in a mixture of deionized water and ethanol.

  • Precipitation: An aqueous solution of sodium carbonate is added to the nickel nitrate solution. The H₂O/Ni ratio in the precursor mixture can be adjusted to tune the amorphous structure.[3]

  • Evaporation and Aging: The resulting mixture is heated to a relatively low temperature (e.g., 60°C) to induce evaporation and precipitation.[3] The aging time and temperature are critical parameters that influence the final material properties.

  • Washing and Drying: The precipitate is collected, washed thoroughly with deionized water and ethanol to remove impurities, and then dried under vacuum.

Synthesis of Amorphous this compound for Urea Oxidation

A facile precipitation approach is utilized to synthesize amorphous this compound for UOR applications.[4][5]

  • Reaction Setup: An aqueous solution of a nickel salt (e.g., nickel sulfate) is prepared.

  • Precipitation: A solution of a carbonate source, such as sodium carbonate or sodium bicarbonate, is added to the nickel salt solution under controlled pH conditions (below pH 9).[7] Rapid addition and agitation are crucial.[7]

  • Digestion and Drying: The resulting precipitate is rapidly dried, for instance, by heating in a forced circulation of a non-reacting gas at a temperature below approximately 205°F and reduced pressure.[7]

Catalyst Characterization and Performance Evaluation

  • Structural Analysis: X-ray Diffraction (XRD) is employed to confirm the amorphous or crystalline nature of the synthesized materials. Amorphous materials will exhibit broad, diffuse scattering patterns, while crystalline materials will show sharp, well-defined peaks.

  • Morphological Analysis: Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to investigate the morphology and particle size of the catalysts.

  • Electrochemical Measurements (OER/UOR):

    • Working Electrode Preparation: The catalyst ink is prepared by dispersing the this compound powder in a mixture of deionized water, ethanol, and a binder (e.g., Nafion). This ink is then drop-casted onto a glassy carbon electrode.

    • Electrochemical Cell: A standard three-electrode cell is used, with the prepared catalyst as the working electrode, a platinum wire as the counter electrode, and a reference electrode (e.g., Ag/AgCl or a reversible hydrogen electrode - RHE).

    • Linear Sweep Voltammetry (LSV): LSV is performed in a suitable electrolyte (e.g., 1.0 M KOH for OER, 1.0 M KOH with urea for UOR) to determine the catalytic activity. The current density is recorded as a function of the applied potential.

    • Tafel Analysis: Tafel plots (overpotential vs. log(current density)) are derived from the LSV data to determine the Tafel slope, which provides insights into the reaction kinetics.

    • Chronoamperometry: The long-term stability of the catalyst is evaluated by holding the electrode at a constant potential for an extended period (e.g., 10,000 seconds) and monitoring the current density.[3]

Visualizing the Workflow

The following diagrams illustrate the general experimental workflows for the synthesis and characterization of amorphous this compound catalysts.

experimental_workflow cluster_synthesis Catalyst Synthesis cluster_characterization Characterization & Testing s1 Precursor Solution (Nickel Salt + Carbonate Source) s2 Precipitation (Controlled pH & Temperature) s1->s2 Mixing s3 Aging & Washing s2->s3 s4 Drying s3->s4 c1 Structural Analysis (XRD) s4->c1 c2 Morphological Analysis (SEM, TEM) s4->c2 c3 Electrochemical Testing (LSV, Tafel, Chronoamperometry) s4->c3

Caption: General workflow for synthesis and characterization.

logical_relationship cluster_properties Structural Properties cluster_performance Catalytic Performance Amorphous Amorphous Structure p1 Disordered Atomic Arrangement High Defect Density Amorphous->p1 Crystalline Crystalline Structure p2 Long-Range Atomic Order Defined Crystal Facets Crystalline->p2 a1 Higher Catalytic Activity (e.g., OER, UOR) p1->a1 a2 Generally Lower Activity Higher Stability p2->a2

References

The Evolving Role of Nickel Carbonate in Advanced Battery Chemistries: A Performance Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nickel carbonate, a seemingly simple inorganic compound, plays a pivotal role as a critical precursor in the synthesis of high-performance cathode materials for next-generation energy storage systems. While not typically used as a direct active material in commercial batteries, its properties are fundamental to the electrochemical performance of the resulting cathodes. This guide provides an objective comparison of the performance of battery chemistries that utilize this compound-derived materials, supported by experimental data and detailed protocols.

The Primary Role of this compound: A Precursor for High-Nickel Cathodes

This compound (NiCO₃) is a key ingredient in the manufacturing of nickel-rich cathode materials, most notably for Lithium-Ion Batteries (LIBs). It serves as a nickel source in the co-precipitation synthesis method, which is widely adopted for producing materials like Lithium Nickel Manganese Cobalt Oxide (NMC) and Lithium Nickel Cobalt Aluminum Oxide (NCA).[1][2][3][4][5]

The process generally involves precipitating a mixed transition metal carbonate or hydroxide precursor from a solution of metal salts. This precursor, containing a homogeneous distribution of nickel, manganese, and cobalt ions, is then mixed with a lithium source (e.g., lithium carbonate) and calcined at high temperatures to form the final layered oxide cathode material.[1][3] The characteristics of the initial this compound and the co-precipitation conditions significantly influence the morphology, particle size, and ultimately, the electrochemical performance of the final cathode material.[5][6][7]

Performance Comparison in Lithium-Ion Battery Cathodes

The primary application of this compound as a precursor is in the synthesis of NMC and NCA cathodes for LIBs. Increasing the nickel content in these cathodes leads to a higher specific capacity.[6][7][8][9] However, this often comes at the cost of reduced thermal stability and cycle life.

Cathode Chemistry (Derived from NiCO₃ precursor)Typical CompositionInitial Discharge Capacity (mAh/g)Capacity RetentionKey Characteristics
NMC111 LiNi₁/₃Mn₁/₃Co₁/₃O₂~160GoodBalanced performance, good stability.[8]
NMC622 LiNi₀.₆Mn₀.₂Co₀.₂O₂~180-196Moderate to GoodHigher capacity than NMC111.[4] Capacity retention of ~85-95% after 100 cycles has been reported.[4]
NMC811 LiNi₀.₈Mn₀.₁Co₀.₁O₂~200ModerateHigh energy density, but faces challenges with stability and cycle life.[8]
NCA LiNi₀.₈Co₀.₁₅Al₀.₀₅O₂~200GoodHigh specific capacity and good rate performance.[1][8]
Li-rich NMC Li[Li₀.₂Mn₀.₅₄Ni₀.₁₃Co₀.₁₃]O₂~250-296ModerateVery high capacity, but can suffer from voltage fade.[2][10]

Role in Other Battery Chemistries

The use of this compound in battery chemistries beyond lithium-ion is less documented, with its role remaining primarily as a precursor.

  • Sodium-Ion Batteries (SIBs): While transition metal oxides are being explored as anode materials for SIBs, there is limited direct research on using this compound.[11][12][13] Some studies have investigated other nickel compounds like nickel cobaltite and nickel borate as potential high-performance anode materials for sodium-ion storage.[11][14]

  • Nickel-Metal Hydride (Ni-MH) Batteries: Basic this compound can be utilized in the production of the nickel-based cathode in Ni-MH batteries. Its inclusion in the manufacturing process can help to improve the battery's capacity and charge-discharge efficiency.[1] However, detailed comparative performance data against other nickel sources is not extensively available in the reviewed literature.

Experimental Protocols

Synthesis of NMC Cathode Material via Carbonate Co-Precipitation

This protocol outlines a typical method for synthesizing a nickel-rich NMC cathode material using this compound as a component of the precursor.

  • Precursor Synthesis:

    • Prepare an aqueous solution of transition metal sulfates (e.g., nickel sulfate, manganese sulfate, cobalt sulfate) in the desired stoichiometric ratio (e.g., 8:1:1 for NMC811).

    • Separately, prepare an aqueous solution of sodium carbonate (precipitating agent) and ammonium hydroxide (chelating agent).

    • In a continuously stirred tank reactor (CSTR), simultaneously and slowly add the metal salt solution and the sodium carbonate/ammonium hydroxide solution.

    • Carefully control the pH (typically between 7.5 and 8.5), temperature, and stirring speed to obtain a spherical and dense mixed-metal carbonate precursor.[5]

    • The resulting precipitate is filtered, washed multiple times with deionized water to remove impurities, and then dried in a vacuum oven.

  • Lithiated Cathode Synthesis:

    • Thoroughly mix the dried precursor powder with a stoichiometric amount of lithium carbonate. An excess of lithium source is often used to compensate for lithium loss at high temperatures.[5]

    • The mixture is then calcined at a high temperature (e.g., 750-900°C) in an oxygen-rich atmosphere for several hours. The exact temperature and duration depend on the specific NMC composition.[4][5]

    • The resulting powder is the final NMC cathode material.

Electrochemical Performance Evaluation
  • Electrode Preparation:

    • Prepare a slurry by mixing the synthesized active material (e.g., NMC), a conductive agent (e.g., carbon black), and a binder (e.g., PVDF) in an 8:1:1 weight ratio in an appropriate solvent (e.g., NMP).

    • Coat the slurry onto an aluminum foil current collector and dry it in a vacuum oven to remove the solvent.

    • Punch out circular electrodes of a specific diameter.

  • Cell Assembly:

    • Assemble a coin cell (e.g., 2032-type) in an argon-filled glovebox.

    • Use the prepared cathode, a lithium metal anode, a separator (e.g., Celgard), and a liquid electrolyte (e.g., 1M LiPF₆ in a mixture of ethylene carbonate and dimethyl carbonate).

  • Electrochemical Testing:

    • Use a battery testing system to perform galvanostatic charge-discharge cycling at various C-rates (e.g., 0.1C, 0.5C, 1C) within a specific voltage window (e.g., 2.8-4.3 V vs. Li/Li⁺).[15]

    • Conduct cyclic voltammetry (CV) to study the redox reactions.

    • Perform electrochemical impedance spectroscopy (EIS) to analyze the cell's internal resistance and charge transfer kinetics.

Visualizing the Workflow and Mechanisms

Battery_Performance_Evaluation_Workflow cluster_synthesis Cathode Material Synthesis cluster_fabrication Cell Fabrication cluster_testing Electrochemical Testing Precursor This compound Precursor (Co-precipitation) Mixing Mixing with Li Source Precursor->Mixing Calcination High-Temperature Calcination Mixing->Calcination Slurry Slurry Preparation (Active Material, Carbon, Binder) Calcination->Slurry Coating Electrode Coating & Drying Slurry->Coating Assembly Coin Cell Assembly (in Glovebox) Coating->Assembly Cycling Galvanostatic Cycling (Capacity, Stability) Assembly->Cycling CV Cyclic Voltammetry (Redox Behavior) Assembly->CV EIS Impedance Spectroscopy (Kinetics) Assembly->EIS

Caption: Workflow for Synthesis and Evaluation of Cathode Materials.

Charge_Discharge_Mechanism Cathode Li(Ni,Mn,Co)O₂ Charge_Cathode Li₁-x(Ni,Mn,Co)O₂ Cathode->Charge_Cathode Li⁺ out e⁻ out Anode C₆ Charge_Anode LiₓC₆ Anode->Charge_Anode Li⁺ in e⁻ in Discharge_Cathode Li(Ni,Mn,Co)O₂ Charge_Cathode->Discharge_Cathode Li⁺ in e⁻ in Discharge_Anode C₆ Charge_Anode->Discharge_Anode Li⁺ out e⁻ out

Caption: Simplified Charge-Discharge in a Li-ion Cell with an NMC Cathode.

References

A Comparative Guide to the Purity of Nickel Carbonate from Different Synthesis Routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of nickel carbonate is a critical parameter that dictates its performance in various high-stakes applications, including catalyst development, advanced battery materials, and the synthesis of specialized nickel compounds. The choice of synthesis route directly influences the impurity profile and overall quality of the final product. This guide provides an objective comparison of this compound purity derived from common synthesis methods, supported by experimental data and detailed analytical protocols.

Common Synthesis Routes for this compound

The production of this compound is primarily achieved through two major pathways: chemical precipitation and hydrothermal synthesis. Each method offers distinct advantages and disadvantages concerning reaction conditions, particle morphology, and, most importantly, the purity of the resulting material.

  • Chemical Precipitation: This is the most common industrial method for producing this compound. It involves the reaction of a soluble nickel salt, such as nickel sulfate (NiSO₄) or nickel chloride (NiCl₂), with an alkaline carbonate source, like sodium carbonate (Na₂CO₃) or ammonium bicarbonate (NH₄HCO₃), in an aqueous solution.[1][2][3] The resulting this compound precipitates out of the solution and is then filtered, washed, and dried. While efficient for large-scale production, a significant challenge is the removal of co-precipitated or adsorbed impurity ions (e.g., Na⁺, Cl⁻, SO₄²⁻) from the product.[2][4]

  • Hydrothermal Synthesis: This method involves a chemical reaction in an aqueous solution above ambient temperature and pressure in a sealed vessel known as an autoclave. For this compound synthesis, a nickel salt is typically reacted with urea (CO(NH₂)₂), which decomposes under hydrothermal conditions to slowly release carbonate and hydroxide ions, facilitating the controlled precipitation of this compound.[5][6] This route is renowned for producing materials with high purity, uniform particle size, and well-defined crystallinity.[5][7]

  • Other Methods: Less common methods include the oxidation of nickel powder in the presence of ammonia and carbon dioxide, which is reported to yield very pure this compound, and the electrolytic oxidation of nickel metal in a carbon dioxide atmosphere.[1]

Comparative Purity Analysis

The purity of this compound is assessed by determining the nickel content (assay) and quantifying trace elemental impurities. The following table summarizes typical purity levels and common impurities associated with the primary synthesis routes.

Synthesis RouteNickel Content (Assay % Ni)Purity LevelCommon ImpuritiesReference
Chemical Precipitation (using Na₂CO₃)~40-49% (basic this compound)Industrial/Purified GradeHigh: Sodium (Na) Trace: Sulfate (SO₄²⁻), Chloride (Cl⁻)[2][8]
Chemical Precipitation (with enhanced washing)Not specifiedHigh PuritySodium (Na) < 0.01% Chloride (Cl⁻) < 0.01%
Hydrothermal Synthesis (using urea)Not specifiedHigh Purity / Pure-PhaseGenerally lower levels of ionic impurities compared to precipitation.[5][7]
Commercial Product (Extra Pure Grade)44.2%Extra Pure GradeCl⁻ < 0.01%, SO₄²⁻: 0.04%, Co: 0.001%, Fe < 0.004%[9]

Experimental Protocols for Purity Assessment

Accurate assessment of this compound purity requires a combination of analytical techniques to determine both the bulk composition and trace contaminants.

Trace Elemental Analysis by Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES)

ICP-OES is the standard method for quantifying a wide range of elemental impurities at trace levels (ppm or ppb).[10][11]

Methodology:

  • Sample Preparation: Accurately weigh approximately 0.1 g of the dried this compound sample into a 50 mL volumetric flask.

  • Digestion: Carefully add a minimal amount of concentrated nitric acid (HNO₃) dropwise until the sample is fully dissolved. The reaction will effervesce as CO₂ is released. Gently heat if necessary to ensure complete dissolution.

  • Dilution: Once dissolved and cooled to room temperature, dilute the sample to the 50 mL mark with deionized water. The final solution will have a known concentration (e.g., 2 g/L).

  • Calibration: Prepare a series of multi-element calibration standards from certified stock solutions in the same acid matrix (e.g., 2% HNO₃). The concentration range of the standards should bracket the expected impurity concentrations in the sample.

  • Analysis: Aspirate the blank, calibration standards, and prepared sample solution into the ICP-OES instrument. Measure the emission intensity for each element of interest at its characteristic wavelength.

  • Quantification: The concentration of each impurity element in the sample is determined by comparing its emission intensity to the calibration curve.

Phase Purity and Crystallinity by X-ray Diffraction (XRD)

XRD is used to identify the crystalline phases present in the material, confirming the synthesis of this compound and detecting any crystalline impurities.[4][12]

Methodology:

  • Sample Preparation: Grind the this compound powder to a fine, homogenous consistency using an agate mortar and pestle.

  • Mounting: Pack the fine powder into a sample holder, ensuring a flat, level surface that is flush with the holder's top edge.

  • Data Acquisition: Place the sample holder in the XRD instrument (diffractometer). Set the instrument parameters, including the X-ray source (commonly Cu Kα), voltage, current, and scan range (e.g., 2θ from 10° to 80°), with an appropriate step size and scan speed.

  • Analysis: Initiate the scan. The instrument will record the intensity of diffracted X-rays as a function of the 2θ angle.

  • Phase Identification: Compare the resulting diffraction pattern (a plot of intensity vs. 2θ) with standard reference patterns from a crystallographic database (e.g., ICDD PDF). A match between the sample's peak positions and intensities and the reference pattern for NiCO₃ confirms its presence and phase. Additional peaks indicate the presence of crystalline impurities.

Nickel Assay by Complexometric Titration

This classic chemical method determines the weight percentage of nickel in the sample, providing an overall measure of the main component's concentration.

Methodology:

  • Sample Preparation: Accurately weigh about 0.5 g of the this compound sample and dissolve it in 20 mL of 1:1 hydrochloric acid (HCl). Heat gently to expel all CO₂.

  • Buffering: Cool the solution and dilute it to approximately 100 mL with deionized water. Add 10 mL of an ammonium chloride-ammonia buffer solution to adjust the pH to around 10.

  • Indicator: Add a few drops of Murexide indicator to the solution, which will turn yellow.

  • Titration: Titrate the solution with a standardized 0.1 M solution of ethylenediaminetetraacetic acid (EDTA) from a burette.

  • Endpoint: The endpoint is reached when the solution color changes sharply from yellow to a distinct purple. Record the volume of EDTA used.

  • Calculation: Calculate the percentage of nickel in the sample using the following formula:

    • % Ni = (Volume of EDTA (L) × Molarity of EDTA (mol/L) × Molar Mass of Ni ( g/mol )) / (Mass of Sample (g)) × 100

Visualization of Workflows and Relationships

To clarify the processes and relationships discussed, the following diagrams are provided.

G cluster_synthesis Synthesis cluster_processing Post-Processing cluster_analysis Purity Assessment S1 Precipitation P1 Filtration S1->P1 S2 Hydrothermal S2->P1 P2 Washing P1->P2 P3 Drying P2->P3 A1 ICP-OES (Trace Impurities) P3->A1 A2 XRD (Phase Purity) P3->A2 A3 Titration (Ni Assay) P3->A3 Result Purity Report A1->Result A2->Result A3->Result

Caption: Experimental workflow for synthesis and purity assessment of this compound.

G cluster_routes Synthesis Routes cluster_impurities Typical Impurity Profile cluster_purity Expected Purity Precipitation Chemical Precipitation (e.g., NiSO₄ + Na₂CO₃) Impurity_P Higher Ionic Impurities (Na⁺, SO₄²⁻, Cl⁻) Precipitation->Impurity_P Hydrothermal Hydrothermal Synthesis (e.g., NiCl₂ + Urea) Impurity_H Lower Ionic Impurities Hydrothermal->Impurity_H Purity_P Industrial to Purified Grade (Purity dependent on washing) Impurity_P->Purity_P Purity_H High Purity / Pure-Phase Impurity_H->Purity_H

Caption: Logical relationship between synthesis routes and purity outcomes.

References

structural comparison of spherical vs. non-spherical nickel hydroxide

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Spherical and Non-Spherical Nickel Hydroxide: Structure, Performance, and Synthesis

For researchers and professionals in materials science and battery development, the morphology of nickel hydroxide is a critical factor influencing its performance as a cathode material. This guide provides an objective, data-driven comparison of spherical and non-spherical nickel hydroxide, focusing on their structural characteristics and electrochemical properties.

Structural and Physical Properties: A Tabular Comparison

The morphology of nickel hydroxide particles significantly impacts their physical properties, which in turn affect their electrochemical behavior. Non-spherical nickel hydroxide, often appearing as irregular tabular shapes composed of overlapped nano-crystalline grains, generally exhibits a significantly larger specific surface area compared to its spherical counterpart, even when tap densities are comparable.[1][2]

PropertyNon-Spherical Ni(OH)₂Spherical Ni(OH)₂Unit
Tap Density ~2.31[3]~2.20[3]g/cm³
Specific Surface Area (BET) 75.52 - 78.65[1][3]10.15 - 11.12[1][3]m²/g
Mean Particle Size ~27.20 - 27.82[1][3]~9.26 - 9.41[1][3]µm
Morphology Irregular, tabular sheets[1][2]Uniform spheres[4]-
Structural Disorder (FWHM of (101) peak) 1.057[1]0.782[1]-

Electrochemical Performance: A Head-to-Head Analysis

The structural differences between spherical and non-spherical nickel hydroxide directly translate to their electrochemical performance. Non-spherical β-Ni(OH)₂ has been shown to exhibit enhanced discharge capacity, a higher discharge potential plateau, and superior cycle stability.[2][5] This improvement is attributed to a higher proton diffusion coefficient, better reaction reversibility, and lower electrochemical impedance.[1][5]

The higher specific surface area of non-spherical particles provides more active sites for electrochemical reactions, facilitating better contact with the electrolyte.[1] Furthermore, the higher density of structural disorder in non-spherical nickel hydroxide is believed to accelerate solid-state proton diffusion, reducing concentration polarization during charge and discharge cycles.[1][6]

Performance MetricNon-Spherical β-Ni(OH)₂Spherical β-Ni(OH)₂Unit
Discharge Capacity (0.2C) 260.5[3]252.3[3]mAh/g
High-Rate Discharge Capacity (2C) 222.9[3]208.5[3]mAh/g
Proton Diffusion Coefficient 4.26 x 10⁻⁹[1][5]-cm²/s
Charge-Transfer Resistance (Rc) Lower[1]Higher[1]Ohms
Electrochemical Reversibility Better[1]Lower[1]-
Cycle Stability Superior[2][5]--

Synthesis Methodologies: A Process Overview

The synthesis method plays a crucial role in determining the final morphology and properties of the nickel hydroxide.

Spherical Nickel Hydroxide is often produced through a precipitation method involving the decomposition of a nickel-ammonia complex. This process allows for the gradual growth of high-density spherical particles.[7] However, controlling the reaction rate and particle size can be challenging.[7]

Non-Spherical Nickel Hydroxide with high density can be synthesized using simpler and more economical methods, such as the polyacrylamide (PAM) assisted two-step drying (PTSD) method.[1][3][5] This approach avoids the use of ammonia, making it more environmentally friendly.[1][3]

Below are diagrams illustrating the generalized workflows for the synthesis of both spherical and non-spherical nickel hydroxide.

Spherical_NiOH2_Synthesis NiSalt Nickel Salt Solution (e.g., NiSO₄) Complex Nickel Ammonium Complex Formation NiSalt->Complex Ammonia Ammonia Water Ammonia->Complex Reactor Controlled Precipitation (Stirring Reactor) Complex->Reactor Precipitate Spherical Ni(OH)₂ Precipitate Reactor->Precipitate WashDry Washing & Drying Precipitate->WashDry FinalProduct Spherical Ni(OH)₂ Powder WashDry->FinalProduct NonSpherical_NiOH2_Synthesis NiSalt Nickel Salt Solution Mixing Mixing NiSalt->Mixing PAM Polyacrylamide (PAM) Solution PAM->Mixing Drying1 First Step Drying (e.g., Spray Drying) Mixing->Drying1 Intermediate Intermediate Product Drying1->Intermediate Drying2 Second Step Drying (e.g., Vacuum Drying) Intermediate->Drying2 Grinding Grinding Drying2->Grinding FinalProduct Non-Spherical Ni(OH)₂ Powder Grinding->FinalProduct

References

The Influence of Nickel Precursors on Catalyst Performance in CO₂-CH₄ Reforming: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The choice of nickel precursor significantly impacts the final performance of catalysts in the dry reforming of methane (DRM), a process that converts two major greenhouse gases, CO₂ and CH₄, into valuable syngas (H₂ and CO). This guide provides a comparative analysis of how different nickel precursors affect catalyst activity, stability, and physicochemical properties, supported by experimental data from recent literature.

The selection of a nickel precursor, such as nitrate, chloride, acetate, or citrate, is a critical first step in catalyst synthesis. The anion of the precursor salt and its decomposition behavior during calcination play a crucial role in determining the final state of the nickel particles on the support material. These differences manifest in variations in nickel particle size, dispersion, the strength of the metal-support interaction, and ultimately, the catalyst's efficiency and lifespan in the demanding environment of dry reforming.

Comparative Performance of Catalysts from Different Nickel Precursors

The catalytic performance in CO₂-CH₄ reforming is primarily evaluated by the conversion of reactants (CH₄ and CO₂) and the ratio of products (H₂/CO). The stability of the catalyst over time, often challenged by carbon deposition and sintering of nickel particles, is another key metric.

Below is a summary of quantitative data from studies comparing Ni/Al₂O₃ and Ni/SBA-15 catalysts prepared with different nickel precursors.

Table 1: Performance of Ni/Al₂O₃ Catalysts with Various Nickel Precursors
Nickel PrecursorCH₄ Conversion (%)CO₂ Conversion (%)Ni Particle Size (nm)Ni Dispersion (%)Reference
Nickel Nitrate (Ni(NO₃)₂·6H₂O)31.2148.97SmallHigh[1]
Nickel Sulfate (NiSO₄·6H₂O)Lower than NitrateLower than NitrateSmallHigh[1]
Nickel Acetate (Ni(CH₃COO)₂·4H₂O)Lower activityLower activityLargeLow[1]
Nickel Chloride (NiCl₂·6H₂O)Lower activityLower activity--[1]

As shown in Table 1, the catalyst prepared with nickel nitrate exhibited the highest activity, which is attributed to smaller Ni particle size and higher dispersion.[1] In contrast, nickel acetate resulted in catalysts with larger nickel crystallites and consequently, lower activity.[1]

Table 2: Performance of Ni/SBA-15 Catalysts with Various Nickel Precursors
Nickel PrecursorCH₄ Conversion (%)CO₂ Conversion (%)H₂/CO RatioStabilityReference
Nickel AcetateHighHigh~1.0High stability and selectivity[1]
Nickel NitrateHighHigh~1.0-[1]
Nickel CitrateHighHigh~1.0-[1]

Interestingly, for SBA-15 supported catalysts, nickel acetate as a precursor led to a highly stable catalyst with well-dispersed nickel and low crystallinity, demonstrating that the interplay between the precursor and the support material is crucial.[1]

The Underlying Science: How Precursors Influence Catalyst Properties

The choice of nickel precursor influences several key catalyst properties that dictate its performance. The logical relationship from precursor selection to catalytic performance is illustrated in the diagram below.

G cluster_precursor Precursor Properties cluster_synthesis Catalyst Synthesis cluster_properties Catalyst Physicochemical Properties cluster_performance Catalytic Performance precursor Nickel Precursor (e.g., Nitrate, Acetate, Chloride) decomposition Decomposition Behavior precursor->decomposition interaction Anion-Support Interaction precursor->interaction dispersion Ni Dispersion decomposition->dispersion size Ni Particle Size decomposition->size msi Metal-Support Interaction interaction->msi activity Activity (CH₄ & CO₂ Conversion) dispersion->activity size->activity stability Stability (Resistance to Coking & Sintering) size->stability msi->size msi->stability

Figure 1. Influence of nickel precursor on catalyst properties and performance.

The anions of the nickel salts can interact differently with the support material during the impregnation and calcination steps. For instance, some precursors can lead to a more uniform distribution of nickel species, which upon reduction, results in smaller and more highly dispersed nickel nanoparticles.[1] A strong metal-support interaction is also desirable as it can anchor the nickel particles, preventing their agglomeration (sintering) at the high temperatures required for dry reforming, and also inhibiting the formation of deactivating carbon filaments.[2][3]

Experimental Protocols

To ensure reproducibility and accurate comparison, the experimental methodologies employed in the cited studies are crucial. Below are typical protocols for catalyst preparation and performance evaluation.

Catalyst Preparation (Impregnation Method)

The incipient wetness impregnation method is a commonly used technique for preparing supported nickel catalysts.

G start Start dissolve Dissolve Ni Precursor in Solvent start->dissolve impregnate Impregnate Support (e.g., Al₂O₃, SiO₂) dissolve->impregnate dry Drying (e.g., 120 °C overnight) impregnate->dry calcine Calcination (e.g., 500-800 °C) dry->calcine reduce Reduction in H₂ flow (e.g., 700 °C) calcine->reduce end Active Catalyst reduce->end

Figure 2. Typical experimental workflow for catalyst preparation.
  • Preparation of Impregnation Solution : The chosen nickel precursor (e.g., nickel nitrate hexahydrate) is dissolved in a suitable solvent, often deionized water or ethanol, to form a solution of a specific concentration.

  • Impregnation : The support material (e.g., γ-Al₂O₃ pellets or powder) is added to the precursor solution. The volume of the solution is typically equal to the pore volume of the support. The mixture is then agitated to ensure uniform distribution of the nickel salt.

  • Drying : The impregnated support is dried in an oven, usually at a temperature between 100-120 °C for several hours to remove the solvent.

  • Calcination : The dried material is then calcined in a furnace in a controlled atmosphere (typically air) at high temperatures (e.g., 400-850 °C). This step decomposes the precursor salt into nickel oxide (NiO).

  • Reduction : Prior to the reforming reaction, the calcined catalyst is activated by reduction in a hydrogen (H₂) flow at a high temperature (e.g., 700-800 °C) to convert the NiO to metallic nickel (Ni⁰), which is the active phase for the reaction.

Catalytic Activity Testing

The performance of the prepared catalysts is typically evaluated in a fixed-bed reactor system.

  • Reactor Setup : A specific amount of the catalyst is loaded into a quartz or stainless steel tubular reactor.

  • Reaction Conditions : The reactor is heated to the desired reaction temperature (typically 700-850 °C) under an inert gas flow. A feed gas mixture of CH₄, CO₂, and a balance gas (e.g., N₂ or Ar) with a specific ratio (often CH₄/CO₂ = 1) is then introduced into the reactor at a defined gas hourly space velocity (GHSV).

  • Product Analysis : The composition of the effluent gas from the reactor is analyzed using a gas chromatograph (GC) equipped with appropriate columns and detectors (e.g., a thermal conductivity detector - TCD).

  • Data Calculation : The conversions of CH₄ and CO₂, and the H₂/CO ratio are calculated from the inlet and outlet gas compositions.

Conclusion

The selection of the nickel precursor is a fundamental and impactful decision in the design of catalysts for CO₂-CH₄ reforming. As the presented data indicates, precursors like nickel nitrate often lead to catalysts with smaller, more dispersed active particles and consequently higher initial activity. However, the interplay with the support material is a critical factor, as demonstrated by the high stability of catalysts prepared from nickel acetate on an SBA-15 support. Therefore, a holistic approach that considers the precursor, support, and preparation method is essential for developing robust and efficient catalysts for the conversion of greenhouse gases into valuable chemical feedstocks. Future research should continue to explore novel precursors and synthesis strategies to further enhance catalyst performance and durability.

References

A Comparative Guide to Nickel Carbonate and Other Nickel Salts as Catalyst Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of catalyst precursor is a critical decision that significantly influences the final catalyst's performance. This guide provides an objective comparison of nickel carbonate with other common nickel salts—nitrate, acetate, chloride, and sulfate—as precursors for nickel-based catalysts. The comparison is supported by experimental data on catalyst properties and performance in various chemical transformations.

The efficacy of a nickel catalyst is intrinsically linked to its structural properties, such as nickel particle size, dispersion on the support material, and the strength of the metal-support interaction. These properties are, in turn, heavily influenced by the choice of the nickel salt precursor used in the catalyst's synthesis. The anion of the precursor salt can affect the decomposition temperature, the interaction with the support material during synthesis, and the final morphology of the active nickel species.

Influence of Precursor on Catalyst Characteristics

The selection of a nickel salt precursor has a profound impact on the physicochemical properties of the resulting catalyst. These properties are crucial determinants of catalytic activity, selectivity, and stability.

A recent study systematically compared Ni-Al mixed oxide catalysts prepared using nickel nitrate, acetate, carbonate, sulfate, and chloride as precursors for the oxidative dehydrogenation of ethane. The catalyst derived from This compound exhibited a unique structure and an optimal nickel-to-aluminum ratio.[1] This led to well-tuned active oxygen species, resulting in exceptional catalytic performance.[1]

In contrast, catalysts prepared from nickel nitrate often show good nickel dispersion and small particle size, leading to high initial activity.[2][3] However, the decomposition of nitrate ions can sometimes lead to the agglomeration of nickel particles at higher calcination temperatures.[4] Nickel acetate can also yield catalysts with good dispersion and high activity, in some cases outperforming nitrate-derived catalysts.[5] The use of nickel chloride as a precursor can be detrimental to catalytic performance due to the potential for chlorine residue to poison the active sites. Catalysts derived from nickel sulfate have been reported to exhibit poor stability and a higher tendency for carbon deposition in reforming reactions.[2][6]

The following table summarizes the key characteristics of catalysts prepared from different nickel salt precursors based on experimental findings.

Nickel Salt PrecursorResulting Catalyst PropertiesAdvantagesDisadvantages
This compound Unique structure, optimal Ni/Al ratio, well-tuned active oxygen species.[1]High catalytic performance and stability in specific reactions.[1]Often used as a precipitated intermediate rather than a direct precursor.
Nickel Nitrate Good Ni dispersion, small Ni grain size.[2][3]High initial activity and selectivity in many reactions.[2][3][6]Potential for Ni particle agglomeration at high temperatures.[4]
Nickel Acetate Enhanced nickel dispersion, good reducibility.[5]Can lead to higher activity and stability compared to nitrate.[5]Performance can be highly dependent on the support and reaction.[2][6]
Nickel Chloride Can lead to larger Ni particle sizes.[3]Potential for chlorine poisoning of active sites.[7]
Nickel Sulfate Can result in more graphite-like carbon deposition.[2][6]Generally shows lower activity and poor stability.[2][6]

Comparative Catalytic Performance Data

The choice of precursor directly translates to differences in catalytic performance. The following tables present quantitative data from various studies, comparing catalysts derived from different nickel salts in specific reactions.

CO₂ Methanation
PrecursorSupportCO₂ Conversion (%)CH₄ Selectivity (%)Reaction ConditionsReference
Nickel NitrateAl₂O₃78.887.9350°C, 1 atm[3]
Nickel AcetateAl₂O₃86.4Not specified350°C, 1 atm[3]
Nickel ChlorideAl₂O₃67.2Not specified350°C, 1 atm[3]
Nickel Nitrate-80.03-500°C[8]
Nickel Acetate---500°C[8]
Nickel Sulfate---500°C[8]
CO₂-CH₄ Reforming (Dry Reforming of Methane)
PrecursorSupportCH₄ Conversion (%)CO₂ Conversion (%)StabilityReference
Nickel NitrateAl₂O₃31.2148.97High[2]
Nickel SulfateAl₂O₃Not specifiedNot specifiedPoor (more graphite carbon)[2]
Nickel AcetateSBA-15HighHighHigh stability and selectivity[2]
Oxidative Dehydrogenation of Ethane
PrecursorSupportEthane Conversion (%)Ethylene Selectivity (%)StabilityReference
This compoundAl₂O₃53.272.6Stable over 40 hours[1]
Nickel NitrateAl₂O₃---[1]
Nickel AcetateAl₂O₃---[1]
Nickel SulfateAl₂O₃---[1]
Nickel ChlorideAl₂O₃---[1]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of catalyst synthesis and testing. Below are representative experimental protocols for the preparation of nickel-based catalysts using different precursors.

Catalyst Preparation via Impregnation

This method is commonly used for preparing supported nickel catalysts.

  • Support Preparation: The support material (e.g., Al₂O₃, SiO₂, SiC) is dried at a specified temperature (e.g., 120°C) for several hours to remove adsorbed water.

  • Impregnation Solution: A calculated amount of the nickel salt precursor (nickel nitrate, acetate, chloride, or sulfate) is dissolved in a suitable solvent (typically deionized water or ethanol) to achieve the desired nickel loading (e.g., 10 wt%).

  • Impregnation: The support is added to the impregnation solution and stirred for a period (e.g., 2-24 hours) at room temperature or slightly elevated temperatures to ensure uniform distribution of the nickel salt.

  • Drying: The solvent is removed by evaporation under reduced pressure or by drying in an oven at a specific temperature (e.g., 100-120°C) for several hours.

  • Calcination: The dried material is calcined in a furnace in a controlled atmosphere (e.g., air or nitrogen) at a high temperature (e.g., 400-600°C) for a set duration (e.g., 2-5 hours) to decompose the precursor to nickel oxide.

  • Reduction: Prior to the catalytic reaction, the calcined catalyst is typically reduced in a stream of hydrogen gas at an elevated temperature (e.g., 400-700°C) to convert nickel oxide to metallic nickel.

Catalyst Preparation via Precipitation (for this compound)

This compound is often prepared as an intermediate which is then deposited on a support.

  • Nickel Solution: A soluble nickel salt (e.g., nickel nitrate or nickel sulfate) is dissolved in deionized water.

  • Precipitation: A precipitating agent, such as sodium carbonate or ammonium carbonate, is added to the nickel salt solution under controlled pH and temperature to precipitate this compound or basic this compound.

  • Aging: The resulting slurry is aged for a certain period to allow for complete precipitation and crystal growth.

  • Filtration and Washing: The precipitate is filtered and washed thoroughly with deionized water to remove any residual ions.

  • Drying: The washed precipitate is dried in an oven.

  • Deposition on Support: The dried this compound can then be dispersed in a slurry with the support material, followed by drying and calcination as described in the impregnation method.

Visualizing the Experimental Workflow

The following diagrams illustrate the general experimental workflows for preparing supported nickel catalysts from different precursors.

Catalyst_Preparation_Impregnation cluster_precursor Precursor Selection cluster_synthesis Catalyst Synthesis cluster_characterization Characterization cluster_testing Catalytic Testing Ni_Nitrate Nickel Nitrate Dissolution Dissolution in Solvent Ni_Nitrate->Dissolution Ni_Acetate Nickel Acetate Ni_Acetate->Dissolution Ni_Chloride Nickel Chloride Ni_Chloride->Dissolution Ni_Sulfate Nickel Sulfate Ni_Sulfate->Dissolution Impregnation Impregnation onto Support Dissolution->Impregnation Drying Drying Impregnation->Drying Calcination Calcination Drying->Calcination Reduction Reduction Calcination->Reduction XRD XRD Reduction->XRD TEM TEM Reduction->TEM TPR H₂-TPR Reduction->TPR BET BET Reduction->BET Activity Activity Reduction->Activity Selectivity Selectivity Activity->Selectivity Stability Stability Selectivity->Stability

Fig. 1: Experimental workflow for catalyst preparation via impregnation.

Catalyst_Preparation_Precipitation cluster_precursor Precursor Preparation cluster_synthesis This compound Synthesis cluster_catalyst_prep Supported Catalyst Preparation Soluble_Ni_Salt Soluble Ni Salt (e.g., Nitrate, Sulfate) Precipitation Precipitation Soluble_Ni_Salt->Precipitation Precipitant Precipitating Agent (e.g., Na₂CO₃) Precipitant->Precipitation Aging Aging Precipitation->Aging Filtration Filtration & Washing Aging->Filtration Drying_NC Drying Filtration->Drying_NC Ni_Carbonate This compound Precursor Drying_NC->Ni_Carbonate Deposition Deposition on Support Ni_Carbonate->Deposition Drying_Cat Drying Deposition->Drying_Cat Calcination Calcination Drying_Cat->Calcination Reduction Reduction Calcination->Reduction

Fig. 2: Workflow for preparing this compound as a catalyst precursor.

Conclusion

The choice of nickel salt precursor is a critical parameter in the design and synthesis of high-performance nickel catalysts. While nickel nitrate is a commonly used and often effective precursor, this guide highlights that other salts, particularly this compound and nickel acetate, can offer significant advantages in terms of catalytic activity, selectivity, and stability for specific applications. This compound, in particular, has been shown to produce catalysts with unique structural properties that can lead to superior performance. Conversely, the use of nickel chloride and sulfate should be approached with caution due to the potential for catalyst poisoning and deactivation. Researchers and scientists are encouraged to consider the specific demands of their reaction when selecting a nickel precursor and to optimize the synthesis protocol accordingly to achieve the desired catalytic properties.

References

A Comparative Analysis of Gas Evolution During Thermal Decomposition of Basic Nickel Carbonate and Other Nickel Precursors for NiO Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the gas evolution during the thermal decomposition of basic nickel carbonate and other common nickel precursors used in the synthesis of nickel oxide (NiO). Understanding the decomposition pathways and the nature of the evolved gases is critical for controlling the purity, morphology, and properties of the final NiO product. This document presents quantitative data from thermogravimetric analysis coupled with mass spectrometry (TGA-MS), detailed experimental protocols, and visual representations of the decomposition processes.

Comparison of Thermal Decomposition and Evolved Gases

The thermal decomposition of nickel salts to produce nickel oxide is a complex process that varies significantly depending on the precursor material. The temperature ranges of decomposition and the composition of the evolved gases are key factors influencing the selection of a precursor for a specific application.

The thermal decomposition of basic this compound (typically represented as NiCO₃·2Ni(OH)₂·nH₂O) is a multi-step process. It begins with the loss of physically adsorbed and coordinated water, followed by the simultaneous decomposition of the hydroxide and carbonate components. This process releases both water vapor (H₂O) and carbon dioxide (CO₂).

In comparison, other precursors such as nickel hydroxide, nickel nitrate, and nickel acetate exhibit distinct decomposition profiles. Nickel hydroxide decomposition is a more straightforward process, primarily evolving water vapor. Nickel nitrate's decomposition is more complex, involving the release of water and various nitrogen oxides (NOx), which can be corrosive and require special handling. Nickel acetate decomposition generates a mixture of organic byproducts in addition to water and carbon oxides, which can introduce carbonaceous impurities into the final NiO product if not carefully controlled.

Data Presentation: Quantitative Analysis of Gas Evolution

The following table summarizes the key quantitative data obtained from TGA-MS analysis of the thermal decomposition of basic this compound and its alternatives.

PrecursorDecomposition Temperature Range (°C)Weight Loss (%)Evolved Gas Species (m/z)Key Observations
Basic this compound (NiCO₃·2Ni(OH)₂·nH₂O)120 - 525[1]~34[1]H₂O (18), CO₂ (44)[1]Two distinct H₂O evolution peaks (~125 °C and ~300 °C); CO₂ evolution starts around 250 °C.[1]
Nickel Hydroxide (Ni(OH)₂)250 - 340[2]~19.4 (theoretical)H₂O (18)[2]A relatively clean decomposition, yielding NiO and water.[2]
Nickel Nitrate Hexahydrate (Ni(NO₃)₂·6H₂O)Dehydration: up to ~227 °C; Decomposition: > 307 °C[3]Dehydration: ~37; Decomposition: ~37.5 (theoretical)H₂O (18), NO (30), NO₂ (46)[3]Multi-step dehydration followed by decomposition of the anhydrous salt, producing corrosive NOx gases.[3]
Nickel Acetate Tetrahydrate (Ni(CH₃COO)₂·4H₂O)Dehydration: 118 - 137; Decomposition: > 300[4]Dehydration: ~29; Decomposition: ~42 (theoretical)H₂O (18), CH₃COOH (60), CH₃COCH₃ (58), CO₂ (44), CO (28), H₂ (2)[4][5]Complex decomposition with a wide range of organic byproducts.[4][5]

Experimental Protocols

A detailed understanding of the experimental conditions is crucial for the reproduction and interpretation of the presented data.

Thermogravimetric Analysis Coupled with Mass Spectrometry (TGA-MS)

Objective: To determine the thermal stability and identify the evolved gases during the decomposition of nickel precursors.

Instrumentation:

  • Thermogravimetric Analyzer (e.g., Netzsch STA 449 F3 Jupiter®, TA Instruments Q500)

  • Quadrupole Mass Spectrometer (e.g., Pfeiffer Vacuum ThermoStar™)

  • Heated transfer line to connect the TGA outlet to the MS inlet.

Experimental Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the nickel precursor powder into an alumina or platinum crucible.

  • Instrument Setup:

    • Purge the TGA furnace and the MS with an inert gas (e.g., high-purity helium or argon) at a flow rate of 20-50 mL/min to establish a stable baseline.

    • Heat the transfer line to a temperature sufficient to prevent condensation of the evolved gases (typically 200-250 °C).

  • TGA Method:

    • Equilibrate the sample at a starting temperature of 30-40 °C.

    • Heat the sample at a constant rate (e.g., 10 °C/min) to a final temperature of 800-1000 °C.

    • Record the sample weight as a function of temperature.

  • MS Data Acquisition:

    • Set the mass spectrometer to scan a mass-to-charge (m/z) range of 10-100 amu.

    • Continuously monitor the ion currents for specific m/z values corresponding to the expected evolved gases (e.g., m/z 18 for H₂O, m/z 44 for CO₂, m/z 30 for NO, m/z 46 for NO₂).

  • Data Analysis:

    • Correlate the weight loss steps observed in the TGA curve with the corresponding gas evolution profiles from the MS data.

    • Identify the temperature ranges for each decomposition stage and the composition of the evolved gases.

Mandatory Visualization

Decomposition Pathways

The following diagram illustrates the generalized thermal decomposition pathways for basic this compound and alternative nickel precursors to form nickel oxide.

G Fig. 1: Thermal Decomposition Pathways to NiO cluster_bnc Basic this compound cluster_hydroxide Nickel Hydroxide cluster_nitrate Nickel Nitrate cluster_acetate Nickel Acetate bnc NiCO₃·2Ni(OH)₂·nH₂O intermediate_bnc NiCO₃·2Ni(OH)₂ bnc->intermediate_bnc + nH₂O(g) nio NiO intermediate_bnc->nio + H₂O(g) + CO₂(g) hydroxide Ni(OH)₂ hydroxide->nio + H₂O(g) nitrate Ni(NO₃)₂·6H₂O intermediate_nitrate Ni(NO₃)₂ nitrate->intermediate_nitrate + 6H₂O(g) intermediate_nitrate->nio + NOx(g) acetate Ni(CH₃COO)₂·4H₂O intermediate_acetate Ni(CH₃COO)₂ acetate->intermediate_acetate + 4H₂O(g) intermediate_acetate->nio + Organic byproducts(g) + COx(g) G Fig. 2: Experimental Workflow for Evolved Gas Analysis sample Nickel Precursor Sample (e.g., Basic this compound) tga Thermogravimetric Analyzer (TGA) sample->tga Heating ms Mass Spectrometer (MS) tga->ms Evolved Gases via Heated Transfer Line data_acq Data Acquisition System tga->data_acq Weight Data ms->data_acq Ion Data tga_data Weight Loss vs. Temperature data_acq->tga_data ms_data Ion Current vs. Temperature data_acq->ms_data analysis Data Analysis and Interpretation tga_data->analysis ms_data->analysis report Comparative Report analysis->report

References

Safety Operating Guide

Proper Disposal of Nickel Carbonate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of nickel carbonate is paramount for protecting personnel and the environment. This document provides essential, step-by-step guidance for researchers, scientists, and drug development professionals on the proper handling and disposal of this compound waste in a laboratory setting. Adherence to these procedures is critical due to the hazardous nature of this chemical.

Immediate Safety and Handling Precautions

This compound is a hazardous substance that poses significant health risks. It is classified as harmful if swallowed or inhaled, a skin and eye irritant, a respiratory and skin sensitizer, and a suspected carcinogen and mutagen.[1][2][3][4] Furthermore, it is very toxic to aquatic life with long-lasting effects.[1][3][4][5] Therefore, strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE): Before handling this compound, ensure the following PPE is worn:

  • Respiratory Protection: Use a NIOSH-MSHA approved respirator for dust.[6]

  • Eye Protection: Wear chemical safety goggles or a face shield.[3][7][8]

  • Hand Protection: Use protective gloves, such as butyl rubber or neoprene.[6]

  • Skin Protection: Wear suitable protective clothing, such as a lab coat, apron, or coveralls, to prevent skin contact.[6][7]

Handling:

  • Avoid contact with skin, eyes, and clothing.[3]

  • Do not breathe in the dust.[1][2][7]

  • Use only in well-ventilated areas or under a chemical fume hood.[1][8]

  • Wash hands thoroughly after handling.[1][2][3]

  • Do not eat, drink, or smoke in areas where this compound is handled or stored.[1][2][7]

This compound Properties

The following table summarizes key quantitative data for this compound:

PropertyValue
Appearance Light green, odorless powder
Molecular Formula NiCO3
Molecular Weight 118.69 g/mol
pH Not applicable
Melting Point Decomposes
Boiling Point Not applicable
Solubility in water Insoluble

Note: Some properties are not applicable or data is unavailable in the provided search results.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste in compliance with all federal, state, and local regulations.[6][9] Do not dispose of this compound down the drain or in regular trash.[1]

1. Waste Collection:

  • Collect all solid this compound waste, including residues and contaminated materials (e.g., weighing paper, gloves), in a designated, compatible, and clearly labeled hazardous waste container.
  • The container must be in good condition, securely sealed, and made of a material compatible with this compound.

2. Labeling:

  • Label the hazardous waste container with the words "Hazardous Waste."
  • Clearly identify the contents as "this compound."
  • Indicate the specific hazards (e.g., "Toxic," "Environmental Hazard").
  • Note the accumulation start date (the date the first piece of waste was placed in the container).

3. Storage:

  • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area.
  • Ensure the storage area is away from incompatible materials such as strong acids.[6]
  • The storage location should have secondary containment to prevent the release of material in case of a leak.

4. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
  • Provide the EHS or contractor with accurate information about the waste, including its identity and quantity.
  • Follow all institutional and contractor-specific procedures for waste pickup.

Spill Cleanup Procedure

In the event of a this compound spill, follow these steps:

  • Evacuate and Secure the Area: Immediately alert others in the vicinity and restrict access to the spill area.[9]

  • Ensure Proper PPE: Do not attempt to clean up a spill without the appropriate PPE as outlined above.

  • Clean the Spill:

    • For small spills, carefully sweep or vacuum up the spilled material. Avoid generating dust.[3] Do not use dry sweeping methods.[9]

    • Place the collected material and any contaminated cleaning supplies into a sealed, labeled hazardous waste container.

  • Decontaminate the Area: Once the solid material is removed, decontaminate the spill area with soap and water.[6] Collect the cleaning water and any contaminated wipes for disposal as hazardous waste.

  • Seek Medical Attention if Necessary: If there has been any exposure, wash the affected skin or eyes thoroughly with water and seek immediate medical attention.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste.

NickelCarbonateDisposal cluster_0 Waste Generation & Collection cluster_1 Interim Storage cluster_2 Final Disposal Generate Generate Nickel Carbonate Waste Collect Collect in Designated Hazardous Waste Container Generate->Collect Segregate Label Label Container with 'Hazardous Waste' & Contents Collect->Label Identify Store Store in Secure, Ventilated Area Label->Store Inspect Regularly Inspect Container Integrity Store->Inspect Contact Contact EHS or Licensed Contractor Inspect->Contact Transport Arrange for Waste Pickup Contact->Transport Dispose Dispose via Approved Hazardous Waste Facility Transport->Dispose

Caption: Workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling Nickel carbonate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Nickel Carbonate

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling potentially hazardous materials like this compound. This guide provides immediate and essential safety and logistical information, including detailed operational and disposal plans, to foster a safe and compliant laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is crucial to minimize exposure and ensure personal safety. The following table summarizes the required protective equipment.

Body PartPersonal Protective EquipmentSpecifications and Recommendations
Hands Chemical-resistant glovesUse rubber or neoprene impervious gloves.[1] Always inspect gloves before use and wash hands thoroughly after handling.[2][3]
Eyes/Face Safety Goggles/Face ShieldChemical splash goggles or a face shield are mandatory.[1] Contact lenses should not be worn when working with this material.[1]
Body Protective ClothingWear body-covering clothing or overalls.[1][4]
Respiratory NIOSH/MSHA approved respiratorA dust/mist respirator is recommended if exposure may exceed occupational limits.[1] In case of inadequate ventilation, a supplied-air full facepiece respirator or airlined hood may be necessary.[1][5]
Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is critical in preventing accidental exposure and ensuring a safe working environment.

AspectProcedure
Ventilation A system of local exhaust ventilation is recommended to keep employee exposure below airborne limits.[1] Use only in well-ventilated areas.[2][5]
Hygiene Wash hands thoroughly after handling.[1][2] Do not eat, drink, or smoke in work areas.[2][5] An eye wash fountain and quick-drench facilities should be available in the work area.[1]
Storage Store in a cool, dry, and well-ventilated area in tightly closed containers.[1][5] Keep away from incompatible materials such as acids and ammonia.[1]
Spill Cleanup For spills, vacuum up the material to avoid generating dust.[1] Wear appropriate PPE during cleanup.[4] Collect the spilled material in a suitable, closed container for disposal.[4][5]
Emergency First Aid Procedures

In the event of exposure to this compound, immediate and appropriate first aid is crucial.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush with large amounts of water for at least 15 minutes, holding eyelids apart. Seek immediate medical attention.[1]
Skin Contact Wash the affected area thoroughly with soap and water.[1][5] Remove contaminated clothing and launder it before reuse.[1] Seek medical attention if irritation persists.[5][6]
Inhalation Remove the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Call a physician.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician immediately.[1][5]

Detailed Experimental Protocol for Handling this compound

This protocol outlines a step-by-step procedure for the safe handling of this compound in a laboratory setting.

1. Preparation and Pre-Handling:

  • Ensure the work area is clean and equipped with a functioning local exhaust ventilation system.[1]
  • Verify that an eye wash station and safety shower are accessible.[1]
  • Don all required PPE as specified in the table above, including gloves, safety goggles, and a lab coat.
  • Read and understand the Safety Data Sheet (SDS) for this compound before beginning work.[5]

2. Handling and Use:

  • Weigh and handle the this compound powder in a designated area with local exhaust ventilation to minimize dust generation.
  • Avoid any actions that could create dust, such as shaking the container unnecessarily.
  • Use dedicated spatulas and glassware for handling this compound.
  • If creating a solution, add the powder to the solvent slowly to prevent splashing.

3. Post-Handling and Cleanup:

  • After use, securely seal the this compound container.
  • Decontaminate the work surface by carefully wiping it down with a damp cloth.
  • Clean all used glassware and equipment thoroughly.
  • Remove PPE in the designated area, avoiding contact with the contaminated outer surfaces. Wash hands immediately and thoroughly.

4. Waste Disposal:

  • Dispose of this compound waste in an approved chemical waste landfill in accordance with federal, state, and local regulations.[1]
  • Collect all waste, including contaminated PPE and cleaning materials, in a clearly labeled, sealed container.[7]
  • Do not dispose of this compound down the drain or in general waste.

Workflow for Safe Handling and Disposal of this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal prep_ppe Don PPE handle_weigh Weigh/Measure prep_ppe->handle_weigh prep_sds Review SDS prep_workspace Prepare Workspace prep_sds->prep_workspace prep_workspace->prep_ppe handle_use Use in Experiment handle_weigh->handle_use cleanup_decon Decontaminate Workspace handle_use->cleanup_decon disposal_collect Collect Waste handle_use->disposal_collect Generate Waste cleanup_ppe Remove PPE cleanup_decon->cleanup_ppe cleanup_decon->disposal_collect cleanup_wash Wash Hands cleanup_ppe->cleanup_wash disposal_label Label Container disposal_collect->disposal_label disposal_dispose Dispose via Approved Vendor disposal_label->disposal_dispose

Caption: Workflow for handling and disposal of this compound.

References

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Nickel carbonate
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.